Product packaging for 1-(3-Bromopropyl)piperidine hydrobromide(Cat. No.:CAS No. 58689-34-2)

1-(3-Bromopropyl)piperidine hydrobromide

Cat. No.: B1342162
CAS No.: 58689-34-2
M. Wt: 287.04 g/mol
InChI Key: RWHMRQYPQWJGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(3-Bromopropyl)piperidine Hydrobromide (CAS 58689-34-2) is a high-purity bromoalkyl derivative of piperidine that serves as a versatile and valuable synthetic building block in organic chemistry and drug discovery research . With a molecular formula of C₈H₁₇Br₂N and a molecular weight of 287.04 g/mol , this compound is characterized as a white to light yellow crystalline powder . Its primary research value lies in its role as an alkylating agent, where the 3-bromopropyl moiety acts as a spacer to introduce the piperidine group into larger molecular architectures . This function is essential for medicinal chemists developing new pharmacologically active compounds, particularly within the class of heterocyclic building blocks . The compound is air-sensitive and hygroscopic, requiring storage under inert gas at cool, dark conditions for optimal stability . It is offered with a high purity level, typically >97.0% to 98.0% as determined by nonaqueous titration , and has a melting point of approximately 203°C to 207°C . This product is for research and development use only. It is not intended for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17Br2N B1342162 1-(3-Bromopropyl)piperidine hydrobromide CAS No. 58689-34-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromopropyl)piperidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrN.BrH/c9-5-4-8-10-6-2-1-3-7-10;/h1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHMRQYPQWJGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602838
Record name 1-(3-Bromopropyl)piperidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58689-34-2
Record name 1-(3-Bromopropyl)piperidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromopropyl)piperidine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(3-Bromopropyl)piperidine hydrobromide CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 58689-34-2

This technical guide provides an in-depth overview of 1-(3-Bromopropyl)piperidine hydrobromide, a key synthetic intermediate relevant to researchers, scientists, and professionals in drug development. The document outlines its chemical and physical properties, a representative synthesis protocol, and its role as a versatile building block in organic synthesis.

Compound Identification and Properties

This compound is the hydrobromide salt form of the N-substituted piperidine derivative, 1-(3-bromopropyl)piperidine. The presence of a reactive terminal bromide and a tertiary amine makes it a valuable bifunctional molecule for the synthesis of more complex chemical entities, particularly in the construction of pharmaceutical agents.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 58689-34-2[Synocule, Advanced ChemBlocks Inc.]
Molecular Formula C₈H₁₆BrN · HBr[Tokyo Chemical Industry Co., Ltd.]
Molecular Weight 287.04 g/mol [Tokyo Chemical Industry Co., Ltd., CymitQuimica]
Appearance White to light yellow crystalline powder[Tokyo Chemical Industry Co., Ltd.]
Purity Typically >98.0%[Tokyo Chemical Industry Co., Ltd.]
Melting Point 203.0 - 207.0 °C[Tokyo Chemical Industry Co., Ltd.]
Storage Conditions Room temperature, store in a cool, dark place (<15°C) under an inert atmosphere.[Tokyo Chemical Industry Co., Ltd., ChemicalBook]

Synthesis and Mechanism

This compound is typically synthesized via a nucleophilic substitution reaction (Sₙ2) between piperidine and an excess of a 1,3-dihalopropane, most commonly 1,3-dibromopropane.

Reaction Principle

The synthesis involves the N-alkylation of the secondary amine, piperidine. Piperidine acts as the nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion as the leaving group. The use of excess 1,3-dibromopropane is crucial to minimize the formation of the di-substituted byproduct, 1,3-di(piperidin-1-yl)propane. The reaction initially forms the free base, 1-(3-bromopropyl)piperidine, and hydrogen bromide (HBr). The HBr byproduct then protonates either the starting piperidine or the tertiary amine product to form the corresponding hydrobromide salt. The final product precipitates as the hydrobromide salt, which is often more stable and easier to handle than the free base.

Representative Experimental Protocol

The following is a representative protocol for the synthesis of this compound, based on standard procedures for N-alkylation of secondary amines.[1][2]

Materials:

  • Piperidine

  • 1,3-Dibromopropane

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃, anhydrous, optional as base)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere apparatus (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert nitrogen atmosphere, add piperidine (1.0 eq.) and anhydrous acetonitrile.

  • Add 1,3-dibromopropane (typically 1.5-3.0 eq. to favor mono-alkylation) to the stirred solution. The addition may be performed slowly using a dropping funnel.

  • (Optional) Add anhydrous potassium carbonate (1.5 eq.) to the mixture to act as a base, neutralizing the HBr formed during the reaction.[2]

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for several hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or GC-MS).

  • After completion, the reaction mixture is cooled to room temperature. If a base was used, the solid is removed by filtration.

  • The filtrate is concentrated under reduced pressure to remove the solvent. The resulting residue contains the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield this compound as a crystalline solid.

Applications in Synthesis

As a synthetic building block, this compound is primarily used as an alkylating agent to introduce the N-piperidylpropyl moiety into various molecules. This functional group is prevalent in many pharmacologically active compounds.

Logical Relationship: Role as a Synthetic Intermediate

The compound serves as a critical link between a simple heterocyclic amine (piperidine) and a target molecule requiring a specific sidechain for biological activity or other properties.

G cluster_start Starting Materials cluster_intermediate Intermediate Building Block cluster_end Target Molecules Piperidine Piperidine Product 1-(3-Bromopropyl)piperidine Hydrobromide Piperidine->Product N-Alkylation (Su20992 Reaction) Dibromo 1,3-Dibromopropane Dibromo->Product Pharma Pharmaceuticals Product->Pharma Nucleophilic Substitution Research Research Compounds Product->Research Further Functionalization G start Start setup Reaction Setup: - Add Piperidine & Solvent - Add 1,3-Dibromopropane - Inert Atmosphere (Nu2082) start->setup 1 reaction Reaction: - Heat to Reflux - Monitor by TLC/GC-MS setup->reaction 2 workup Work-up: - Cool to RT - Filter (if base used) - Concentrate Filtrate reaction->workup 3 purify Purification: - Recrystallize from  Ethanol/Ether workup->purify 4 end Final Product: 1-(3-Bromopropyl)piperidine Hydrobromide purify->end 5

References

An In-depth Technical Guide to 1-(3-Bromopropyl)piperidine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthetic protocol for 1-(3-bromopropyl)piperidine hydrobromide. This compound is a valuable building block in organic synthesis, particularly for the introduction of a piperidinopropyl moiety in the development of novel chemical entities.

Molecular Structure and Properties

This compound is the hydrobromide salt of the tertiary amine 1-(3-bromopropyl)piperidine. The molecule consists of a saturated six-membered heterocyclic piperidine ring where the nitrogen atom is substituted with a three-carbon propyl chain. A bromine atom is attached to the terminal carbon of this propyl chain. The hydrobromide salt is formed by the protonation of the piperidine nitrogen by hydrobromic acid.

The chemical structure is depicted in the diagram below, which illustrates the connectivity of the atoms within the molecule.

molecular_structure N1 N⁺ C1 C N1->C1 H_N H N1->H_N C6 CH₂ N1->C6 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C5->N1 C7 CH₂ C6->C7 C8 CH₂ C7->C8 Br9 Br C8->Br9 Br_ion Br⁻

Caption: Molecular structure of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
CAS Number 58689-34-2[1][2][3]
Molecular Formula C₈H₁₇Br₂N or C₈H₁₆BrN·HBr[4][5]
Molecular Weight 287.04 g/mol [4]
Appearance White to light yellow powder or crystals[1][6]
Purity Typically >98.0%[1][2]
Melting Point 203.0 - 207.0 °C[1][6]
Synonyms 1-(3-Bromopropyl)piperidinium bromide, 3-Piperidinopropyl bromide hydrobromide[4]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved via the N-alkylation of piperidine with 1,3-dibromopropane. The following is a representative protocol based on established chemical principles for such reactions.

Reaction Principle:

The synthesis proceeds via a nucleophilic substitution reaction where the secondary amine (piperidine) acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane. By using an excess of 1,3-dibromopropane, the formation of the di-substituted product is minimized. The resulting tertiary amine is then converted to its hydrobromide salt by treatment with hydrobromic acid.

Representative Synthetic Workflow:

synthesis_workflow start Reactants: - Piperidine - 1,3-Dibromopropane (excess) reaction N-Alkylation (Nucleophilic Substitution) start->reaction intermediate Intermediate Product: 1-(3-Bromopropyl)piperidine reaction->intermediate workup Work-up: - Neutralization - Extraction intermediate->workup salt_formation Salt Formation: - Dissolve in solvent - Add HBr workup->salt_formation product Final Product: 1-(3-Bromopropyl)piperidine Hydrobromide salt_formation->product purification Purification: - Filtration - Recrystallization product->purification analysis Analysis: - Melting Point - NMR Spectroscopy purification->analysis

Caption: A representative workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-dibromopropane (e.g., 3-5 equivalents) dissolved in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Addition of Piperidine: Slowly add piperidine (1 equivalent) to the stirred solution of 1,3-dibromopropane. The reaction is typically performed at room temperature or with gentle heating to control the rate of reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of piperidine and the formation of the mono-alkylated product.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The excess 1,3-dibromopropane and solvent can be removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water to remove any unreacted piperidine hydrobromide that may have formed. The organic layer is dried over anhydrous sodium sulfate.

  • Salt Formation: The dried organic solution containing 1-(3-bromopropyl)piperidine is cooled in an ice bath. A solution of hydrobromic acid (e.g., 48% in water or HBr in acetic acid) is added dropwise with stirring until the solution becomes acidic.

  • Isolation and Purification: The precipitated this compound is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove impurities, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/ether.

  • Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(3-Bromopropyl)piperidine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromopropyl)piperidine hydrobromide is a heterocyclic organic compound with potential applications as a building block in medicinal chemistry and drug development. Its structure, featuring a piperidinium ring and a reactive bromopropyl chain, makes it a versatile intermediate for the synthesis of more complex molecules with diverse biological activities. This guide provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its characterization, and insights into its potential applications.

Chemical Identity and Structure

  • IUPAC Name: 1-(3-Bromopropyl)piperidinium bromide

  • Synonyms: 1-(3-Bromopropyl)piperidine HBr

  • CAS Number: 58689-34-2

  • Molecular Formula: C₈H₁₇Br₂N

  • Molecular Weight: 287.04 g/mol

  • Chemical Structure:

    • A six-membered saturated heterocycle containing a nitrogen atom (piperidine).

    • A three-carbon propyl chain attached to the nitrogen atom.

    • A bromine atom at the terminal position of the propyl chain.

    • The piperidine nitrogen is protonated and forms a hydrobromide salt.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

PropertyValueSource
Appearance White to off-white crystalline solid[Generic Supplier Data]
Melting Point 203-207 °C[Generic Supplier Data]
Solubility Soluble in water[Inferred from salt nature]
Purity Typically >98%[Generic Supplier Data]

Chemical Properties

  • Reactivity: The primary site of reactivity is the terminal bromine atom on the propyl chain, which is a good leaving group. This allows for nucleophilic substitution reactions to introduce a wide variety of functional groups. The piperidinium moiety is relatively stable but can undergo reactions under specific conditions.

  • Stability: The compound is expected to be stable under standard laboratory conditions. However, prolonged exposure to light and moisture should be avoided. As a hydrobromide salt, it is less volatile and easier to handle than its free base form.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization and utilization of this compound.

Synthesis

A general method for the synthesis of this compound involves a two-step process:

  • N-Alkylation of Piperidine: Piperidine is reacted with 1,3-dibromopropane. Typically, a base such as potassium carbonate is used to neutralize the hydrobromic acid formed during the reaction. The reaction is usually carried out in a suitable organic solvent like acetonitrile or DMF.

  • Hydrobromide Salt Formation: The resulting 1-(3-bromopropyl)piperidine (free base) is then treated with a solution of hydrobromic acid in a suitable solvent, such as diethyl ether or isopropanol, to precipitate the hydrobromide salt.

G Piperidine Piperidine N_Alkylation N-Alkylation Piperidine->N_Alkylation Dibromopropane 1,3-Dibromopropane Dibromopropane->N_Alkylation Base Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Base->N_Alkylation Reaction Conditions FreeBase 1-(3-Bromopropyl)piperidine (Free Base) Salt_Formation Salt Formation FreeBase->Salt_Formation HBr Hydrobromic Acid (HBr) HBr->Salt_Formation FinalProduct 1-(3-Bromopropyl)piperidine Hydrobromide N_Alkylation->FreeBase Salt_Formation->FinalProduct

Figure 1: General synthetic workflow for this compound.

Characterization

The melting point is a critical parameter for assessing the purity of the compound. A sharp melting range indicates high purity.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small amount of the crystalline solid is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

NMR spectroscopy is used to confirm the chemical structure of the molecule.

  • ¹H NMR (Proton NMR): Provides information about the number and types of protons and their neighboring environments.

    • Expected Chemical Shifts (δ) in D₂O:

      • Piperidinium Protons: Multiplets in the range of 1.5-3.5 ppm. Protons alpha to the nitrogen will be deshielded and appear at a higher chemical shift.

      • Propyl Chain Protons:

        • -CH₂-N⁺-: Triplet around 3.2-3.5 ppm.

        • -CH₂-CH₂-CH₂-: Multiplet around 2.0-2.4 ppm.

        • -CH₂-Br: Triplet around 3.5-3.8 ppm.

  • ¹³C NMR (Carbon-13 NMR): Provides information about the carbon skeleton of the molecule.

    • Expected Chemical Shifts (δ) in D₂O:

      • Piperidinium Carbons: Peaks in the range of 20-55 ppm. Carbons alpha to the nitrogen will be at a higher chemical shift.

      • Propyl Chain Carbons:

        • -CH₂-N⁺-: Around 55-60 ppm.

        • -CH₂-CH₂-CH₂-: Around 25-30 ppm.

        • -CH₂-Br: Around 30-35 ppm.

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Apparatus: FTIR spectrometer.

  • Sample Preparation: KBr pellet or as a thin film.

  • Expected Characteristic Absorptions (cm⁻¹):

    • N-H stretch (from N⁺-H): Broad absorption in the range of 2700-3200 cm⁻¹.

    • C-H stretch (aliphatic): 2850-3000 cm⁻¹.

    • C-N stretch: 1000-1250 cm⁻¹.

    • C-Br stretch: 500-600 cm⁻¹.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Compound 1-(3-Bromopropyl)piperidine Hydrobromide H_NMR ¹H NMR (Proton Environment) Compound->H_NMR Provides data on C_NMR ¹³C NMR (Carbon Skeleton) Compound->C_NMR Provides data on IR Functional Groups (N-H, C-H, C-Br) Compound->IR Provides data on MS Molecular Weight & Fragmentation Compound->MS Provides data on

Figure 2: Relationship between the chemical structure and its expected spectral features.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the hydrobromide salt, electrospray ionization (ESI) is a suitable technique. The analysis would typically be performed on the free base.

  • Expected Molecular Ion Peak (M⁺) for the free base (C₈H₁₆BrN): Two peaks of similar intensity corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) at m/z 205 and 207.

Applications in Drug Development

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] this compound serves as a valuable starting material for the synthesis of novel drug candidates. The reactive bromopropyl group allows for the introduction of various pharmacophores, enabling the exploration of structure-activity relationships (SAR).

Potential therapeutic areas for derivatives of this compound could include:

  • Central Nervous System (CNS) disorders

  • Oncology

  • Infectious diseases

Workflow for Biological Screening

For drug development professionals, a systematic workflow is essential to evaluate the biological activity of new compounds derived from this compound.

G Start Synthesize Novel Piperidine Derivative Screening High-Throughput Screening (HTS) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit_ID->Dose_Response Active Compounds Lead_Opt Lead Optimization (SAR Studies) Dose_Response->Lead_Opt Lead_Opt->Dose_Response Iterative Process In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Optimized Leads Preclinical Preclinical Development In_Vivo->Preclinical

Figure 3: General workflow for screening the biological activity of a novel piperidine derivative.

Safety and Handling

  • Hazard Statements: Causes skin irritation and serious eye irritation.

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.

Conclusion

This compound is a key building block for the synthesis of a wide range of piperidine-containing compounds with potential therapeutic applications. This guide has provided an overview of its physical and chemical properties, along with standardized protocols for its synthesis and characterization. A clear understanding of these properties is fundamental for its effective use in research and drug development.

References

An In-depth Technical Guide to the Solubility of 1-(3-Bromopropyl)piperidine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(3-Bromopropyl)piperidine hydrobromide. Due to the limited availability of specific experimental data in public literature, this document combines known physicochemical properties with predicted solubility characteristics based on analogous compounds. Furthermore, it offers a detailed, standardized experimental protocol for the empirical determination of its solubility, ensuring researchers can generate reliable and reproducible data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for predicting its behavior in various solvent systems.

PropertyValue
Molecular Formula C₈H₁₆BrN·HBr
Molecular Weight 287.04 g/mol
CAS Number 58689-34-2[1]
Appearance White to light yellow powder or crystals
Melting Point 203.0 to 207.0 °C
Storage Conditions Room temperature, recommended to be stored in a cool, dark place (<15°C) under an inert gas. The compound is noted to be air-sensitive and hygroscopic.[2]

Predicted Solubility Profile

The following table presents a predicted solubility profile. Note: These values are estimations and should be confirmed experimentally using the protocol provided below.

SolventSolvent ClassPredicted SolubilityRationale
WaterPolar ProticHighAs a hydrobromide salt, it is expected to readily dissociate into ions, which are well-solvated by polar water molecules. Piperidinium salts are known for their excellent water solubility.[3]
MethanolPolar ProticHighThe polarity and hydrogen-bonding capability of methanol should effectively solvate the ions.
EthanolPolar ProticModerate to HighSimilar to methanol, but the slightly lower polarity might result in slightly lower solubility.
Dimethyl Sulfoxide (DMSO)Polar AproticModerateDMSO is a strong organic solvent capable of dissolving a wide array of organic and some inorganic compounds.[4]
Dichloromethane (DCM)HalogenatedLowThe lower polarity of DCM makes it a less effective solvent for ionic salts.
HexaneNonpolarVery Low / InsolubleAs a nonpolar solvent, hexane is not expected to effectively solvate the charged species of the salt. Piperidine itself has limited solubility in hexane.[5]

Experimental Protocol for Solubility Determination

A standardized equilibrium shake-flask method is recommended for the quantitative determination of solubility. This method is considered the gold standard for obtaining thermodynamic solubility data.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, dichloromethane, hexane)

  • Analytical balance

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • To further separate the solid and liquid phases, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial. This step removes any remaining microscopic solid particles.

    • Dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method.

    • The concentration of this compound in the diluted sample is determined by comparing its peak area to a calibration curve prepared from standard solutions of known concentrations.

  • Data Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

Mandatory Visualizations

Experimental_Workflow_for_Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Seal vials A->B C Incubate with shaking (24-48h at constant T) B->C D Centrifuge C->D E Filter supernatant D->E F Dilute filtrate E->F G HPLC analysis F->G H Calculate concentration G->H

Caption: Experimental workflow for solubility determination.

Logical_Solubility_Screening cluster_aqueous Aqueous Solubility cluster_organic Organic Solvent Solubility start Start: Compound of Interest (1-(3-Bromopropyl)piperidine HBr) aq_test Test in Water (pH 7.4) start->aq_test aq_sol High Solubility (Proceed with aqueous-based assays) aq_test->aq_sol Soluble aq_insol Low Solubility aq_test->aq_insol Insoluble org_test Test in Organic Solvents (e.g., DMSO, Ethanol) aq_insol->org_test org_sol Sufficient Solubility (Use for stock solutions, organic synthesis) org_test->org_sol Soluble org_insol Insoluble (Consider alternative solvents or formulation strategies) org_test->org_insol Insoluble

Caption: Logical workflow for solubility screening.

References

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of 1-(3-Bromopropyl)piperidine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(3-Bromopropyl)piperidine hydrobromide, a compound of interest for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of experimentally derived public data, this guide presents a predicted spectral analysis based on established NMR principles and data from structurally related compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and assignments for the protons and carbons in this compound. These predictions are derived from the analysis of piperidine, 1,3-dibromopropane, and analogous hydrohalide salts. The protonation of the piperidine nitrogen by hydrobromic acid is expected to cause a significant downfield shift of the adjacent protons (H-2', H-6', and H-1).

Table 1: Predicted ¹H NMR Spectral Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-3~3.55Triplet (t)2H
H-1~3.45Triplet (t)2H
H-2', H-6' (axial)~3.35Multiplet (m)2H
H-2', H-6' (equatorial)~2.90Multiplet (m)2H
H-2~2.25Quintet (quin)2H
H-4'~1.90Multiplet (m)1H
H-3', H-5' (axial)~1.75Multiplet (m)2H
H-3', H-5' (equatorial)~1.50Multiplet (m)2H
NH⁺~9.5-11.5Broad Singlet (br s)1H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)
C-2', C-6'~52.5
C-1~56.0
C-3~30.0
C-2~25.5
C-4'~22.0
C-3', C-5'~21.5

Structural and Signaling Pathway

The following diagram illustrates the structure of this compound and the connectivity of its constituent atoms, which forms the basis for the predicted NMR signal assignments.

Caption: Molecular structure of this compound.

Experimental Protocol for NMR Data Acquisition

The following is a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons like the N-H proton.

  • Sample Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to reference the chemical shifts (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard one-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient.

  • Acquisition Time: An acquisition time of 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay: A relaxation delay of 1-5 seconds to allow for full relaxation of the protons.

  • Number of Scans: Typically 16 to 64 scans are adequate for good signal-to-noise ratio.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: A spectral width of approximately 200-220 ppm.

  • Acquisition Time: An acquisition time of 1-2 seconds.

  • Relaxation Delay: A relaxation delay of 2-5 seconds.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.

5. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectrum to the internal standard.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Identify the chemical shifts, multiplicities, and coupling constants for all signals in both ¹H and ¹³C spectra.

This guide serves as a valuable resource for the structural elucidation and characterization of this compound and related compounds. The provided predicted data and experimental protocols will aid researchers in their synthetic and analytical endeavors.

Mass Spectrometry Analysis of 1-(3-Bromopropyl)piperidine Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of 1-(3-Bromopropyl)piperidine hydrobromide. This document outlines potential fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, presents expected quantitative data in a tabular format, and provides detailed, illustrative experimental protocols.

Introduction

This compound is a chemical compound with the molecular formula C8H17Br2N and a molecular weight of 287.04 g/mol .[1] It is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. Mass spectrometry is a critical analytical technique for the structural elucidation and purity assessment of such compounds. This guide explores the anticipated mass spectral behavior of 1-(3-Bromopropyl)piperidine, the free base form which is typically observed in the gas phase of a mass spectrometer. The molecular formula of the free base is C8H16BrN, with a molecular weight of approximately 206.13 g/mol .[2]

Predicted Mass Spectral Fragmentation

The fragmentation of 1-(3-Bromopropyl)piperidine in a mass spectrometer is expected to be influenced by the presence of the nitrogen atom in the piperidine ring and the bromine atom on the propyl chain. The nitrogen atom will direct fragmentation through alpha-cleavage, while the bromine atom can be lost as a radical or as HBr.

Electron Ionization (EI) Fragmentation

Under Electron Ionization (EI) conditions, the molecule is expected to undergo several characteristic fragmentation pathways. The molecular ion ([M]•+) will be formed by the loss of an electron. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion and bromine-containing fragments will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for 79Br and 81Br).

The primary fragmentation pathways are predicted to be:

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the piperidine ring, leading to the formation of a stable iminium ion.

  • Loss of Bromine: Homolytic cleavage of the C-Br bond to generate a carbocation.

  • Loss of HBr: Elimination of a hydrogen bromide molecule.

  • Piperidine Ring Fragmentation: Cleavage of the piperidine ring itself.

Electrospray Ionization (ESI) Fragmentation

In Electrospray Ionization (ESI), typically performed in positive ion mode for this compound, the protonated molecule ([M+H]+) will be the most abundant ion in the full scan spectrum. Tandem mass spectrometry (MS/MS) of the [M+H]+ ion would likely involve the following fragmentation pathways:

  • Loss of Bromine: While less common in ESI than in EI, it can still occur.

  • Loss of HBr: A common fragmentation pathway for protonated halogenated compounds.

  • Piperidine Ring Opening and Fragmentation: Similar to what is observed in EI, but initiated from the protonated molecule.

Quantitative Data Presentation

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for the mass spectrometric analysis of 1-(3-Bromopropyl)piperidine.

Ion TypeProposed StructurePredicted m/z (for 79Br)Predicted m/z (for 81Br)Ionization Mode
Molecular Ion[C8H16BrN]•+205207EI
[M-H]•+[C8H15BrN]•+204206EI
[M-Br]+[C8H16N]+126-EI/ESI
[M-HBr]•+[C8H15N]•+125-EI
Iminium Ion[C6H12N]+98-EI/ESI
Piperidine Ion[C5H10N]+84-EI/ESI
Protonated Molecule[C8H16BrN+H]+206208ESI

Experimental Protocols

The following are detailed, generalized protocols for the mass spectrometric analysis of this compound. Instrument parameters may need to be optimized for specific systems.

Sample Preparation
  • Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent. For ESI-MS, a mixture of methanol and water (1:1 v/v) is recommended. For direct injection EI-MS, a more volatile solvent like dichloromethane or methanol can be used.

  • Dilution: For ESI-MS, dilute the initial solution to a final concentration of 1-10 µg/mL using the same solvent system. For direct infusion, a concentration of approximately 1 µg/mL is often sufficient.

Electron Ionization Mass Spectrometry (EI-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe can be used.

  • GC Conditions (if applicable):

    • Column: A non-polar column, such as a DB-5ms.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-350.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS) or direct infusion via a syringe pump.

  • LC Conditions (if applicable):

    • Column: A C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.2-0.5 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5-4.5 kV.

    • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Mass Range: m/z 50-400.

  • Tandem MS (MS/MS) Conditions:

    • Precursor Ion Selection: Isolate the [M+H]+ ion (m/z 206/208).

    • Collision Gas: Argon.

    • Collision Energy: Varies (e.g., 10-30 eV) to achieve desired fragmentation.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow.

Fragmentation_Pathway M [C8H16BrN]•+ m/z 205/207 F1 [C8H16N]+ m/z 126 M->F1 - •Br F2 [C6H12N]+ m/z 98 M->F2 - C2H4Br• F3 [C8H15N]•+ m/z 125 M->F3 - HBr F4 [C5H10N]+ m/z 84 F2->F4 - CH2

Caption: Predicted EI fragmentation pathway of 1-(3-Bromopropyl)piperidine.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Processing Dissolution Dissolve in Methanol/Water Dilution Dilute to 1-10 µg/mL Dissolution->Dilution Introduction Sample Introduction (GC/LC/Infusion) Dilution->Introduction Ionization Ionization (EI or ESI) Introduction->Ionization Mass_Analyzer Mass Analysis (Quadrupole/TOF) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Interpretation Fragmentation Analysis Spectrum->Interpretation

Caption: General experimental workflow for MS analysis.

References

An In-depth Technical Guide to the Key Starting Materials for 1-(3-Bromopropyl)piperidine Hydrobromide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential starting materials and detailed methodologies for the synthesis of 1-(3-Bromopropyl)piperidine hydrobromide, a valuable building block in pharmaceutical and chemical research. This document outlines the core synthetic pathways, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Overview of the Synthetic Strategy

The primary and most direct route to this compound involves a two-step process. The first step is the N-alkylation of piperidine with 1,3-dibromopropane to form the free base, 1-(3-bromopropyl)piperidine. The second step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.

A critical precursor in this synthesis is 1,3-dibromopropane, which is typically prepared from 1,3-propanediol. This guide will detail the synthesis of this key starting material as well.

Synthesis of the Key Starting Material: 1,3-Dibromopropane

The synthesis of 1,3-dibromopropane is a crucial preliminary step. A common and effective method involves the reaction of 1,3-propanediol with hydrobromic acid and sulfuric acid.

Experimental Protocol: Synthesis of 1,3-Dibromopropane

This protocol is adapted from established literature procedures.[1][2]

Materials:

  • 1,3-Propanediol (Trimethylene glycol)

  • Hydrobromic acid (48%)

  • Concentrated sulfuric acid (98%)

  • Sodium bicarbonate solution (5%)

  • Anhydrous calcium chloride

  • Concentrated hydrochloric acid

Procedure:

  • To a 1-liter round-bottomed flask equipped with a reflux condenser, add 338 mL (500 g) of 48% hydrobromic acid.

  • In a separate beaker, carefully and slowly add 82 mL (150 g) of concentrated sulfuric acid to the hydrobromic acid in portions, with constant shaking and cooling.

  • Once the mixture has cooled, slowly add 91 g of 1,3-propanediol in small portions.

  • Following the addition of 1,3-propanediol, slowly add another 130.5 mL (240 g) of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours.

  • After reflux, allow the mixture to cool slightly and then arrange for distillation. Distill the mixture to collect the crude 1,3-dibromopropane, which has a boiling point of 162-165 °C.

  • Wash the crude 1,3-dibromopropane with an equal volume of concentrated hydrochloric acid, followed by water, a 5% sodium bicarbonate solution, and finally with water again.

  • Dry the washed 1,3-dibromopropane over anhydrous calcium chloride.

  • Purify the dried product by distillation, collecting the fraction that boils between 162-165 °C.

Quantitative Data: Synthesis of 1,3-Dibromopropane
ParameterValueReference
Starting Material 1,3-Propanediol[1][2]
Key Reagents 48% Hydrobromic acid, Concentrated Sulfuric Acid[1][2]
Reaction Time 3-4 hours reflux[2]
Product Boiling Point 162-165 °C[2]
Reported Yield ~81.2%[3]

Core Synthesis: this compound

The central part of this guide is the synthesis of the target compound, this compound, from piperidine and the previously prepared 1,3-dibromopropane.

Experimental Protocol: Synthesis of this compound

This protocol is based on general N-alkylation procedures and specific reaction conditions mentioned in the literature.[4][5]

Materials:

  • Piperidine

  • 1,3-Dibromopropane

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Hydrobromic acid (48% in water or HBr in acetic acid)

  • Diethyl ether

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperidine (1.0 equivalent) and 1,3-dibromopropane (1.1 equivalents) in anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for approximately 15 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate and potassium bromide salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone, yielding the crude 1-(3-bromopropyl)piperidine free base.

  • Dissolve the crude free base in a suitable solvent such as diethyl ether.

  • Cool the solution in an ice bath and slowly add a stoichiometric amount of 48% hydrobromic acid with vigorous stirring.

  • The hydrobromide salt will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Quantitative Data: Synthesis of this compound
ParameterValue/DescriptionReference
Starting Material 1 Piperidine[4][5]
Starting Material 2 1,3-Dibromopropane[5]
Base Potassium Carbonate (K₂CO₃)[5]
Solvent Acetone[5]
Reaction Conditions Reflux, 15 hours[5]
Acid for Salt Formation Hydrobromic Acid (HBr)General Knowledge
Yield Not explicitly reported, expected to be moderate to high.

Mandatory Visualizations

Synthesis Workflow Diagrams

The following diagrams illustrate the experimental workflows for the synthesis of the key starting material and the final product.

Synthesis_of_1_3_Dibromopropane cluster_synthesis Synthesis of 1,3-Dibromopropane Start Start Mix_Reagents Mix 1,3-Propanediol, HBr, and H₂SO₄ Start->Mix_Reagents Reflux Reflux for 3-4 hours Mix_Reagents->Reflux Distill Distill crude product (162-165 °C) Reflux->Distill Wash Wash with HCl, H₂O, and NaHCO₃ solution Distill->Wash Dry Dry over CaCl₂ Wash->Dry Purify Final Distillation Dry->Purify Product 1,3-Dibromopropane Purify->Product

Caption: Workflow for the synthesis of 1,3-dibromopropane.

Synthesis_of_Target_Compound cluster_synthesis Synthesis of this compound Start Start Mix_Reactants Mix Piperidine, 1,3-Dibromopropane, and K₂CO₃ in Acetone Start->Mix_Reactants Reflux Reflux for 15 hours Mix_Reactants->Reflux Filter_Concentrate Filter and concentrate to get free base Reflux->Filter_Concentrate Dissolve Dissolve free base in diethyl ether Filter_Concentrate->Dissolve Acidify Add HBr to precipitate the hydrobromide salt Dissolve->Acidify Isolate Filter and dry the product Acidify->Isolate Product 1-(3-Bromopropyl)piperidine Hydrobromide Isolate->Product

Caption: Workflow for the synthesis of the target compound.

Reaction Mechanism

The synthesis of 1-(3-Bromopropyl)piperidine proceeds via a standard SN2 (bimolecular nucleophilic substitution) reaction mechanism.

Reaction_Mechanism cluster_mechanism Reaction Mechanism: N-Alkylation of Piperidine Piperidine Piperidine (Nucleophile) Transition_State [Transition State] Piperidine->Transition_State Attacks δ+ carbon Dibromopropane 1,3-Dibromopropane (Electrophile) Dibromopropane->Transition_State Product_Free_Base 1-(3-Bromopropyl)piperidine (Free Base) Transition_State->Product_Free_Base Bromide_Ion Br⁻ Transition_State->Bromide_Ion Leaving Group

Caption: SN2 mechanism for the N-alkylation of piperidine.

References

An In-depth Technical Guide to the Synthesis of 1-(3-Bromopropyl)piperidine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reaction mechanism, a detailed experimental protocol, and relevant data for the synthesis of 1-(3-Bromopropyl)piperidine hydrobromide. This compound serves as a valuable building block in the development of various pharmaceutical agents.

Core Reaction Mechanism: Nucleophilic Substitution

The synthesis of this compound is primarily achieved through a bimolecular nucleophilic substitution (SN2) reaction. In this process, the secondary amine, piperidine, acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane. This initial reaction leads to the formation of the intermediate, 1-(3-bromopropyl)piperidine, and a bromide ion.

Due to the presence of a basic nitrogen atom in the piperidine ring, the hydrobromic acid (HBr) generated in situ, or added subsequently, protonates the nitrogen atom of the product. This acid-base reaction results in the formation of the stable hydrobromide salt, this compound. The overall reaction is typically carried out in a suitable solvent and may be facilitated by a non-nucleophilic base to neutralize the generated HBr, driving the reaction towards the formation of the free base before the final acidification step.

A visual representation of the logical workflow for this synthesis is provided below.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Final Product Piperidine Piperidine Alkylation N-Alkylation (SN2) Piperidine->Alkylation Dibromopropane 1,3-Dibromopropane Dibromopropane->Alkylation FreeBase 1-(3-Bromopropyl)piperidine (Free Base) Alkylation->FreeBase SaltFormation Salt Formation FreeBase->SaltFormation FinalProduct 1-(3-Bromopropyl)piperidine Hydrobromide SaltFormation->FinalProduct HBr Hydrobromic Acid (HBr) HBr->SaltFormation

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials and Equipment:

  • Piperidine

  • 1,3-Dibromopropane

  • Anhydrous acetonitrile or Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or other suitable non-nucleophilic base (optional)

  • Hydrobromic acid (HBr) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Analytical equipment for product characterization (e.g., NMR, IR, melting point apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve piperidine (1.0 equivalent) in a suitable anhydrous solvent such as acetonitrile or DMF.

  • Addition of Base (Optional): If a base is used to scavenge the HBr produced, add anhydrous potassium carbonate (1.5-2.0 equivalents) to the solution.

  • Addition of Alkylating Agent: Slowly add 1,3-dibromopropane (1.0-1.2 equivalents) to the stirred solution at room temperature. The addition should be dropwise to control the exothermic reaction. To favor mono-alkylation, it is crucial to add the alkyl halide slowly to a solution where piperidine is in excess.

  • Reaction: Heat the reaction mixture to a temperature of 60-80°C, or to reflux, and maintain for several hours (typically 7-24 hours). The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate (e.g., K₂CO₃, KBr) is present, remove it by filtration and wash the solid with the extraction solvent (e.g., diethyl ether or ethyl acetate).

    • Transfer the filtrate to a separatory funnel and wash with water to remove any remaining inorganic salts and excess piperidine.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-(3-bromopropyl)piperidine free base.

  • Salt Formation:

    • Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or diethyl ether).

    • Slowly add a solution of hydrobromic acid (e.g., 48% aqueous HBr or HBr in acetic acid) dropwise with stirring until the solution is acidic.

    • The hydrobromide salt will precipitate out of the solution. The precipitation can be aided by cooling the mixture in an ice bath.

  • Purification:

    • Collect the precipitated solid by filtration.

    • Wash the solid with a small amount of cold solvent to remove any impurities.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the pure this compound.

    • Dry the purified product under vacuum.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the final product.

CompoundMolecular FormulaMolar Mass ( g/mol )CAS NumberPhysical State
PiperidineC₅H₁₁N85.15110-89-4Colorless liquid
1,3-DibromopropaneC₃H₆Br₂201.89109-64-8Colorless to light yellow liquid
This compound C₈H₁₇Br₂N 287.04 58689-34-2 White to light yellow crystalline powder

Note: Specific reaction yields can vary depending on the exact conditions and scale of the synthesis. Published yields for analogous N-alkylation reactions of piperidine can range from moderate to high.

Signaling Pathway and Logical Relationships

The synthesis of this compound follows a clear, logical progression from starting materials to the final product. This can be visualized as a straightforward pathway involving the key chemical transformations.

Reaction_Mechanism Reactants Piperidine 1,3-Dibromopropane TransitionState SN2 Transition State Reactants->TransitionState Nucleophilic Attack Intermediate 1-(3-Bromopropyl)piperidine (Free Base) HBr TransitionState->Intermediate C-N Bond Formation Br- Leaving Group Product 1-(3-Bromopropyl)piperidine Hydrobromide Intermediate->Product Protonation

Caption: Reaction mechanism for the synthesis of this compound.

Safety, handling, and storage guidelines for 1-(3-Bromopropyl)piperidine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling, and Storage of 1-(3-Bromopropyl)piperidine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage guidelines for this compound (CAS RN: 58689-34-2). The information is intended for professionals in research and drug development who may handle this compound.

Chemical and Physical Properties

This compound is a solid, appearing as a white to light yellow powder or crystal.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₆BrN·HBr
Molecular Weight 287.04 g/mol
Appearance White to Light yellow powder to crystal[1]
Melting Point 203.0 to 207.0 °C
Purity >98.0%[1]
Storage Temperature Room Temperature (Recommended in a cool and dark place, <15°C) or 2-8°C[2]
Solubility No data available[3]

Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The GHS classifications are summarized below.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Serious Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory tract irritation)H335: May cause respiratory irritation
Acute Toxicity (Oral)4H303: May be harmful if swallowed

Signal Word: Warning[4]

Safe Handling Protocols

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. The following sections detail the necessary personal protective equipment (PPE) and a general experimental protocol for handling this powdered substance.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE TypeSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile), double-gloving recommended.To prevent skin contact and irritation.[5]
Eye Protection Chemical safety goggles or a full-face shield.To protect eyes from dust particles and splashes.[6][7]
Lab Coat A disposable gown made of polyethylene-coated polypropylene or a similar laminate material.To protect skin and clothing from contamination.[7]
Respiratory Protection Use in a certified chemical fume hood or a well-ventilated area. If not possible, a NIOSH-approved respirator is necessary.To prevent inhalation of the powder, which can cause respiratory irritation.[6][8]
Experimental Protocol: Weighing and Preparing a Solution

This protocol outlines the steps for safely weighing the powdered compound and preparing a solution in a laboratory setting. This procedure is adapted from best practices for handling hazardous powders and alkylating agents.[5][8][9]

  • Preparation of the Work Area:

    • All handling of the solid compound must be conducted in a certified chemical fume hood.[5][8]

    • Cover the work surface with an absorbent, disposable liner.

    • Ensure a chemical spill kit and appropriate waste containers are readily accessible.

  • Weighing the Compound:

    • Place a calibrated analytical balance inside the fume hood if possible. If not, use an enclosure with localized exhaust.

    • Tare a pre-labeled, clean, and dry container.

    • Carefully transfer the desired amount of this compound to the container using a clean spatula. Avoid generating dust.

    • Securely cap the container immediately after weighing.

    • Record the weight.

  • Preparing a Solution:

    • In the fume hood, uncap the container with the weighed compound.

    • Slowly add the desired solvent to the container, aiming the solvent stream down the inner wall to minimize dust generation.

    • Gently swirl or stir the mixture until the solid is fully dissolved.

    • Cap the final solution container securely.

  • Decontamination and Waste Disposal:

    • Wipe down the spatula, work surface, and any other contaminated equipment with a suitable decontaminating solution (e.g., 70% ethanol), followed by soap and water.

    • Dispose of all contaminated disposables (gloves, liner, wipes) in a clearly labeled hazardous waste container in accordance with institutional and local regulations.

Storage and Incompatibility

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Some suppliers recommend storage at room temperature (in a cool, dark place, <15°C) or refrigerated at 2-8°C.[2] It should be stored under an inert gas as it may be air and moisture sensitive.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

First Aid Measures

In case of accidental exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation Move the person to fresh air.[4] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Toxicological Information

Visualized Workflows and Pathways

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assess Risks & Review SDS B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Fume Hood & Work Area B->C D Weigh Compound in Fume Hood C->D E Prepare Solution D->E F Cap and Label Container E->F G Decontaminate Work Area & Equipment F->G H Dispose of Waste in Labeled Bins G->H I Remove PPE and Wash Hands H->I

Caption: Safe handling workflow from preparation to disposal.

General Alkylating Agent Mechanism of Action

As a bromopropyl derivative, this compound is expected to act as an alkylating agent. The diagram below illustrates the general mechanism by which such agents exert their cytotoxic effects, which is relevant to understanding its potential toxicity.

General Mechanism of Action for Alkylating Agents A Alkylating Agent (e.g., 1-(3-Bromopropyl)piperidine) B Formation of Electrophilic Species A->B C Nucleophilic Attack by DNA Bases (e.g., Guanine N7) B->C D DNA Alkylation C->D E DNA Damage (Cross-linking, Strand Breaks) D->E F Inhibition of DNA Replication & Transcription E->F G Apoptosis (Cell Death) F->G

Caption: General mechanism of DNA alkylation leading to cell death.

References

The Salt of the Matter: A Technical Guide to Hydrobromide Salts Versus Free Base Forms in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selection of an appropriate solid form of an active pharmaceutical ingredient (API) is a critical decision in the drug development process, with profound implications for the therapeutic efficacy, stability, and manufacturability of the final drug product. Among the various salt forms available, hydrobromide salts are frequently utilized to enhance the physicochemical properties of weakly basic drug candidates. This technical guide provides an in-depth comparison of the hydrobromide salt form and the corresponding free base of an API. It delves into the core physicochemical principles governing the properties of these forms, including solubility, stability, dissolution rate, hygroscopicity, and melting point. Detailed experimental protocols for the characterization of these properties are provided, alongside a comparative analysis of quantitative data for representative APIs. Furthermore, this guide employs logical diagrams to illustrate key decision-making pathways and experimental workflows in the salt selection process, offering a comprehensive resource for researchers and drug development professionals.

Introduction

Approximately 50% of all drugs on the market are administered as salts.[1] For active pharmaceutical ingredients (APIs) that are weak bases, conversion to a salt form, such as a hydrobromide, is a common strategy to overcome undesirable physicochemical properties inherent to the free base form.[2] The free base is the pure, un-ionized form of the API, which can exhibit poor aqueous solubility, lower stability, and challenging handling characteristics. By reacting the basic API with hydrobromic acid, a hydrobromide salt is formed. This salt form typically possesses improved properties that are more amenable to formulation and clinical application.[2]

The decision to develop a hydrobromide salt over the free base is a multifaceted process guided by a thorough understanding of the physicochemical and biopharmaceutical properties of both forms. This guide will explore these differences in detail, providing the necessary technical information for informed decision-making in drug development.

Physicochemical Properties: A Comparative Analysis

The conversion of a free base to its hydrobromide salt can significantly alter its physicochemical properties. These changes are primarily driven by the ionic nature of the salt, which influences its interaction with water and other molecules.

Solubility

A primary driver for salt formation is the enhancement of aqueous solubility.[3] Free bases of many APIs are often poorly soluble in water, which can limit their oral bioavailability. Hydrobromide salts, being ionic, generally exhibit significantly higher aqueous solubility.[2]

Table 1: Comparative Aqueous Solubility of Select APIs: Hydrobromide Salt vs. Free Base

Active Pharmaceutical IngredientFormAqueous SolubilityReference(s)
GalantamineHydrobromide31 mg/mL (in water at pH 6.0)[4]
GalantamineFree BaseSparingly soluble in aqueous buffers; ~0.5 mg/mL in 1:1 DMSO:PBS (pH 7.2)[5]
CitalopramHydrobromideSparingly soluble in water; ~2 mg/mL in PBS (pH 7.2)[6][7]
CitalopramFree BaseSparingly soluble in water[8]
DextromethorphanHydrobromideWater-soluble up to 1.5 g/100 mL at 25 °C[9]
DextromethorphanFree BaseInsoluble in water[1]
Stability

Stability is a critical attribute of any drug substance, as it determines the shelf-life and storage conditions of the final product. Salt forms are often more stable than their free base counterparts. The protonation of the basic nitrogen in the API to form the salt can protect it from oxidative degradation.

Stability studies are conducted under various stress conditions, as outlined in the International Council for Harmonisation (ICH) guidelines, to assess the degradation pathways and kinetics.[6]

Table 2: Comparative Stability of Dextromethorphan: Hydrobromide Salt vs. Free Base

ConditionDextromethorphan HydrobromideDextromethorphan Free BaseReference(s)
StorageStableStable for a few weeks during ordinary shipping; long-term storage at -20°C[1]
Forced Degradation (Acidic)Degradation observedData not available[10]
Forced Degradation (Basic)Degradation observedData not available[10]
Forced Degradation (Oxidative)Degradation observedData not available[10]
Melting Point

The melting point is an important physical property that can influence manufacturing processes such as milling and tableting. Salts generally have higher melting points than their corresponding free bases due to the strong ionic interactions in the crystal lattice.

Table 3: Comparative Melting Point of Citalopram: Hydrobromide Salt vs. Free Base

FormMelting Point (°C)Reference(s)
Citalopram Hydrobromide148-150[6]
Citalopram Free BaseNot explicitly stated, but crystallization from n-heptane suggests a lower melting point.[6]
Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. Excessive hygroscopicity can lead to physical instability (e.g., caking, deliquescence) and chemical degradation. While salt formation can sometimes increase hygroscopicity, a careful selection of the salt form can lead to a non-hygroscopic or only slightly hygroscopic solid.

A systematic approach to classifying hygroscopicity is essential for determining appropriate handling, packaging, and storage conditions.[11]

Dissolution Rate

The dissolution rate, the speed at which a solid dissolves in a solvent, is a critical factor for the in vivo performance of orally administered drugs. Due to their higher solubility, hydrobromide salts typically exhibit a faster dissolution rate compared to the free base.[12] The intrinsic dissolution rate (IDR) is a key parameter used to characterize the dissolution of the pure API under constant surface area conditions.

Experimental Protocols

Accurate and reproducible characterization of the physicochemical properties of the hydrobromide salt and free base is essential. The following are detailed methodologies for key experiments.

Equilibrium Solubility Determination

Objective: To determine the thermodynamic solubility of the API in a specific solvent at equilibrium.

Methodology (Shake-Flask Method):

  • Preparation of Saturated Solution: Add an excess amount of the API (either free base or hydrobromide salt) to a known volume of the desired solvent (e.g., purified water, buffer of specific pH) in a sealed container.

  • Equilibration: Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filtration method does not introduce errors (e.g., adsorption of the solute to the filter).

  • Quantification: Analyze the concentration of the dissolved API in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid Phase Analysis: Analyze the remaining solid phase using techniques like X-ray Powder Diffraction (XRPD) to confirm the solid form (free base or salt) at equilibrium.

Intrinsic Dissolution Rate (IDR) Measurement

Objective: To measure the dissolution rate of a pure substance under the condition of a constant surface area.

Methodology (Rotating Disk Method - USP <1087>): [13]

  • Compact Preparation: Compress a known amount of the API powder into a die to form a non-disintegrating compact with a defined surface area.

  • Apparatus Setup: Mount the die containing the compact in a rotating disk holder.

  • Dissolution: Immerse the rotating disk in a vessel containing a known volume of dissolution medium maintained at a constant temperature (e.g., 37 °C) and stir at a constant speed.

  • Sampling: Withdraw samples of the dissolution medium at predetermined time intervals.

  • Analysis: Determine the concentration of the dissolved API in each sample using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation: Plot the cumulative amount of drug dissolved per unit area versus time. The slope of the linear portion of the plot represents the intrinsic dissolution rate, typically expressed in mg/min/cm².

Stability Testing (ICH Q1A(R2))

Objective: To provide evidence on how the quality of a drug substance varies with time under the influence of various environmental factors.[4]

Methodology:

  • Batch Selection: Use at least three primary batches of the drug substance.

  • Storage Conditions: Store the samples in containers that simulate the proposed packaging under long-term (e.g., 25 °C/60% RH or 30 °C/65% RH) and accelerated (e.g., 40 °C/75% RH) storage conditions.

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).

  • Analytical Tests: Perform a battery of tests to evaluate the physical, chemical, and microbiological attributes of the drug substance. This should include appearance, assay, degradation products, and any other critical quality attributes.

  • Forced Degradation: Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods.

Hygroscopicity Assessment

Objective: To determine the extent and rate of moisture absorption by the API at various relative humidity (RH) levels.

Methodology (Gravimetric Sorption Analysis): [11]

  • Sample Preparation: Place a known mass of the API in a sample pan of a dynamic vapor sorption (DVS) instrument.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen until a constant weight is achieved.

  • Sorption/Desorption Isotherm: Expose the sample to a series of increasing RH levels (sorption) followed by a series of decreasing RH levels (desorption) at a constant temperature (e.g., 25 °C).

  • Data Analysis: Record the change in mass at each RH step. Plot the percentage weight change versus RH to generate the sorption-desorption isotherm.

  • Classification: Classify the hygroscopicity based on the percentage of moisture uptake at a specific RH (e.g., 80% RH) according to pharmacopeial classifications (e.g., slightly hygroscopic, hygroscopic, very hygroscopic).

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of a crystalline solid.

Methodology:

  • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the API into a DSC pan and hermetically seal it.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Thermal Analysis: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Analysis: Record the heat flow as a function of temperature. The melting point is typically determined as the onset or peak of the endothermic melting transition. The area under the melting peak corresponds to the enthalpy of fusion.

Visualizing Key Concepts and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical relationships and workflows involved in the salt selection process.

Salt_Selection_Workflow API Weakly Basic API (Free Base) PhysChem_Char Physicochemical Characterization (Solubility, Stability, etc.) API->PhysChem_Char Suboptimal Suboptimal Properties? PhysChem_Char->Suboptimal Comparison Comparative Analysis: Salt vs. Free Base PhysChem_Char->Comparison Salt_Screening Salt Screening (Counterion Selection) Suboptimal->Salt_Screening Yes Free_Base_Dev Proceed with Free Base Development Suboptimal->Free_Base_Dev No HBr_Selection Hydrobromic Acid (HBr) Selection Salt_Screening->HBr_Selection Salt_Formation Hydrobromide Salt Formation HBr_Selection->Salt_Formation Salt_Char Salt Characterization (Solubility, Stability, Melting Point, Hygroscopicity) Salt_Formation->Salt_Char Salt_Char->Comparison Optimal_Form Select Optimal Form for Further Development Comparison->Optimal_Form

Caption: Workflow for Salt Selection Decision Making.

Experimental_Workflow Start API Sample (Free Base or HBr Salt) Solubility Equilibrium Solubility Shake-Flask Method HPLC Analysis Start->Solubility Dissolution Intrinsic Dissolution Rotating Disk Method UV/HPLC Analysis Start->Dissolution Stability Stability Testing ICH Conditions Stability-Indicating HPLC Start->Stability Hygroscopicity Hygroscopicity Dynamic Vapor Sorption Sorption Isotherm Start->Hygroscopicity MeltingPoint Melting Point Differential Scanning Calorimetry Thermal Analysis Start->MeltingPoint Data Physicochemical Data Profile Solubility->Data Dissolution->Data Stability->Data Hygroscopicity->Data MeltingPoint->Data

Caption: Experimental Workflow for Physicochemical Characterization.

Conclusion

The choice between a hydrobromide salt and a free base form of an API is a critical decision in drug development that requires a comprehensive understanding of their respective physicochemical properties. Hydrobromide salts often offer significant advantages in terms of solubility, stability, and dissolution rate, which can translate to improved bioavailability and manufacturability. However, the potential for increased hygroscopicity must be carefully evaluated.

This technical guide has provided a detailed comparison of the hydrobromide salt and free base forms, supported by quantitative data and established experimental protocols. The logical diagrams presented offer a framework for the decision-making and experimental processes involved in salt selection. By applying the principles and methodologies outlined in this guide, researchers and drug development professionals can make more informed decisions to select the optimal solid form of an API, ultimately contributing to the development of safer, more effective, and more robust drug products.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using 1-(3-Bromopropyl)piperidine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel bioactive compounds utilizing 1-(3-Bromopropyl)piperidine hydrobromide as a key building block. The protocols focus on the N-alkylation of heterocyclic scaffolds, a common strategy in medicinal chemistry to introduce the piperidinylpropyl moiety, which is known to impart favorable pharmacological properties.

Application Note 1: Synthesis of N-(3-(Piperidin-1-yl)propyl)carbazole Derivatives as Potential Anticancer Agents

The carbazole nucleus is a well-established pharmacophore in cancer research, with derivatives showing promising antiproliferative activities. The introduction of a basic side chain, such as the piperidinylpropyl group, can enhance solubility and facilitate interactions with biological targets. This application note describes the synthesis of a novel N-substituted carbazole derivative using this compound.

General Reaction Scheme:

The synthesis involves the N-alkylation of a carbazole derivative with this compound in the presence of a base.

G reagent1 Carbazole Derivative conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat reagent1->conditions reagent2 1-(3-Bromopropyl)piperidine Hydrobromide reagent2->conditions product N-(3-(Piperidin-1-yl)propyl)carbazole Derivative conditions->product G reagent1 Indole Derivative conditions Base (e.g., NaH) Solvent (e.g., THF) Room Temperature reagent1->conditions reagent2 1-(3-Bromopropyl)piperidine Hydrobromide reagent2->conditions product 1-(3-(Piperidin-1-yl)propyl)-1H-indole Derivative conditions->product G Compound Piperidinylpropyl Derivative Target Cellular Target (e.g., Kinase, Receptor) Compound->Target Apoptosis_Pathway Apoptosis Induction Target->Apoptosis_Pathway Cell_Cycle_Arrest Cell Cycle Arrest Target->Cell_Cycle_Arrest Outcome Cancer Cell Death Apoptosis_Pathway->Outcome Cell_Cycle_Arrest->Outcome G Ligand 1-(3-(Piperidin-1-yl)propyl)indole Derivative Receptor 5-HT Receptor Ligand->Receptor Signaling Downstream Signaling (e.g., cAMP modulation) Receptor->Signaling Response Physiological Response Signaling->Response

Application Notes: 1-(3-Bromopropyl)piperidine Hydrobromide as a Versatile Alkylating Agent in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-Bromopropyl)piperidine hydrobromide is a key building block in synthetic organic chemistry, primarily utilized as an alkylating agent to introduce a piperidinopropyl moiety onto a variety of nucleophilic substrates. This functional group is a common feature in a range of biologically active compounds, underscoring the importance of this reagent in drug discovery and development. Its application spans the synthesis of molecules targeting various receptors and enzymes, demonstrating its versatility in constructing complex molecular architectures with therapeutic potential. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on the well-documented synthesis of Pitolisant, a histamine H3 receptor antagonist/inverse agonist.

Application in the Synthesis of Pitolisant

Pitolisant (Wakix®) is a first-in-class medication approved for the treatment of narcolepsy and excessive daytime sleepiness.[1][2] Its mechanism of action involves blocking the histamine H3 autoreceptors in the brain, which leads to increased histamine release and enhanced wakefulness.[1][3][4][5][6] The synthesis of Pitolisant provides an excellent case study for the application of this compound as an alkylating agent.

General Reaction Scheme:

The core of the Pitolisant synthesis involves the O-alkylation of a phenolic hydroxyl group with a piperidinopropyl group. While various synthetic routes exist, a common strategy involves the reaction of a suitable precursor with a 1-(3-halopropyl)piperidine derivative. This compound serves as a direct or indirect source for this key intermediate.

G cluster_0 Reactants cluster_1 Intermediate Formation cluster_2 Final Product 3-(4-chlorophenyl)propan-1-ol 3-(4-chlorophenyl)propan-1-ol Pitolisant Pitolisant (1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine) 3-(4-chlorophenyl)propan-1-ol->Pitolisant O-alkylation Piperidine Piperidine 1-(3-chloropropyl)piperidine or 4-azaspiro[3.5]nonan-4-ium bromide 1-(3-halopropyl)piperidine intermediate Piperidine->1-(3-chloropropyl)piperidine or 4-azaspiro[3.5]nonan-4-ium bromide Alkylation 1-bromo-3-chloropropane 1-bromo-3-chloropropane 1-bromo-3-chloropropane->1-(3-chloropropyl)piperidine or 4-azaspiro[3.5]nonan-4-ium bromide 1-(3-chloropropyl)piperidine or 4-azaspiro[3.5]nonan-4-ium bromide->Pitolisant

Figure 1: General synthetic strategy for Pitolisant.

Experimental Protocols

The following protocols are derived from patented synthetic routes for Pitolisant and related compounds, illustrating the use of piperidine-containing alkylating agents.

Protocol 1: Two-Step Synthesis of Pitolisant via an Intermediate

This protocol involves the initial formation of a piperidine-containing intermediate, which is then used to alkylate the target alcohol.

Step 1: Synthesis of 1-(3-chloropropyl)piperidine

  • Reactants: Piperidine, 1-bromo-3-chloropropane, Potassium carbonate.

  • Solvent: Acetonitrile.

  • Procedure:

    • Dissolve 1-bromo-3-chloropropane (0.165 moles) in acetonitrile (100 mL).

    • Add potassium carbonate (0.165 moles) to the solution.

    • Heat the mixture to 60°C and stir for 10 minutes.

    • Add piperidine (0.117 moles) to the reaction mixture.

    • Continue stirring at 60°C until the reaction is complete (monitored by TLC).

    • Cool the mixture and filter to remove inorganic salts.

    • Wash the solid residue with acetonitrile.

    • The filtrate containing 1-(3-chloropropyl)piperidine can be used directly in the next step or purified further.

Step 2: Synthesis of Pitolisant

  • Reactants: 3-(4-chlorophenyl)propan-1-ol, 1-(3-chloropropyl)piperidine (from Step 1), Potassium tert-butoxide.

  • Solvent: Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 3-(4-chlorophenyl)propan-1-ol (5.8 mmols) in THF (10 mL).

    • Add potassium tert-butoxide (6.4 mmols) to the solution and stir for 30 minutes.

    • Add the solution of 1-(3-chloropropyl)piperidine (or a related intermediate like 4-azaspiro[3.5]nonan-4-ium bromide, 8.8 mmol) to the mixture.[7]

    • Stir the reaction until completion (monitored by TLC).

    • Cool the reaction and dilute with dichloromethane (50 mL).

    • Wash the organic phase three times with 1N aqueous hydrochloric acid.

    • Concentrate the organic phase under vacuum to obtain crude Pitolisant HCl.[7]

    • The crude product can be purified by crystallization or trituration.

Quantitative Data

StepReactantsKey ReagentsSolventTemperatureTimeYieldReference
1Piperidine, 1-bromo-3-chloropropaneK₂CO₃Acetonitrile60°C-High[7]
23-(4-chlorophenyl)propan-1-ol, Intermediate from Step 1KOtBuTHFRoom Temp.-90% (crude)[7]

Alternative Protocol: Direct Alkylation

In some synthetic variations, the alkylation can be performed more directly. While not explicitly starting with this compound, the following illustrates the general conditions for such an alkylation.

  • Reactants: 3-(Piperidin-1-yl)propan-1-ol, 3-(4-chlorophenyl)propyl methanesulfonate.

  • Base: Sodium hydride.

  • Solvent: Not specified in abstract, but likely an aprotic solvent like THF or DMF.

  • Procedure:

    • The sodium salt of 3-(piperidin-1-yl)propan-1-ol is formed by reaction with sodium hydride.

    • This is then reacted with 3-(4-chlorophenyl)propyl methanesulfonate to yield Pitolisant.

Biological Activity and Signaling Pathway of Pitolisant

Pitolisant is a potent and selective antagonist/inverse agonist of the histamine H3 receptor.[1][4][5] The H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the brain.[8][9] By blocking this receptor, Pitolisant disinhibits histaminergic neurons, leading to increased histamine levels in the synaptic cleft.[3][8][9] This enhanced histaminergic neurotransmission promotes wakefulness and alertness.[1][6]

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[2][8] Activation of the H3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] As an inverse agonist, Pitolisant not only blocks the action of endogenous histamine but also reduces the constitutive activity of the H3 receptor, further promoting histamine release.[1][4]

G cluster_0 Presynaptic Histaminergic Neuron cluster_1 Postsynaptic Neuron Pitolisant Pitolisant H3R Histamine H3 Receptor (Gαi/o-coupled) Pitolisant->H3R Antagonist/ Inverse Agonist AC Adenylyl Cyclase H3R->AC Inhibition Histamine_release Histamine Release H3R->Histamine_release Inhibition cAMP cAMP AC->cAMP Conversion of ATP cAMP->Histamine_release Modulation Postsynaptic_receptors Postsynaptic Histamine Receptors Histamine_release->Postsynaptic_receptors Activation Wakefulness Increased Wakefulness and Alertness Postsynaptic_receptors->Wakefulness

Figure 2: Signaling pathway of Pitolisant's action on the histamine H3 receptor.

Broader Applications in Bioactive Molecule Synthesis

The utility of this compound extends beyond the synthesis of Pitolisant. The piperidinopropyl moiety is a common pharmacophore found in various classes of therapeutic agents. This alkylating agent can be used to introduce this functional group onto a wide range of nucleophiles, including:

  • Phenols: O-alkylation to form ethers.

  • Thiols: S-alkylation to form thioethers.

  • Amines: N-alkylation to form secondary or tertiary amines.

  • Heterocycles: N-alkylation of nitrogen-containing heterocycles (e.g., indoles, pyrazoles).

General Protocol for N-Alkylation of Amines

This protocol provides a general guideline for the N-alkylation of a secondary amine with an alkyl bromide, which can be adapted for this compound.

  • Reactants: Secondary amine, this compound.

  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Procedure:

    • Dissolve the secondary amine (1.0 eq.) and the base (1.5-2.0 eq.) in the chosen solvent.

    • Add this compound (1.1 eq.) to the mixture.

    • Stir the reaction at room temperature or heat to 50-80°C, monitoring the progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

This compound is a valuable and versatile alkylating agent for the introduction of the piperidinopropyl moiety in the synthesis of bioactive molecules. Its application in the development of Pitolisant highlights its importance in accessing complex drug targets. The protocols and data presented herein provide a foundation for researchers and drug development professionals to effectively utilize this reagent in their synthetic endeavors. The ability to functionalize a wide range of nucleophiles makes it a key tool in the construction of novel compounds with potential therapeutic applications.

References

Application Notes and Protocols for N-alkylation of Amines with 1-(3-Bromopropyl)piperidine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental transformation in organic chemistry, pivotal in the synthesis of numerous biologically active compounds and pharmaceuticals. The introduction of an N-(3-(piperidin-1-yl)propyl) moiety can significantly alter the pharmacological profile of a molecule, influencing its solubility, basicity, and interaction with biological targets. Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, found in drugs targeting a wide range of conditions.[1] This document provides a detailed protocol for the N-alkylation of primary and secondary amines using 1-(3-bromopropyl)piperidine hydrobromide, a readily available and efficient alkylating agent. The protocol is designed to be broadly applicable to a variety of amine substrates, including aromatic and heterocyclic amines.

Principle of the Reaction

The N-alkylation of an amine with this compound proceeds via a nucleophilic substitution reaction (SN2). The amine, acting as a nucleophile, attacks the electrophilic carbon of the propyl chain, displacing the bromide leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct and the hydrobromide salt of the reagent, thereby liberating the free amine for the reaction. The choice of base and solvent is crucial for the success of the reaction and can influence reaction time and yield. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and non-nucleophilic organic bases (e.g., triethylamine, N,N-diisopropylethylamine). Polar aprotic solvents such as acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are often employed to ensure the solubility of the reactants.

Experimental Protocols

General Protocol for N-alkylation of Amines

This protocol provides a general procedure for the N-alkylation of a primary or secondary amine with this compound. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Materials:

  • Amine (primary or secondary) (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and the chosen anhydrous solvent (e.g., MeCN or DMF, to achieve a concentration of 0.1-0.5 M).

  • Add the base (e.g., K₂CO₃ or Cs₂CO₃) to the stirred solution.

  • Add this compound (1.1 - 1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • If using DMF, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). If using MeCN, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with triethylamine) to afford the desired N-alkylated product.

Data Presentation

The following tables summarize typical reaction conditions and yields for the N-alkylation of various amine substrates with this compound.

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Aromatic Amines
AnilineK₂CO₃DMF801275-85[2]
4-FluoroanilineCs₂CO₃MeCNReflux880-90[2]
4-MethoxyanilineK₂CO₃DMF701082-92[2]
Heterocyclic Amines
IndoleNaHDMFRT485-95[3]
BenzimidazoleK₂CO₃DMF1001270-80[4]
2-MethylbenzimidazoleCs₂CO₃MeCNReflux675-85[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dry Round-Bottom Flask under Inert Atmosphere add_amine Add Amine (1.0 eq) and Anhydrous Solvent start->add_amine add_base Add Base (e.g., K2CO3) add_amine->add_base add_alkylating_agent Add 1-(3-Bromopropyl)piperidine hydrobromide (1.1-1.5 eq) add_base->add_alkylating_agent heat_stir Heat and Stir (e.g., 60-80 °C) add_alkylating_agent->heat_stir monitor Monitor by TLC/LC-MS heat_stir->monitor cool Cool to Room Temperature monitor->cool quench_extract Quench with Water and Extract cool->quench_extract wash Wash with NaHCO3 and Brine quench_extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography product Pure N-alkylated Amine chromatography->product

Caption: General workflow for the N-alkylation of amines with this compound.

Logical Relationship: Factors Influencing Reaction Success

logical_relationship cluster_factors Key Factors success Successful N-Alkylation amine Amine Substrate (Nucleophilicity, Steric Hindrance) amine->success base Base (Strength, Solubility) base->success solvent Solvent (Polarity, Aprotic) solvent->success temperature Temperature temperature->success stoichiometry Stoichiometry (Amine vs. Alkylating Agent) stoichiometry->success

Caption: Key factors influencing the success of the N-alkylation reaction.

Applications in Drug Discovery

The N-(3-(piperidin-1-yl)propyl) moiety is a valuable pharmacophore in drug discovery. Its incorporation can lead to compounds with a diverse range of biological activities. For instance, derivatives of benzimidazole alkylated with this group have been investigated for their potential as antiviral agents, including activity against HIV.[5] The piperidine ring can interact with various receptors and enzymes, and the tertiary amine introduced through this alkylation provides a basic center that can be crucial for drug-receptor interactions and for improving the pharmacokinetic properties of a lead compound. The synthesis of libraries of N-alkylated amines using this protocol can be a rapid and efficient way to explore the structure-activity relationships (SAR) of a new chemical series. For example, the antileukemic activity of certain piperidine derivatives suggests that this scaffold can be a starting point for the development of new anticancer agents.[6]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no product formation Inactive amine or alkylating agentCheck the purity and integrity of starting materials.
Insufficient baseUse a stronger base (e.g., Cs₂CO₃) or increase the equivalents of the base.
Low reaction temperatureIncrease the reaction temperature.
Poor solubility of reactantsSwitch to a more polar solvent like DMF.
Formation of multiple products Over-alkylation of primary amineUse a larger excess of the primary amine or add the alkylating agent slowly.
Side reactionsLower the reaction temperature and monitor the reaction closely.
Difficult purification Co-elution of product and starting materialOptimize the chromatography conditions (e.g., add a small amount of triethylamine to the eluent to reduce tailing of the amine product).
Presence of impurities from starting materialsPurify the starting materials before the reaction.

Safety Information

  • This compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Bases such as sodium hydride (if used) are highly reactive and flammable. Handle with extreme care under an inert atmosphere.

  • Solvents such as DMF and acetonitrile are flammable and toxic. Avoid inhalation and skin contact.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

Application of 1-(3-Bromopropyl)piperidine Hydrobromide in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-Bromopropyl)piperidine hydrobromide is a key heterocyclic building block extensively utilized in medicinal chemistry for the synthesis of a diverse range of biologically active compounds. Its structure, featuring a reactive bromopropyl group attached to a piperidine ring, makes it an ideal intermediate for introducing the 3-(piperidin-1-yl)propyl moiety into various molecular scaffolds. This functional group is a common feature in many centrally acting drugs, contributing to their pharmacological profile by influencing properties such as receptor binding, solubility, and metabolic stability. This document provides a detailed account of the applications of this compound in the synthesis of medicinally relevant compounds, complete with experimental protocols and biological activity data.

Role as a Key Synthetic Intermediate

The primary application of this compound in medicinal chemistry lies in its utility as an alkylating agent. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the facile attachment of the piperidinopropyl chain to a variety of nucleophiles, including amines, phenols, and thiols. This versatility has led to its use in the synthesis of compounds targeting a wide array of therapeutic areas.

Synthesis of Antipsychotic Agents: Phenothiazine Derivatives

Phenothiazine-based compounds are a well-established class of antipsychotic drugs that act primarily by antagonizing dopamine D2 receptors. The incorporation of a piperidinylpropyl side chain is a common structural motif in many of these drugs, enhancing their antipsychotic activity. This compound serves as a crucial reagent in the synthesis of these derivatives through the N-alkylation of the phenothiazine nucleus.

Experimental Protocol: Synthesis of 10-(3-(Piperidin-1-yl)propyl)-10H-phenothiazine

This protocol describes the N-alkylation of phenothiazine with this compound.

Materials:

  • Phenothiazine

  • This compound

  • Sodium hydride (NaH) 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of phenothiazine (1.0 eq) in anhydrous DMF, sodium hydride (1.2 eq) is added portion-wise at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • A solution of this compound (1.1 eq) in anhydrous DMF is added dropwise to the reaction mixture.

  • The reaction is heated to 80 °C and stirred for 12 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of water.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 10-(3-(Piperidin-1-yl)propyl)-10H-phenothiazine.

Biological Activity:

Synthesis of Antihistamines and Other CNS-Active Agents

The 3-(piperidin-1-yl)propyl ether moiety is a common pharmacophore in a variety of centrally acting drugs, including antihistamines and agents for treating neurological disorders. This compound is employed in Williamson ether synthesis to couple the piperidinopropyl group to phenolic substrates. A notable example is in the synthesis of analogs of Pitolisant, a histamine H3 receptor antagonist/inverse agonist used to treat narcolepsy. While the exact industrial synthesis of Pitolisant may vary, the fundamental reaction of coupling a piperidinopropyl-containing electrophile with a phenolic precursor is a key step.

Experimental Protocol: Williamson Ether Synthesis with a Phenolic Substrate

This generalized protocol outlines the synthesis of a piperidinylpropyl ether from a generic phenol.

Materials:

  • A substituted phenol

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous acetone or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted phenol (1.0 eq) in anhydrous acetone, potassium carbonate (2.0 eq) is added.

  • The mixture is stirred at room temperature for 30 minutes.

  • This compound (1.2 eq) is added, and the reaction mixture is heated to reflux for 12-24 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the desired piperidinylpropyl ether.

Biological Activity Data:

The biological activity of the resulting compounds is highly dependent on the nature of the phenolic substrate. For instance, derivatives targeting the histamine H3 receptor have shown high binding affinities.

Compound ClassTargetRepresentative Ki (nM)
Piperidinylpropyl ethersHistamine H3 Receptor10 - 100
Piperidinylpropyl ethersDopamine D2 Receptor5 - 50
Piperidinylpropyl ethersSerotonin 5-HT2A Receptor20 - 200

Note: The Ki values are representative ranges for analogous compounds and may not reflect the exact values for products synthesized using the specific protocols herein.

Synthesis of Anticancer Agents

The piperidine moiety is also found in numerous anticancer agents. The introduction of a piperidinopropyl side chain can modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This compound can be used to alkylate various heterocyclic scaffolds with anticancer potential, such as those containing thiol groups.

Experimental Protocol: S-Alkylation of a Heterocyclic Thiol

This protocol describes the S-alkylation of a generic heterocyclic thiol.

Materials:

  • A heterocyclic thiol (e.g., benzothiazole-2-thiol)

  • This compound

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Ethanol or DMF

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the heterocyclic thiol (1.0 eq) in ethanol, an aqueous solution of sodium hydroxide (1.1 eq) is added.

  • The mixture is stirred at room temperature for 30 minutes.

  • This compound (1.2 eq) is added, and the reaction is stirred at room temperature for 12 hours or heated to reflux if necessary.

  • The solvent is evaporated, and the residue is partitioned between dichloromethane and water.

  • The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by recrystallization or column chromatography.

Biological Activity Data:

The anticancer activity of the resulting S-alkylated heterocycles is evaluated against various cancer cell lines.

Compound ClassCancer Cell LineRepresentative IC50 (µM)
S-(Piperidinylpropyl)benzothiazolesMCF-7 (Breast Cancer)5 - 25
S-(Piperidinylpropyl)benzothiazolesHCT116 (Colon Cancer)10 - 50
S-(Piperidinylpropyl)benzothiazolesA549 (Lung Cancer)15 - 75

Note: The IC50 values are representative ranges for analogous compounds and are for illustrative purposes.

Visualizations

Signaling Pathway

G cluster_0 Dopamine D2 Receptor Antagonism D2_Antagonist Phenothiazine-Piperidine Derivative D2R Dopamine D2 Receptor D2_Antagonist->D2R Blocks AC Adenylate Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Neuronal_Effect Modulation of Neuronal Excitability cAMP->Neuronal_Effect

Caption: Dopamine D2 receptor antagonism by phenothiazine-piperidine derivatives.

Experimental Workflow

G Start Start: Nucleophile (Phenol, Amine, Thiol) Reaction Nucleophilic Substitution (N-, O-, or S-Alkylation) Start->Reaction Reagent 1-(3-Bromopropyl)piperidine Hydrobromide Reagent->Reaction Workup Extraction & Washing Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Final Product: Piperidinylpropyl Derivative Purification->Product G Reagent 1-(3-Bromopropyl)piperidine Hydrobromide Linker Provides 3-(Piperidin-1-yl)propyl Linker Reagent->Linker Properties Modulates Physicochemical Properties (Solubility, Lipophilicity, pKa) Linker->Properties Activity Impacts Pharmacological Activity (Receptor Affinity, Bioavailability) Properties->Activity Drug_Candidate Potential Drug Candidate Activity->Drug_Candidate

Application Notes and Protocols: 1-(3-Bromopropyl)piperidine Hydrobromide as a Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3-Bromopropyl)piperidine hydrobromide is a valuable bifunctional building block in organic synthesis, particularly for the construction of diverse heterocyclic compounds. Its structure incorporates a reactive bromopropyl group, making it an excellent electrophile for N-alkylation reactions, and a piperidine ring, a common motif in many biologically active molecules. This reagent is instrumental in introducing the N-propylpiperidine moiety, a pharmacophore present in numerous pharmaceuticals, including sigma (σ) receptor modulators, antipsychotics, and other central nervous system (CNS) active agents. These application notes provide an overview of its utility, detailed experimental protocols, and data on the biological activity of resulting compounds.

Applications in Heterocyclic Synthesis

The primary application of this compound is in the N-alkylation of various nucleophilic substrates, leading to the formation of a diverse range of heterocyclic compounds. The piperidine nitrogen, being a secondary amine, readily undergoes this reaction. The key reaction is a nucleophilic substitution where a nitrogen-containing heterocycle, amine, or other nucleophile displaces the bromide ion.

Key Applications Include:

  • Synthesis of Sigma Receptor Ligands: The N-propylpiperidine scaffold is a key structural element in many high-affinity sigma-1 (σ1) and sigma-2 (σ2) receptor ligands.[1][2][3] These receptors are implicated in a variety of neurological and psychiatric disorders, making their modulators promising therapeutic candidates.

  • Development of Antipsychotic Agents: The piperidine ring is a common feature in many antipsychotic drugs. While not a direct precursor in all cases, this compound can be used to synthesize analogs of existing antipsychotics or novel compounds with potential antipsychotic activity.

  • Formation of Fused Heterocyclic Systems: Through intramolecular cyclization reactions, derivatives of 1-(3-Bromopropyl)piperidine can be used to construct more complex, fused heterocyclic systems.

Quantitative Data Presentation

The following tables summarize the biological activity of representative heterocyclic compounds synthesized using an N-propylpiperidine moiety, illustrating the utility of this structural motif.

Table 1: Sigma Receptor Binding Affinities of N-Propylpiperidine Containing Compounds

Compound IDTarget Heterocycleσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2/σ1)Reference
4b 2,7-Diazaspiro[3.5]nonane derivative2.72710[1][2]
5b 2,7-Diazaspiro[3.5]nonane derivative131027.8[1][2]
8f Diazabicyclo[4.3.0]nonane derivative1016516.5[1][2]
12a Piperidine derivativeNot SpecifiedNot SpecifiedNot Specified[3]
12c Piperidine derivativeNot SpecifiedNot SpecifiedNot Specified[3]

Table 2: In Vivo Efficacy of Selected Sigma-1 Receptor Ligands

Compound IDAssayDoseEffectReference
5b Capsaicin-induced allodynia20 mg/kgMaximum antiallodynic effect[1][2]
8f Capsaicin-induced allodynia20 mg/kgMaximum antiallodynic effect[1][2]
4b Capsaicin-induced allodyniaNot SpecifiedNo antiallodynic effect[2]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Heterocyclic Amine with this compound

This protocol describes a general method for the N-alkylation of a secondary amine-containing heterocycle with this compound.

Materials:

  • Heterocyclic amine (e.g., carbazole, indole, or other N-H containing heterocycle) (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the heterocyclic amine (1.0 eq) and the chosen anhydrous solvent (DMF or ACN).

  • Add the base (K₂CO₃ or Cs₂CO₃, 3.0 eq) to the stirring solution.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-alkylated product.

Expected Yield: 60-95% (highly substrate-dependent).

Protocol 2: Radioligand Binding Assay for Sigma Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity of newly synthesized compounds for sigma-1 and sigma-2 receptors.

Materials:

  • Synthesized compound (test ligand)

  • [³H]-(+)-Pentazocine (for σ1 receptor binding)

  • [³H]-DTG (1,3-di-o-tolyl-guanidine) (for σ2 receptor binding)

  • Membrane preparations from guinea pig brain (for σ1) or rat liver (for σ2)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., Haloperidol or unlabeled DTG)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the incubation buffer.

  • In a series of tubes, add the membrane preparation, the radioligand ([³H]-(+)-pentazocine for σ1 or [³H]-DTG for σ2), and either buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.

  • Incubate the tubes at the appropriate temperature and for the specified time (e.g., 37°C for 90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Workup & Purification A 1-(3-Bromopropyl)piperidine Hydrobromide D N-Alkylation (Nucleophilic Substitution) A->D B Nucleophilic Heterocycle (e.g., Carbazole, Indole) B->D C Base (K2CO3 or Cs2CO3) Solvent (DMF or ACN) Heat (60-80 °C) C->D Conditions E Filtration D->E Reaction Mixture F Extraction E->F G Column Chromatography F->G H Final Heterocyclic Product G->H

Caption: General workflow for the synthesis of heterocyclic compounds.

Sigma-1 Receptor Signaling Pathway

cluster_ER Endoplasmic Reticulum cluster_Ligand Ligand Binding cluster_Translocation Cellular Translocation cluster_Downstream Downstream Effects S1R_BiP σ1R-BiP Complex IP3R IP3 Receptor S1R_BiP->IP3R Modulates Ca2+ Signaling S1R_free Free σ1R S1R_BiP->S1R_free Dissociates to Ligand σ1R Agonist (e.g., N-propylpiperidine derivative) Ligand->S1R_BiP Binds and causes dissociation Ca_Homeostasis Calcium Homeostasis S1R_free->Ca_Homeostasis ROS_Reduction Reduced Oxidative Stress (via NRF2 activation) S1R_free->ROS_Reduction Neuroprotection Neuroprotection (via BDNF/TrkB signaling) S1R_free->Neuroprotection Ion_Channels Ion Channel Modulation S1R_free->Ion_Channels

Caption: Simplified Sigma-1 receptor signaling pathway.

References

Application Notes and Protocols for Coupling Reactions of 1-(3-Bromopropyl)piperidine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromopropyl)piperidine hydrobromide is a valuable building block in organic synthesis, particularly in the construction of piperidine-containing molecules of pharmaceutical interest. The piperidine moiety is a prevalent scaffold in numerous approved drugs, including antipsychotics and receptor modulators.[1][2][3][4] This document provides detailed experimental procedures for the coupling of this compound with various nucleophiles, a key step in the synthesis of diverse bioactive compounds. The protocols outlined below are designed to be reproducible and adaptable for the synthesis of compound libraries in drug discovery and development programs.

The N-alkylation of heterocyclic compounds, such as indoles, with alkyl halides is a fundamental transformation in medicinal chemistry.[5][6] The reaction typically proceeds via an SN2 mechanism, where the nucleophilic nitrogen atom of the heterocycle displaces the bromide ion from the propyl chain of 1-(3-bromopropyl)piperidine. Due to the hydrobromide salt form of the reagent, the use of a base is crucial to neutralize the hydrobromic acid and deprotonate the nucleophile, thereby facilitating the reaction.

Reaction Scheme

A general reaction scheme for the N-alkylation of a heterocyclic nucleophile (Het-H) with this compound is depicted below. This reaction is broadly applicable to a range of N-heterocycles, as well as other nucleophiles such as phenols and thiophenols.

G reagents Het-H + 1-(3-Bromopropyl)piperidine.HBr product Het-(CH2)3-Piperidine reagents->product Heat base Base base->product solvent Solvent solvent->product byproduct Base.HBr + H2O G start Start: Reagents & Glassware Preparation dissolution Dissolution of Nucleophile in Anhydrous Solvent start->dissolution deprotonation Deprotonation with Base at 0 °C dissolution->deprotonation addition Addition of 1-(3-Bromopropyl)piperidine HBr & Base deprotonation->addition reaction Reaction at Room Temperature (TLC Monitoring) addition->reaction workup Aqueous Work-up (Quenching & Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End: Pure Product characterization->end G cluster_membrane Cell Membrane ligand Piperidine Derivative (Antagonist) receptor Dopamine D2 Receptor (GPCR) ligand->receptor Binds and Blocks dopamine Dopamine (Endogenous Ligand) dopamine->receptor Binding Inhibited g_protein Gi/o Protein receptor->g_protein Inhibition of Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase No Inhibition camp cAMP adenylyl_cyclase->camp ATP to cAMP pka Protein Kinase A camp->pka Activates cellular_response Modulation of Neuronal Excitability (Therapeutic Effect) pka->cellular_response Phosphorylation Cascade

References

Application Notes and Protocols: Synthesis of Indazole-Based P2X7 Antagonists Using 1-(3-Bromopropyl)piperidine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of a potent P2X7 receptor antagonist, (4-((1-(3-(piperidin-1-yl)propyl)-1H-indazol-6-yl)amino)pyrimidin-2-yl)methanol. The P2X7 receptor, an ATP-gated ion channel, is a key mediator of inflammation and a promising therapeutic target for a range of inflammatory disorders, chronic pain, and neurodegenerative diseases. The synthetic route described herein utilizes 1-(3-Bromopropyl)piperidine hydrobromide as a key building block to introduce the piperidinylpropyl side chain, a crucial moiety for the antagonist's activity. This document outlines the synthetic pathway, detailed experimental procedures, and methods for biological evaluation.

Introduction

The P2X7 receptor is a non-selective cation channel activated by high concentrations of extracellular ATP, which are often present at sites of inflammation and tissue injury. Activation of the P2X7 receptor triggers a cascade of downstream signaling events, including the processing and release of pro-inflammatory cytokines such as IL-1β and IL-18, making it a highly attractive target for therapeutic intervention. A number of small molecule P2X7 antagonists have been developed, with many featuring a nitrogen-containing heterocyclic core. The indazole scaffold has emerged as a privileged structure in the design of potent P2X7 antagonists. Structure-activity relationship (SAR) studies have demonstrated that N-alkylation of the indazole core with flexible side chains containing a basic amine, such as a piperidine ring, can significantly enhance antagonist potency.

This document focuses on the synthesis of a specific indazole-based P2X7 antagonist, (4-((1-(3-(piperidin-1-yl)propyl)-1H-indazol-6-yl)amino)pyrimidin-2-yl)methanol, as described in patent WO2010045597A1. This compound incorporates a 3-(piperidin-1-yl)propyl side chain, which is introduced via N-alkylation of the indazole nitrogen. While the patent describes the use of 1-(3-chloropropyl)piperidine, this protocol details the use of the commercially available and highly reactive this compound for this key synthetic step.

P2X7 Signaling Pathway

P2X7_Signaling_Pathway P2X7 Receptor Signaling Pathway ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Influx Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Influx Pannexin1 Pannexin-1 Channel (Pore Formation) P2X7R->Pannexin1 NLRP3 NLRP3 Inflammasome Activation Ion_Influx->NLRP3 Pannexin1->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b Cleaves Pro_IL1b Pro-IL-1β Inflammation Inflammation IL1b->Inflammation Antagonist P2X7 Antagonist (e.g., Indazole Derivative) Antagonist->P2X7R Blocks

Caption: P2X7 Receptor Signaling Cascade and Point of Antagonist Intervention.

Synthetic Workflow

Synthesis_Workflow Synthetic Workflow for Indazole-Based P2X7 Antagonist cluster_synthesis Synthesis of (4-((1-(3-(piperidin-1-yl)propyl)-1H-indazol-6-yl)amino)pyrimidin-2-yl)methanol A 1H-Indazol-6-amine C Intermediate 1: N-(2-chloropyrimidin-4-yl)-1H-indazol-6-amine A->C B 2,4-dichloropyrimidine B->C Buchwald-Hartwig Coupling E Intermediate 2: N-(2-chloropyrimidin-4-yl)-1-(3-(piperidin-1-yl)propyl)-1H-indazol-6-amine C->E D 1-(3-Bromopropyl)piperidine hydrobromide D->E N-Alkylation G Intermediate 3: N-(2-methoxypyrimidin-4-yl)-1-(3-(piperidin-1-yl)propyl)-1H-indazol-6-amine E->G F Sodium methoxide F->G Nucleophilic Substitution H Final Product: (4-((1-(3-(piperidin-1-yl)propyl)-1H-indazol-6-yl)amino)pyrimidin-2-yl)methanol G->H I Formaldehyde I->H Hydroxymethylation J Sodium Hydride

Caption: Stepwise synthesis of the target P2X7 antagonist.

Experimental Protocols

Protocol 1: Synthesis of N-(2-chloropyrimidin-4-yl)-1H-indazol-6-amine (Intermediate 1)
  • Reaction Setup: To a solution of 1H-indazol-6-amine (1.0 eq) in a suitable solvent such as 1,4-dioxane, add 2,4-dichloropyrimidine (1.1 eq).

  • Catalyst and Ligand Addition: Add a palladium catalyst, such as Pd₂(dba)₃ (0.05 eq), and a suitable ligand, for example, Xantphos (0.1 eq).

  • Base Addition: Add a base, such as cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-(2-chloropyrimidin-4-yl)-1H-indazol-6-amine.

Protocol 2: Synthesis of N-(2-chloropyrimidin-4-yl)-1-(3-(piperidin-1-yl)propyl)-1H-indazol-6-amine (Intermediate 2)
  • Reaction Setup: To a solution of N-(2-chloropyrimidin-4-yl)-1H-indazol-6-amine (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stirring: Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add a solution of this compound (1.2 eq) in DMF to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield N-(2-chloropyrimidin-4-yl)-1-(3-(piperidin-1-yl)propyl)-1H-indazol-6-amine.

Protocol 3: Synthesis of N-(2-methoxypyrimidin-4-yl)-1-(3-(piperidin-1-yl)propyl)-1H-indazol-6-amine (Intermediate 3)
  • Reaction Setup: Dissolve N-(2-chloropyrimidin-4-yl)-1-(3-(piperidin-1-yl)propyl)-1H-indazol-6-amine (1.0 eq) in methanol.

  • Base Addition: Add a solution of sodium methoxide in methanol (e.g., 25 wt. %, 3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Partition the residue between water and an organic solvent such as dichloromethane. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Protocol 4: Synthesis of (4-((1-(3-(piperidin-1-yl)propyl)-1H-indazol-6-yl)amino)pyrimidin-2-yl)methanol (Final Product)
  • Reaction Setup: To a solution of N-(2-methoxypyrimidin-4-yl)-1-(3-(piperidin-1-yl)propyl)-1H-indazol-6-amine (1.0 eq) in an appropriate solvent like tetrahydrofuran (THF), add a solution of aqueous formaldehyde (e.g., 37 wt. %, 5.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by preparative HPLC or column chromatography on silica gel to obtain the final product, (4-((1-(3-(piperidin-1-yl)propyl)-1H-indazol-6-yl)amino)pyrimidin-2-yl)methanol.

Data Presentation

CompoundStructureP2X7 Antagonist Activity (IC₅₀, nM)
(4-((1-(3-(piperidin-1-yl)propyl)-1H-indazol-6-yl)amino)pyrimidin-2-yl)methanol10

Data obtained from patent WO2010045597A1.

Biological Evaluation Protocols

Protocol 5: Calcium Influx Assay

This assay measures the ability of a compound to inhibit ATP-induced calcium influx in cells expressing the P2X7 receptor.

  • Cell Culture: Culture HEK293 cells stably expressing the human P2X7 receptor in appropriate media.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes at 37 °C.

  • Agonist Stimulation and Measurement: Add a solution of the P2X7 receptor agonist, such as BzATP (to a final concentration of 100 µM), and immediately measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of the calcium response at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 6: Ethidium Bromide Uptake Assay

This assay measures the inhibition of P2X7 receptor-mediated pore formation.

  • Cell Preparation: Use HEK293 cells stably expressing the human P2X7 receptor, plated in a 96-well plate.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.

  • Assay Initiation: Add a solution containing ethidium bromide (e.g., 5 µM) and a P2X7 agonist like BzATP (e.g., 100 µM).

  • Fluorescence Measurement: Immediately and kinetically measure the increase in fluorescence (excitation ~525 nm, emission ~605 nm) as ethidium bromide enters the cells and intercalates with DNA.

  • Data Analysis: Determine the rate of ethidium bromide uptake and calculate the percentage of inhibition for each compound concentration to determine the IC₅₀ value.

Conclusion

The synthetic route and protocols detailed in this document provide a comprehensive guide for the preparation and evaluation of (4-((1-(3-(piperidin-1-yl)propyl)-1H-indazol-6-yl)amino)pyrimidin-2-yl)methanol, a potent P2X7 receptor antagonist. The use of this compound offers an efficient method for introducing the key piperidinylpropyl side chain. The provided biological assays are standard methods for characterizing the potency of P2X7 antagonists. This information is intended to support researchers and drug development professionals in the exploration of novel therapeutics targeting the P2X7 receptor for the treatment of inflammatory and related diseases.

Application Notes and Protocols for the Scale-up Synthesis of 1-(3-Bromopropyl)piperidine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 1-(3-Bromopropyl)piperidine hydrobromide, a key intermediate in pharmaceutical development. The synthesis involves the nucleophilic substitution reaction between piperidine and 1,3-dibromopropane. Critical considerations for maximizing the yield of the desired mono-alkylated product while minimizing the formation of the di-substituted impurity on a larger scale are discussed. This guide includes a detailed experimental protocol, safety precautions, and methods for purification and characterization.

Introduction

This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The scale-up of its synthesis from laboratory to pilot plant or industrial scale presents several challenges, primarily related to reaction selectivity, process safety, and product purification. The reaction of piperidine, a secondary amine, with 1,3-dibromopropane can lead to both the desired mono-substituted product and the undesired di-substituted by-product, 1,3-di(piperidin-1-yl)propane. Controlling the reaction stoichiometry and conditions is paramount to achieving a high yield and purity of the target compound.

Reaction Principle and Stoichiometry

The synthesis proceeds via an SN2 reaction mechanism where piperidine acts as a nucleophile, displacing one of the bromide ions from 1,3-dibromopropane.

Primary Reaction:

C₅H₁₁N (piperidine) + Br(CH₂)₃Br (1,3-dibromopropane) → C₅H₁₀N(CH₂)₃Br·HBr (this compound)

A significant challenge in this synthesis is the potential for a second molecule of piperidine to react with the initially formed product, leading to the formation of a di-substituted by-product. To favor the formation of the mono-substituted product on a larger scale, a significant excess of 1,3-dibromopropane is utilized. This ensures that the piperidine is more likely to react with the starting di-bromo compound rather than the mono-bromo product.

Experimental Protocols

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Purity
Piperidine110-89-485.15>99%
1,3-Dibromopropane109-64-8201.89>99%
Acetonitrile (anhydrous)75-05-841.05>99.8%
Potassium Carbonate (anhydrous, granular)584-08-7138.21>99%
Hydrobromic Acid (48% aq. solution)10035-10-680.9148% w/w
Isopropyl Alcohol67-63-060.10Reagent Grade
Diethyl Ether (anhydrous)60-29-774.12>99%
Scale-up Synthesis Protocol (Exemplary 100 g Scale)
  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a temperature probe, add anhydrous acetonitrile (1 L).

  • Addition of Base: To the stirred solvent, add anhydrous potassium carbonate (1.5 equivalents, 178 g).

  • Addition of Piperidine: Slowly add piperidine (1 equivalent, 100 g, 1.17 mol) to the suspension.

  • Addition of 1,3-Dibromopropane: In a separate dropping funnel, place 1,3-dibromopropane (3 equivalents, 711 g, 3.52 mol). Add the 1,3-dibromopropane dropwise to the reaction mixture over 1-2 hours. An initial exotherm may be observed; maintain the internal temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-85°C) and maintain for 12-18 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of piperidine.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and potassium bromide by-product. Wash the filter cake with acetonitrile (2 x 100 mL).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.

    • To the resulting residue, add water (500 mL) and diethyl ether (500 mL). Stir vigorously and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 250 mL) to remove excess 1,3-dibromopropane.

    • Combine the aqueous layers.

  • Salt Formation and Purification:

    • Cool the aqueous solution in an ice bath.

    • Slowly add 48% aqueous hydrobromic acid until the pH of the solution is acidic (pH 1-2).

    • Concentrate the acidic aqueous solution under reduced pressure to obtain a crude solid or oil.

    • Add isopropyl alcohol (300 mL) to the crude product and heat gently to dissolve. If the product oils out, add a small amount of water to aid dissolution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 2-4 hours to facilitate crystallization.

    • Collect the crystalline product by filtration, wash with cold isopropyl alcohol (2 x 50 mL), and then with cold diethyl ether (2 x 50 mL).

    • Dry the product under vacuum at 40-50°C to a constant weight.

Expected Yield and Purity
ScaleExpected YieldPurity (by HPLC)
100 g200-240 g (60-70%)>98%

Safety and Handling Precautions

  • Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • 1,3-Dibromopropane: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation. It is a lachrymator. Handle in a well-ventilated fume hood with appropriate PPE.

  • Hydrobromic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • The reaction can be exothermic, especially during the initial addition of 1,3-dibromopropane. Ensure adequate cooling capacity is available.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis Piperidine Piperidine Intermediate 1-(3-Bromopropyl)piperidine (Free Base) Piperidine->Intermediate + 1,3-Dibromopropane Dibromopropane 1,3-Dibromopropane Dibromopropane->Intermediate Product 1-(3-Bromopropyl)piperidine Hydrobromide Intermediate->Product + HBr SideProduct 1,3-di(piperidin-1-yl)propane Intermediate->SideProduct + Piperidine HBr HBr HBr->Product

Caption: Synthesis of this compound.

Experimental_Workflow Scale-up Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Flask Setup - Acetonitrile - K2CO3 Addition Reagent Addition - Piperidine - 1,3-Dibromopropane (excess) Setup->Addition Reflux Reflux - 12-18 hours - Monitor by TLC/GC-MS Addition->Reflux Filter Filtration - Remove K2CO3/KBr Reflux->Filter Concentrate1 Concentration - Remove Acetonitrile Filter->Concentrate1 Extract Extraction - H2O/Ether - Remove excess 1,3-dibromopropane Concentrate1->Extract Acidify Acidification - Add 48% HBr Extract->Acidify Concentrate2 Concentration - Obtain crude product Acidify->Concentrate2 Recrystallize Recrystallization - Isopropyl Alcohol/Ether Concentrate2->Recrystallize Dry Drying - Vacuum oven Recrystallize->Dry

Caption: Step-by-step workflow for the synthesis and purification.

Logical_Relationships Control of Reaction Selectivity cluster_conditions Reaction Conditions Stoichiometry Stoichiometry (Piperidine : 1,3-Dibromopropane) ExcessDibromo Excess 1,3-Dibromopropane Stoichiometry->ExcessDibromo is set to Equimolar Equimolar or Excess Piperidine Stoichiometry->Equimolar is set to MonoAlkylation Mono-alkylation Yield (Desired Product) DiAlkylation Di-alkylation Yield (By-product) ExcessDibromo->MonoAlkylation Increases ExcessDibromo->DiAlkylation Decreases Equimolar->MonoAlkylation Decreases Equimolar->DiAlkylation Increases

Caption: Stoichiometric control of product and by-product formation.

Application Notes and Protocols: Choosing the Right Base and Solvent for Reactions with 1-(3-Bromopropyl)piperidine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromopropyl)piperidine hydrobromide is a valuable bifunctional reagent widely employed in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure incorporates a reactive primary alkyl bromide and a piperidine ring that, upon deprotonation, becomes a nucleophilic secondary amine. The hydrobromide salt form ensures stability and ease of handling. However, the presence of the acidic piperidinium proton necessitates the careful selection of a base to liberate the free amine for subsequent reactions or to facilitate its role as an alkylating agent. This document provides detailed application notes and protocols for selecting the appropriate base and solvent for N-alkylation, O-alkylation, and C-alkylation reactions involving this compound.

Core Concepts: The Role of Base and Solvent

The reactivity of this compound is fundamentally governed by the choice of base and solvent. The base is required to neutralize the hydrobromide salt, generating the free base, 1-(3-bromopropyl)piperidine. This free base can then act as a nucleophile (N-alkylation) or as an alkylating agent in reactions with other nucleophiles.

Base Selection: The choice of base depends on the pKa of the nucleophile being alkylated and the desired reaction pathway.

  • Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH) are commonly used. Carbonates are generally milder and suitable for a wide range of nucleophiles. Sodium hydride is a strong, non-nucleophilic base ideal for deprotonating weak acids.

  • Organic bases such as triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA, Hünig's base) are often employed. These are non-nucleophilic and are particularly useful when inorganic bases lead to solubility issues or side reactions.

Solvent Selection: The solvent plays a crucial role in dissolving reactants, influencing reaction rates, and stabilizing intermediates.

  • Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are excellent choices for many substitution reactions as they can dissolve ionic species and do not interfere with nucleophiles through hydrogen bonding.

  • Ethereal solvents such as tetrahydrofuran (THF) are also common, particularly when strong bases like NaH are used.

  • Anhydrous conditions are often critical to prevent hydrolysis of the alkyl bromide and other side reactions.

The interplay between the base and solvent is critical for optimizing reaction yields and minimizing byproducts.

Logical Workflow for Reaction Setup

The following diagram illustrates the general decision-making process and workflow for reactions involving this compound.

G cluster_start Start cluster_decision Decision Point cluster_paths Reaction Pathways cluster_conditions Condition Selection cluster_execution Execution & Analysis start 1-(3-Bromopropyl)piperidine hydrobromide choose_reaction Choose Reaction Type start->choose_reaction n_alkylation N-Alkylation (Piperidine as Nucleophile) choose_reaction->n_alkylation Piperidine acts as nucleophile o_alkylation O-Alkylation (Piperidine as Alkylating Agent) choose_reaction->o_alkylation Piperidine acts as alkylating agent c_alkylation C-Alkylation (Piperidine as Alkylating Agent) choose_reaction->c_alkylation Piperidine acts as alkylating agent select_base_solvent_n Select Base & Solvent (e.g., K2CO3 in DMF) n_alkylation->select_base_solvent_n select_base_solvent_o Select Base & Solvent (e.g., K2CO3/Cs2CO3 in DMF/MeCN) o_alkylation->select_base_solvent_o select_base_solvent_c Select Base & Solvent (e.g., NaH in THF/DMF) c_alkylation->select_base_solvent_c run_reaction Run Reaction (Monitor by TLC/LC-MS) select_base_solvent_n->run_reaction select_base_solvent_o->run_reaction select_base_solvent_c->run_reaction workup Work-up & Purification run_reaction->workup analysis Characterization (NMR, MS) workup->analysis

Caption: General workflow for reactions with this compound.

N-Alkylation Reactions

In N-alkylation, the piperidine nitrogen of 1-(3-bromopropyl)piperidine acts as a nucleophile, attacking an electrophile. First, the hydrobromide salt must be neutralized to the free base.

Data Presentation: N-Alkylation Conditions and Yields
Nucleophile (Substrate)Base (Equivalents)SolventTemperature (°C)Time (h)ProductYield (%)
IndoleK₂CO₃ (2.0)DMF80121-(3-(1H-Indol-1-yl)propyl)piperidine~85
CarbazoleNaH (1.2)THFReflux69-(3-(Piperidin-1-yl)propyl)-9H-carbazole~90
PhthalimideK₂CO₃ (1.5)DMF9082-(3-(Piperidin-1-yl)propyl)isoindoline-1,3-dione~88
Experimental Protocol: N-Alkylation of Indole

This protocol describes the synthesis of 1-(3-(1H-Indol-1-yl)propyl)piperidine.

Materials:

  • This compound

  • Indole

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of indole (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1-(3-(1H-Indol-1-yl)propyl)piperidine.

O-Alkylation Reactions

In O-alkylation reactions, 1-(3-Bromopropyl)piperidine acts as an alkylating agent for hydroxyl groups, typically on phenols. The phenoxide, generated by a base, acts as the nucleophile.

Data Presentation: O-Alkylation Conditions and Yields
Nucleophile (Substrate)Base (Equivalents)SolventTemperature (°C)Time (h)ProductYield (%)
4-HydroxybenzophenoneK₂CO₃ (2.0)DMF8061-(3-(4-Benzoylphenoxy)propyl)piperidine~92
PhenolCs₂CO₃ (1.5)MeCNReflux121-(3-Phenoxypropyl)piperidine~85
Experimental Protocol: O-Alkylation of 4-Hydroxybenzophenone

This protocol details the synthesis of 1-(3-(4-benzoylphenoxy)propyl)piperidine.

Materials:

  • This compound

  • 4-Hydroxybenzophenone

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-hydroxybenzophenone (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Add this compound (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(3-(4-benzoylphenoxy)propyl)piperidine.

C-Alkylation Reactions

1-(3-Bromopropyl)piperidine can also be used to alkylate carbon nucleophiles, such as enolates derived from active methylene compounds. Stronger bases are often required for these reactions.

Data Presentation: C-Alkylation Conditions and Yields
Nucleophile (Substrate)Base (Equivalents)SolventTemperature (°C)Time (h)ProductYield (%)
Diethyl malonateNaH (1.2)THFReflux12Diethyl 2-(3-(piperidin-1-yl)propyl)malonate~75
Experimental Protocol: C-Alkylation of Diethyl Malonate

This protocol describes the synthesis of diethyl 2-(3-(piperidin-1-yl)propyl)malonate.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate (1.0 equivalent) dropwise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Add a solution of this compound (1.1 equivalents) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reflux the reaction mixture for 12 hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to 0°C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the residue by vacuum distillation or column chromatography to yield pure diethyl 2-(3-(piperidin-1-yl)propyl)malonate.

Reaction Mechanism Visualization

The following diagrams illustrate the fundamental steps in the N-alkylation and O-alkylation processes.

G cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: Nucleophilic Attack start 1-(3-Bromopropyl)piperidine hydrobromide base Base (e.g., K2CO3) start->base Deprotonation free_base 1-(3-Bromopropyl)piperidine (Free Base) base->free_base nucleophile Nucleophile (e.g., Indole Anion) free_base->nucleophile SN2 Reaction product N-Alkylated Product nucleophile->product

Caption: N-Alkylation reaction pathway.

G cluster_deprotonation_nucleophile Step 1: Nucleophile Activation cluster_deprotonation_reagent Step 2: Reagent Activation cluster_alkylation Step 3: Alkylation phenol Phenol Derivative base Base (e.g., K2CO3) phenol->base Deprotonation phenoxide Phenoxide Anion (Nucleophile) base->phenoxide reagent_free 1-(3-Bromopropyl)piperidine (Free Base) phenoxide->reagent_free SN2 Reaction reagent_hbr 1-(3-Bromopropyl)piperidine hydrobromide base2 Base (e.g., K2CO3) reagent_hbr->base2 Deprotonation base2->reagent_free product O-Alkylated Product reagent_free->product

Caption: O-Alkylation reaction pathway.

Conclusion

The selection of an appropriate base and solvent is paramount for the successful application of this compound in organic synthesis. For N-alkylation of relatively acidic heterocycles like indole and phthalimide, potassium carbonate in DMF provides good results. For less acidic nucleophiles like carbazole, a stronger base such as sodium hydride in THF is more effective. In O-alkylation of phenols, inorganic carbonates like potassium carbonate or cesium carbonate in polar aprotic solvents such as DMF or acetonitrile are generally reliable. For C-alkylation of active methylene compounds, strong, non-nucleophilic bases like sodium hydride in an ethereal solvent are typically required to generate the carbon nucleophile. The provided protocols and data serve as a valuable starting point for researchers in the optimization of their specific synthetic transformations. Careful monitoring of reaction progress and purification of the final products are essential for obtaining high yields of the desired compounds.

Application Notes and Protocols for Fragment-Based Drug Discovery and Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern drug discovery, complementing traditional high-throughput screening (HTS) methodologies.[1][2] The core principle of FBDD lies in identifying low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind with low affinity but high efficiency to a biological target.[1][3] These initial fragment hits serve as starting points for optimization into potent, drug-like lead compounds through structure-guided medicinal chemistry efforts.[4]

Key advantages of the FBDD approach include a more thorough exploration of chemical space with smaller libraries, higher hit rates compared to HTS, and the generation of leads with superior physicochemical properties.[1][5] The success of an FBDD campaign relies heavily on the quality of the fragment library, the sensitivity of the biophysical screening techniques employed, and a robust hit-to-lead optimization process.[1][6]

Fragment Library Synthesis

The foundation of a successful FBDD program is a high-quality and diverse fragment library. The design and synthesis of such a library are critical steps that influence the outcome of screening campaigns.

Principles of Fragment Library Design

A well-designed fragment library should possess the following characteristics:

  • "Rule of Three" (Ro3) Compliance: Fragments generally adhere to the "Rule of Three," which suggests a molecular weight ≤300 Da, no more than 3 hydrogen bond donors, no more than 3 hydrogen bond acceptors, and a cLogP ≤3.[2]

  • Diversity: The library should encompass a wide range of chemical scaffolds and three-dimensional shapes to maximize the chances of finding hits against various targets.[1][2][7] Diversity can be assessed using computational methods that analyze molecular fingerprints and shape.[2]

  • Solubility and Stability: Fragments must be soluble at the high concentrations required for biophysical screening assays and stable under experimental conditions.

  • Synthetic Tractability: Fragments should possess chemical handles that allow for straightforward synthetic elaboration during the hit-to-lead optimization phase.[1][6]

Synthetic Strategies for Library Construction

Several synthetic strategies are employed to construct diverse and high-quality fragment libraries.

  • Diversity-Oriented Synthesis (DOS): DOS is a powerful approach to generate structurally complex and diverse small molecules from simple starting materials.[7] This strategy often involves branching reaction pathways to create a wide array of molecular skeletons.[7]

  • Scaffold-Based Synthesis: This approach involves the synthesis of a common core scaffold which is then functionalized with a variety of substituents to generate a library of related fragments. This allows for a systematic exploration of the structure-activity relationship (SAR) around a particular chemical motif.

  • Commercial and In-house Libraries: Many research organizations utilize a combination of commercially available fragment libraries and in-house synthesized compounds to build their screening collections.[1]

Example Synthetic Route: Diversity-Oriented Synthesis of Spirocyclic Fragments

A representative strategy for generating three-dimensional fragments involves the use of building blocks that can undergo multiple reaction pathways. For instance, proline derivatives can be utilized in a build/couple/pair (B/C/P) strategy to construct a variety of bicyclic and spirocyclic fragments, thereby increasing the sp3 character and three-dimensionality of the library.[7]

Experimental Protocols

A key aspect of FBDD is the use of sensitive biophysical techniques to detect the weak binding of fragments to the target protein. Below are detailed protocols for common screening and validation methods.

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[3]

Protocol for SPR-Based Fragment Screening:

  • Instrument Preparation:

    • Ensure the SPR instrument is clean and equilibrated with the running buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4, with 5% DMSO).[6]

    • Perform routine maintenance procedures like Desorb and Sanitize as per the instrument guidelines.[8]

  • Sensor Chip Preparation and Target Immobilization:

    • Use a suitable sensor chip, such as a CM5 chip, for direct amine coupling of the target protein.[8]

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize the target protein at a high density to maximize the signal for low molecular weight fragments. The protein should be in a low-salt buffer (e.g., 10 mM sodium acetate, pH 4.5).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.

  • Fragment Screening:

    • Prepare fragment solutions in the running buffer at a concentration typically between 100 µM and 500 µM.[9]

    • Include a reference flow cell with an immobilized control protein to subtract non-specific binding signals.[3]

    • Inject the fragment solutions over the target and reference surfaces at a flow rate of at least 30 µL/min.[8]

    • Include buffer-only injections (blanks) for double referencing.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal for each injection.

    • Subtract the average signal of the blank injections.

    • Identify fragment hits based on a response signal that is significantly above the background noise.

    • Confirm hits by re-testing in a concentration-response format to determine the dissociation constant (KD).[3]

Orthogonal Screening: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for fragment screening as it can detect weak binding events in solution.[10] Ligand-observed NMR experiments are commonly used.

Protocol for Saturation Transfer Difference (STD) NMR Screening:

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer, pD 7.4, in 99.9% D₂O).

    • Prepare a stock solution of the fragment or a mixture of fragments (typically 1 mM each).

    • Add the fragment(s) to the protein solution.

  • NMR Experiment Setup:

    • Acquire two spectra: an "on-resonance" spectrum with selective saturation of protein resonances and an "off-resonance" spectrum where the saturation frequency is applied far from any protein or ligand signals.[10][11]

    • The saturation is typically achieved using a train of Gaussian-shaped pulses.

  • Data Acquisition and Processing:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.[11]

    • Signals in the STD spectrum indicate that the fragment has received saturation from the protein, confirming binding.

Protocol for Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY):

  • Sample Preparation:

    • Similar to STD NMR, prepare a solution of the target protein and fragment(s) in a deuterated buffer containing a small percentage of H₂O (typically 5-10%).

  • NMR Experiment Setup:

    • The WaterLOGSY experiment uses selective inversion of the water resonance followed by a mixing time to allow for magnetization transfer.

    • Acquire a reference spectrum without the protein and a spectrum with the protein.

  • Data Analysis:

    • In the presence of a binding protein, the sign of the fragment's NOE from water will be opposite to that of the non-binding fragment.[11][12] This sign inversion is a clear indicator of binding.

Hit Validation: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[13][14]

Protocol for ITC-Based Hit Validation:

  • Sample Preparation:

    • Dialyze the target protein and the fragment hit extensively against the same buffer to minimize buffer mismatch artifacts.[15]

    • Degas all solutions thoroughly before use.

    • Prepare the protein solution at a concentration in the cell that is appropriate for the expected KD.

    • Prepare the fragment solution in the syringe at a concentration 10-20 times that of the protein.

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25°C).[15]

    • Set the stirring speed (e.g., 750 rpm).[15]

    • Set the injection parameters (e.g., a series of 2 µL injections every 180 seconds).[15]

  • Data Acquisition and Analysis:

    • Perform a control experiment by titrating the fragment into the buffer alone to determine the heat of dilution.

    • Titrate the fragment into the protein solution.

    • Subtract the heat of dilution from the binding data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine the KD, stoichiometry (n), and ΔH.

Data Presentation

Summarizing quantitative data in a structured format is crucial for comparing hits and guiding the optimization process.

Fragment Screening Hit Summary
Fragment IDMolecular Weight (Da)cLogPScreening MethodHit ConfirmationKD (µM)
Frag-001210.32.1SPRYes150
Frag-002185.21.8NMR (STD)Yes500
Frag-003254.72.8SPRNo>1000
Frag-004199.62.3NMR (WaterLOGSY)Yes300
Hit-to-Lead Optimization Data
Compound IDStructureKD (µM)Ligand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
Fragment Hit(Structure of initial hit)2500.353.2
Optimized Lead 1(Structure of optimized compound)5.20.384.5
Optimized Lead 2(Structure of further optimized compound)0.10.415.8
  • Ligand Efficiency (LE): A metric used to assess the binding affinity of a compound relative to its size. It is calculated as: LE = -RTln(KD) / N, where N is the number of non-hydrogen atoms.[16][17] Desirable values for early leads are typically in the range of 0.3 to 0.5 kcal/mol per heavy atom.[16]

  • Lipophilic Ligand Efficiency (LLE): A metric that relates potency to lipophilicity, calculated as: LLE = pKD - cLogP. It helps in optimizing compounds to be both potent and have favorable drug-like properties.[4]

Visualizations

Fragment-Based Drug Discovery Workflow

FBDD_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase Library Design Library Design Fragment Screening Fragment Screening Library Design->Fragment Screening Hit Identification Hit Identification Fragment Screening->Hit Identification Hit Validation Hit Validation Hit Identification->Hit Validation Structure-Based Design Structure-Based Design Hit Validation->Structure-Based Design Lead Optimization Lead Optimization Structure-Based Design->Lead Optimization Preclinical Candidate Preclinical Candidate Lead Optimization->Preclinical Candidate

Caption: A typical workflow for a fragment-based drug discovery project.

Experimental Screening Cascade

Screening_Cascade Fragment Library Fragment Library Primary Screen (SPR) Primary Screen (SPR) Fragment Library->Primary Screen (SPR) Orthogonal Screen (NMR) Orthogonal Screen (NMR) Primary Screen (SPR)->Orthogonal Screen (NMR) Primary Hits Hit Validation (ITC) Hit Validation (ITC) Orthogonal Screen (NMR)->Hit Validation (ITC) Confirmed Hits Structural Biology (X-ray/NMR) Structural Biology (X-ray/NMR) Hit Validation (ITC)->Structural Biology (X-ray/NMR) Validated Hits Lead Optimization Lead Optimization Structural Biology (X-ray/NMR)->Lead Optimization

Caption: A multi-step cascade for fragment screening and hit validation.

BRAF Signaling Pathway and Vemurafenib Inhibition

BRAF_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF (V600E) BRAF (V600E) RAS->BRAF (V600E) MEK MEK BRAF (V600E)->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation & Survival Proliferation & Survival Transcription Factors->Proliferation & Survival Vemurafenib Vemurafenib Vemurafenib->BRAF (V600E)

Caption: The MAPK/ERK pathway and the inhibitory action of Vemurafenib.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Bromopropyl)piperidine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(3-Bromopropyl)piperidine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ultimately helping to improve the yield and purity of your synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Product 1. Insufficient reaction time or temperature : The reaction may not have proceeded to completion. 2. Ineffective base : The base used may not be strong enough to neutralize the HBr formed during the reaction, leading to the formation of piperidine hydrobromide, which is a poor nucleophile. 3. Poor quality of reagents : Degradation of piperidine or 1,3-dibromopropane can affect the reaction.1. Optimize reaction conditions : Increase the reaction time or temperature. Monitor the reaction progress using TLC or GC-MS. A typical temperature range is room temperature to 70°C.[1] 2. Use an appropriate base : Employ a non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered organic base such as N,N-diisopropylethylamine (DIPEA).[1] 3. Ensure reagent purity : Use freshly distilled piperidine and 1,3-dibromopropane.
Presence of Unreacted Piperidine 1. Stoichiometry : Insufficient 1,3-dibromopropane was used. 2. Slow reaction rate : The reaction has not gone to completion.1. Adjust stoichiometry : While an excess of piperidine is often used to minimize di-alkylation, ensure enough 1,3-dibromopropane is present for the reaction to proceed.[1] 2. Increase reaction time/temperature : As mentioned above, optimizing reaction conditions can drive the reaction to completion.
Presence of Unreacted 1,3-Dibromopropane 1. Stoichiometry : Insufficient piperidine was used. 2. Base issues : The reaction may have stalled due to the accumulation of piperidine hydrobromide.1. Use a slight excess of piperidine : This will also help to minimize the formation of the di-substituted byproduct.[1] 2. Add a suitable base : A base will neutralize the acid formed and allow the reaction to proceed.
Formation of 1,3-di(piperidin-1-yl)propane (Di-alkylation Product) 1. Stoichiometry : Molar ratio of piperidine to 1,3-dibromopropane is too low. 2. Reaction conditions : High temperature or prolonged reaction time can favor the formation of the di-substituted product.1. Use a significant excess of piperidine : This will increase the probability of 1,3-dibromopropane reacting with another piperidine molecule rather than the mono-alkylated product. 2. Slow addition of 1,3-dibromopropane : Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration and reduce the chance of di-alkylation.[1]
Difficulty in Isolating the Product 1. Work-up procedure : Improper extraction or washing steps. 2. Crystallization issues : The hydrobromide salt may be difficult to crystallize.1. Optimize work-up : After the reaction, the free base can be extracted into an organic solvent. Washing with a saturated aqueous sodium bicarbonate solution can help remove any remaining acidic species.[1] 2. Proper salt formation and crystallization : After purification of the free base, dissolve it in a suitable solvent (e.g., isopropanol, ethanol) and treat with a solution of HBr in a compatible solvent. Cooling and seeding may be necessary to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of piperidine to 1,3-dibromopropane?

To favor the formation of the mono-alkylated product and minimize the di-substituted byproduct, a significant excess of piperidine is recommended. A molar ratio of 3:1 to 5:1 (piperidine:1,3-dibromopropane) is a good starting point.

Q2: Which solvent is best for this reaction?

Polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are commonly used for N-alkylation reactions as they can effectively solvate the reactants.[1]

Q3: Is a base necessary for this reaction?

While the reaction can proceed without a base, the yield is often low because the HBr generated protonates the piperidine, rendering it non-nucleophilic.[1] Using a base like potassium carbonate neutralizes the HBr and drives the reaction to completion.

Q4: How can I monitor the progress of the reaction?

The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By spotting the reaction mixture against the starting materials, you can observe the consumption of reactants and the formation of the product.

Q5: What is the best way to purify the final product?

The crude product, which is the free base 1-(3-bromopropyl)piperidine, can be purified by column chromatography on silica gel. After purification, the hydrobromide salt can be formed by treating a solution of the pure free base with hydrobromic acid.

Experimental Protocols

Synthesis of 1-(3-Bromopropyl)piperidine (Free Base)
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine (e.g., 3 equivalents) in anhydrous acetonitrile.

  • Addition of Base : Add anhydrous potassium carbonate (e.g., 1.5 equivalents).

  • Addition of Alkylating Agent : Slowly add 1,3-dibromopropane (1 equivalent) to the stirred mixture at room temperature.

  • Reaction : Heat the reaction mixture to a suitable temperature (e.g., 50-70°C) and stir for several hours (monitor by TLC).

  • Work-up : After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction : Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 1-(3-bromopropyl)piperidine.

  • Purification : Purify the crude product by flash column chromatography.

Formation of this compound
  • Dissolution : Dissolve the purified 1-(3-bromopropyl)piperidine in a minimal amount of a suitable solvent such as isopropanol or ethanol.

  • Acidification : Cool the solution in an ice bath and slowly add a solution of hydrobromic acid (e.g., 48% aqueous HBr or HBr in acetic acid) dropwise with stirring until the solution is acidic.

  • Crystallization : The hydrobromide salt should precipitate out of the solution. If not, scratching the inside of the flask or adding a seed crystal may initiate crystallization. The flask can be stored at a low temperature to maximize crystal formation.

  • Isolation : Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizing the Process

Reaction Pathway

Reaction_Pathway piperidine Piperidine intermediate 1-(3-Bromopropyl)piperidine (Free Base) piperidine->intermediate + 1,3-Dibromopropane (K2CO3, MeCN) dibromopropane 1,3-Dibromopropane hydrobromide 1-(3-Bromopropyl)piperidine Hydrobromide intermediate->hydrobromide + HBr

Caption: Synthetic route to this compound.

Key Side Reaction: Di-alkylation

Side_Reaction mono_alkylated 1-(3-Bromopropyl)piperidine di_alkylated 1,3-di(piperidin-1-yl)propane (Byproduct) mono_alkylated->di_alkylated + Piperidine piperidine Piperidine

Caption: Formation of the di-alkylation byproduct.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check for Starting Materials (TLC/GC-MS) start->check_sm sm_present Starting Materials Present check_sm->sm_present optimize_conditions Increase Reaction Time/Temp Check Base and Reagents sm_present->optimize_conditions Yes check_byproducts Check for Byproducts (TLC/GC-MS) sm_present->check_byproducts No end Improved Yield and Purity optimize_conditions->end byproducts_present Byproducts Present check_byproducts->byproducts_present adjust_stoichiometry Adjust Piperidine:Dibromopropane Ratio Slow Addition of Alkylating Agent byproducts_present->adjust_stoichiometry Yes purification_issue Review Purification Protocol Optimize Crystallization byproducts_present->purification_issue No adjust_stoichiometry->end purification_issue->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Identifying and minimizing side products in reactions with 1-(3-Bromopropyl)piperidine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(3-Bromopropyl)piperidine hydrobromide. Our goal is to help you identify and minimize common side products to improve reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

A1: The most prevalent side products are typically related to over-alkylation, elimination reactions, and intramolecular cyclization. Specifically, you may encounter:

  • Quaternary Ammonium Salt: Formation of a quaternary ammonium salt is a common issue due to the over-alkylation of the piperidine nitrogen.[1][2][3] This occurs when the desired tertiary amine product reacts further with another molecule of 1-(3-bromopropyl)piperidine.

  • Hofmann Elimination Products: Under basic conditions, particularly with heating, the piperidine ring can undergo Hofmann elimination to form an alkene.[4][5][6][7][8] This is more likely if the initial product is converted to a quaternary ammonium salt, which is a good leaving group.

  • Intramolecular Cyclization Product: The 3-bromopropyl chain can lead to an intramolecular SN2 reaction, where the piperidine nitrogen attacks the terminal carbon of the propyl chain, forming a fused bicyclic system.[9][10]

Q2: How can I prevent the formation of the quaternary ammonium salt?

A2: To minimize over-alkylation, consider the following strategies:

  • Control Stoichiometry: Using a slight excess of the amine nucleophile that you are reacting with 1-(3-bromopropyl)piperidine can help ensure the alkylating agent is consumed before it can react with the desired tertiary amine product.[11][12]

  • Slow Addition: Adding the this compound slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, reducing the likelihood of a second alkylation event.

  • Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second alkylation, which often has a higher activation energy.

Q3: What conditions favor the Hofmann elimination side reaction, and how can I avoid it?

A3: Hofmann elimination is generally favored by strong bases and higher temperatures. To avoid this side reaction:

  • Use a Non-nucleophilic Base: If a base is required for your reaction, choose one that is sterically hindered and non-nucleophilic to deprotonate the hydrobromide without promoting elimination.

  • Moderate Temperatures: Avoid excessive heating of the reaction mixture, as this can promote elimination pathways.[8]

  • Quench the Reaction Appropriately: Once the desired product is formed, work up the reaction promptly to avoid prolonged exposure to basic conditions that could lead to elimination.

Q4: Is intramolecular cyclization a significant concern, and how can it be minimized?

A4: Intramolecular cyclization can be a competing reaction pathway. To minimize its occurrence:

  • Choice of Solvent: The polarity of the solvent can influence the rate of intramolecular versus intermolecular reactions. Experiment with different solvents to find the optimal conditions for your desired intermolecular reaction.

  • Concentration: Running the reaction at a higher concentration can favor the intermolecular reaction over the intramolecular cyclization.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution(s)
A significant amount of a highly polar, water-soluble byproduct is observed (likely the quaternary salt). Over-alkylation of the desired product.[3]- Use a slight excess of the nucleophile.- Add this compound slowly.- Lower the reaction temperature.
Formation of an unexpected, less polar byproduct, potentially an alkene. Hofmann elimination has occurred.[4][6][7]- Use a non-nucleophilic, sterically hindered base.- Maintain a lower reaction temperature.- Minimize reaction time after product formation.
Presence of a byproduct with a mass corresponding to the cyclized product. Intramolecular cyclization of the starting material or product.[10]- Increase the concentration of the reactants.- Screen different solvents to favor the intermolecular reaction.
The reaction is slow or incomplete. - Steric hindrance.- Poor leaving group ability (less likely with bromide).- Suboptimal solvent choice.[3]- Increase the reaction temperature cautiously, monitoring for side products.- Choose a solvent that effectively dissolves all reactants.- Consider the use of a phase-transfer catalyst if dealing with a biphasic system.

Experimental Protocols

General Protocol for N-Alkylation to Minimize Side Products

This protocol provides a general methodology for the N-alkylation of a secondary amine with this compound, with an emphasis on minimizing side product formation.

Materials:

  • This compound (1.0 eq)

  • Secondary amine (1.2 eq)

  • Anhydrous, non-nucleophilic base (e.g., Diisopropylethylamine, 2.5 eq)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the secondary amine and the anhydrous solvent.

  • Add the non-nucleophilic base to the mixture and stir until fully dissolved.

  • In a separate flask, dissolve the this compound in a minimal amount of the anhydrous solvent.

  • Slowly add the solution of this compound to the stirred amine solution at room temperature over a period of 1-2 hours using a syringe pump.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

ReactionPathways Reactants 1-(3-Bromopropyl)piperidine HBr + Nucleophile (Nu-H) Intermediate 1-(3-Bromopropyl)piperidine (Free Base) Reactants->Intermediate Base DesiredProduct Desired Product (Nu-CH2CH2CH2-Piperidine) Intermediate->DesiredProduct + Nu-H Elimination Hofmann Elimination Product (Side Product) Intermediate->Elimination Heat, Base Cyclization Intramolecular Cyclization Product (Side Product) Intermediate->Cyclization Intramolecular Attack QuatSalt Quaternary Ammonium Salt (Side Product) DesiredProduct->QuatSalt + 1-(3-Bromopropyl)piperidine

Caption: Reaction pathways for 1-(3-Bromopropyl)piperidine.

TroubleshootingFlowchart start Reaction with 1-(3-Bromopropyl)piperidine HBr check_purity Analyze Crude Product (TLC, LC-MS, NMR) start->check_purity pure Product is Pure (>95%) check_purity->pure Yes impure Significant Side Products Observed check_purity->impure No identify_side_product Identify Major Side Product(s) impure->identify_side_product is_quat Quaternary Salt? identify_side_product->is_quat is_elimination Elimination Product? is_quat->is_elimination No solve_quat - Use excess nucleophile - Slow addition of alkyl halide - Lower reaction temp is_quat->solve_quat Yes is_cyclization Cyclized Product? is_elimination->is_cyclization No solve_elimination - Use non-nucleophilic base - Lower reaction temp - Shorter reaction time is_elimination->solve_elimination Yes solve_cyclization - Increase reactant concentration - Solvent screening is_cyclization->solve_cyclization Yes optimize Optimize Reaction Conditions solve_quat->optimize solve_elimination->optimize solve_cyclization->optimize optimize->start Re-run Reaction

Caption: Troubleshooting workflow for identifying and minimizing side products.

References

Purification techniques for 1-(3-Bromopropyl)piperidine hydrobromide post-synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the post-synthesis purification of 1-(3-Bromopropyl)piperidine hydrobromide. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials such as piperidine and 1,3-dibromopropane, as well as byproducts like bis-alkylated quaternary ammonium salts. The formation of these byproducts can occur if an excess of the alkylating agent is used or if the reaction temperature is too high.[1] Residual solvents from the reaction and work-up are also common.

Q2: My purified this compound is off-white or yellowish. What is the likely cause and how can I fix it?

A2: A discolored product often indicates the presence of minor impurities or degradation products. Recrystallization is typically the most effective method to remove colored impurities. If a single recrystallization does not yield a white solid, treatment with activated charcoal during the recrystallization process can be effective. To do this, dissolve the crude product in a minimal amount of hot solvent, add a small amount of activated charcoal, and perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q3: I am having trouble getting my this compound to crystallize. It keeps "oiling out." What should I do?

A3: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue with amine salts. This typically happens when the solution is too concentrated or cooled too quickly. To address this, try the following:

  • Reduce Supersaturation: Add a small amount of additional hot solvent to the oiled-out mixture to ensure everything is fully dissolved before attempting to cool again.

  • Slow Cooling: Allow the solution to cool to room temperature slowly on the benchtop before placing it in an ice bath. Rapid cooling often promotes oil formation.

  • Solvent System Modification: If slow cooling doesn't work, consider changing the solvent system. A mixture of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which the compound is less soluble) can promote crystallization. Add the poor solvent dropwise to the hot solution until it becomes slightly turbid, then add a few drops of the good solvent to clarify before cooling.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

  • Seeding: If you have a small amount of pure, solid material, add a tiny crystal ("seed crystal") to the cooled, saturated solution to induce crystallization.[2]

Q4: What are the best analytical techniques to assess the purity of this compound?

A4: The purity of your compound can be effectively assessed using the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.

  • Elemental Analysis: Determines the elemental composition (C, H, N, Br) of the sample, which should match the theoretical values for the pure compound.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Possible Cause Solution
Using too much solvent during recrystallization. Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation.[3]
The compound is significantly soluble in the cold recrystallization solvent. Ensure the flask is thoroughly cooled in an ice bath for an adequate amount of time (e.g., 30-60 minutes) to maximize precipitation. If solubility is still high, a different solvent or solvent system should be explored.
Premature crystallization during hot filtration. Use a pre-heated funnel and receiving flask for hot filtration to prevent the product from crystallizing on the filter paper or in the funnel stem.
Loss of product during transfers. Rinse all glassware with a small amount of the cold recrystallization solvent and add these rinsings to the filtration setup to recover any adhered product.
Issue 2: Product is a Gummy Solid or Oil After Purification
Possible Cause Solution
"Oiling out" during recrystallization. Refer to FAQ Q3 for detailed troubleshooting steps. This often requires adjusting the solvent system or cooling rate.
Presence of hygroscopic impurities. Ensure the product is thoroughly dried under vacuum, possibly at a slightly elevated temperature (if the compound is thermally stable) to remove residual water or solvents. The presence of quaternary ammonium salt impurities can also contribute to a hygroscopic nature.[1]
Incorrect solvent system for precipitation. If precipitating the product from a solution, the anti-solvent may be too non-polar, causing the product to crash out as an oil. Try a slightly more polar anti-solvent or add the anti-solvent more slowly with vigorous stirring.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most common method for purifying solid organic compounds.

1. Solvent Selection:

  • Place a small amount of the crude this compound (10-20 mg) into several test tubes.

  • To each tube, add a different polar solvent (e.g., isopropanol, ethanol, methanol, acetonitrile, or a mixture like methanol/diethyl ether) dropwise at room temperature to assess solubility.[4]

  • A good solvent will dissolve the compound poorly at room temperature but completely upon heating.

  • Heat the test tubes that showed poor solubility at room temperature. If the compound dissolves, allow the solution to cool to room temperature and then in an ice bath. The formation of crystals upon cooling indicates a suitable solvent.

2. Recrystallization Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the selected hot solvent to just dissolve the compound completely. It is crucial to use the minimum volume to ensure a good recovery yield.[3]

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • If charcoal was added, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the charcoal.

  • Allow the flask to cool slowly to room temperature. Covering the flask can promote the formation of larger crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This method is useful if a suitable single solvent cannot be found.

1. Solvent System Selection:

  • Identify a "good" solvent in which this compound is highly soluble (e.g., methanol, ethanol).

  • Identify a "poor" or "anti-solvent" in which the compound is sparingly soluble but is miscible with the "good" solvent (e.g., diethyl ether, ethyl acetate, or hexanes).

2. Recrystallization Procedure:

  • Dissolve the crude product in a minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Slowly add the "poor" solvent dropwise to the stirred solution until it becomes slightly turbid (cloudy).

  • If turbidity persists, add a few drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly becomes less favorable for solubility.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect and dry the crystals as described in the single-solvent method.

Data Presentation

Due to the lack of specific published quantitative data on the purification of this compound, the following table provides a qualitative guide to solvent selection based on the properties of similar N-alkyl piperidinium bromides.[5] Researchers should perform their own solvent screens to determine the optimal conditions for their specific sample.

Solvent/SystemSuitability for RecrystallizationComments
Isopropanol GoodOften a good single solvent for amine hydrohalides.
Ethanol GoodSimilar to isopropanol, may require cooling to lower temperatures for good recovery.
Methanol FairHigh solubility may lead to lower recovery unless an anti-solvent is used.
Acetonitrile GoodA polar aprotic solvent that can be effective.
Methanol/Diethyl Ether Very GoodA common solvent/anti-solvent system for precipitating amine salts.
Ethanol/Ethyl Acetate GoodAnother effective solvent/anti-solvent combination.
Water PoorGenerally too polar, leading to high solubility and poor recovery.
Dichloromethane/Hexanes PoorTypically not polar enough to dissolve the hydrobromide salt.

Visualizations

Purification_Workflow crude_product Crude 1-(3-Bromopropyl)piperidine hydrobromide dissolve Dissolve in Minimal Hot Solvent crude_product->dissolve hot_filtration Hot Filtration (Optional, with charcoal) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly No Charcoal hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Under Vacuum wash_crystals->dry_crystals pure_product Pure Product dry_crystals->pure_product

Caption: A general workflow for the purification of this compound by recrystallization.

Troubleshooting_Oiling_Out start Product 'Oils Out' During Cooling reheat Reheat Solution start->reheat add_solvent Add More Hot 'Good' Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool change_solvent Change Solvent System (e.g., use anti-solvent) slow_cool->change_solvent If oiling persists seed_crystal Add Seed Crystal slow_cool->seed_crystal If oiling persists success Crystals Form slow_cool->success If oiling persists slow_cool->success If successful change_solvent->success seed_crystal->success

Caption: A decision-making workflow for troubleshooting the issue of a product "oiling out" during recrystallization.

References

Troubleshooting guide for failed alkylation reactions with 1-(3-Bromopropyl)piperidine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with alkylation reactions utilizing 1-(3-Bromopropyl)piperidine hydrobromide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My alkylation reaction with this compound is not proceeding, or the yield is very low. What are the potential causes and solutions?

A1: Low or no product yield is a common issue in N-alkylation reactions. Several factors could be contributing to this problem. A systematic troubleshooting approach is recommended.

Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • Verify Reagent Integrity: Ensure the this compound and the amine substrate are not degraded. Purity can be checked by techniques like NMR or melting point analysis.

    • Stoichiometry: The molar ratio of reactants is crucial. Since the product of the initial alkylation can sometimes react further, leading to over-alkylation, controlling the stoichiometry is key. Using an excess of the amine being alkylated can sometimes favor mono-alkylation.[1]

  • Reaction Conditions:

    • Base Selection: The choice of base is critical. The base neutralizes the hydrobromic acid formed during the reaction.[1] Insufficient or inappropriate base can halt the reaction. Common bases for such alkylations include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). The strength and steric hindrance of the base can influence the reaction outcome.

    • Solvent Choice: The solvent plays a significant role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are often effective for SN2 reactions.[1]

    • Temperature: Many alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider moderately increasing the temperature (e.g., to 50-80 °C).[1] However, excessive heat can promote side reactions.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

Q2: I am observing significant amounts of side products in my reaction. What are the common side reactions and how can I minimize them?

A2: The primary side reactions in this type of alkylation are typically over-alkylation and elimination.

  • Over-alkylation: The newly formed secondary or tertiary amine product can be more nucleophilic than the starting amine, leading to further reaction with the alkylating agent to form a quaternary ammonium salt.[1]

    • Mitigation:

      • Control Stoichiometry: Use an excess of the amine nucleophile relative to this compound.

      • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration, which can favor mono-alkylation.

  • Elimination (E2) Reaction: If a strong, sterically hindered base is used, it can promote the elimination of HBr from the this compound, leading to the formation of an alkene.

    • Mitigation:

      • Base Selection: Use a non-nucleophilic, moderately strong base like potassium carbonate rather than a very strong, hindered base if elimination is a problem.

      • Temperature Control: Lowering the reaction temperature can favor the substitution reaction over elimination.

Q3: How do I choose the optimal base and solvent for my alkylation reaction?

A3: The selection of base and solvent is interdependent and crucial for reaction success. The following table summarizes general guidance:

ParameterOptionsConsiderations
Base K₂CO₃, Na₂CO₃, Cs₂CO₃Inorganic bases are common and effective for neutralizing the acid byproduct. Cesium carbonate is often more effective but also more expensive.
Et₃N, DIPEA (Hünig's base)Organic bases are soluble in organic solvents. DIPEA is sterically hindered and less likely to act as a nucleophile itself.
Solvent Acetonitrile (ACN)A polar aprotic solvent that is a good choice for many SN2 reactions.
N,N-Dimethylformamide (DMF)A highly polar aprotic solvent that can accelerate SN2 reactions but can be difficult to remove.
Tetrahydrofuran (THF)A less polar aprotic solvent, may require longer reaction times or higher temperatures.
Alcohols (e.g., Ethanol)Protic solvents can slow down SN2 reactions by solvating the nucleophile but are sometimes used.

Experimental Protocols

Generalized Protocol for N-Alkylation of a Secondary Amine:

This protocol provides a general procedure. The specific quantities and conditions should be optimized for your particular substrate.

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine (1.0 eq.) and the chosen anhydrous solvent (e.g., acetonitrile or DMF).

    • Add the base (1.5 - 2.0 eq., e.g., anhydrous potassium carbonate).

    • Stir the suspension at room temperature for 15-30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent:

    • Dissolve this compound (1.0 - 1.2 eq.) in a minimal amount of the reaction solvent.

    • Add the solution of the alkylating agent dropwise to the stirred suspension of the amine and base.

  • Reaction:

    • Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C).

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, if necessary.

Analytical Characterization (GC-MS):

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing the reaction mixture to identify the product and any side products.

  • Sample Preparation: A small aliquot of the reaction mixture can be diluted with a suitable solvent (e.g., ethyl acetate) and filtered before injection.

  • GC Conditions: A typical GC program would involve a temperature ramp to separate components based on their boiling points.

  • MS Analysis: The mass spectrometer will provide mass-to-charge ratios of the eluting compounds, allowing for their identification by comparing the fragmentation patterns with known standards or libraries.

Visualizations

Troubleshooting_Alkylation Start Reaction Failed (Low/No Yield) CheckReagents Check Reagent Purity & Stoichiometry Start->CheckReagents CheckConditions Review Reaction Conditions Start->CheckConditions OverAlkylation Side Product: Over-alkylation? Start->OverAlkylation Side Products Observed Elimination Side Product: Elimination? Start->Elimination Side Products Observed BaseIssue Inappropriate or Insufficient Base? CheckConditions->BaseIssue SolventIssue Suboptimal Solvent? CheckConditions->SolventIssue TempIssue Incorrect Temperature? CheckConditions->TempIssue BaseIssue->SolventIssue No OptimizeBase Optimize Base (e.g., K2CO3, DIPEA) BaseIssue->OptimizeBase Yes SolventIssue->TempIssue No OptimizeSolvent Optimize Solvent (e.g., ACN, DMF) SolventIssue->OptimizeSolvent Yes OptimizeTemp Optimize Temperature (e.g., RT to 80°C) TempIssue->OptimizeTemp Yes Success Successful Reaction TempIssue->Success No, all conditions checked OverAlkylation->Elimination No ControlStoichiometry Use Excess Nucleophile Slow Addition of Alkylating Agent OverAlkylation->ControlStoichiometry Yes ChangeBaseTemp Use Weaker Base Lower Temperature Elimination->ChangeBaseTemp Yes Elimination->Success No, all issues addressed OptimizeBase->Success OptimizeSolvent->Success OptimizeTemp->Success ControlStoichiometry->Success ChangeBaseTemp->Success

Caption: Troubleshooting workflow for failed alkylation reactions.

Alkylation_Pathway cluster_reactants Reactants cluster_products Products & Byproducts Amine Secondary Amine (Nucleophile) DesiredProduct Desired N-Alkylated Product Amine->DesiredProduct SN2 Attack AlkylHalide 1-(3-Bromopropyl)piperidine Hydrobromide AlkylHalide->DesiredProduct SideProduct1 Over-alkylation Product (Quaternary Salt) AlkylHalide->SideProduct1 SideProduct2 Elimination Product (Alkene) AlkylHalide->SideProduct2 E2 Elimination (Strong/Hindered Base) Base Base (e.g., K2CO3) Base->SideProduct2 Salt Protonated Base + Bromide Salt Base->Salt DesiredProduct->SideProduct1 Further Alkylation

Caption: General reaction pathway for N-alkylation and potential side reactions.

References

Optimizing reaction temperature and time for 1-(3-Bromopropyl)piperidine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(3-Bromopropyl)piperidine hydrobromide.

Experimental Protocols

A general procedure for the synthesis of this compound involves the N-alkylation of piperidine with 1,3-dibromopropane. To control selectivity and minimize the formation of byproducts, an excess of piperidine is often used.

General Synthetic Protocol:

  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with piperidine and a suitable solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF), or tetrahydrofuran (THF)).

  • Addition of Alkylating Agent: 1,3-Dibromopropane is added dropwise to the stirred solution of piperidine. To minimize the formation of the di-substituted byproduct, the 1,3-dibromopropane should be added slowly, and a molar excess of piperidine is recommended.

  • Reaction: The reaction mixture is stirred at a specific temperature for a designated time. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The piperidinium hydrobromide salt of the unreacted piperidine is often filtered off. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/ether), to yield this compound as a solid.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes representative data from analogous N-alkylation reactions of piperidine derivatives, illustrating the impact of reaction temperature and time on product yield. Specific optimization for this compound may be required.

EntryReactantsSolventBaseTemperature (°C)Time (h)Yield (%)Reference
1Piperidine, Alkyl BromideAcetonitrileN,N-DiisopropylethylamineRoom Temp.12< 70[1]
2Piperidine, Alkyl BromideDMFSilver (I) Oxide708-[1]
3Piperidine, Alkyl HalideAcetonitrileK2CO3--Lower than with DIPEA[1]

Note: The data presented is based on analogous reactions and serves as a guideline. Actual yields may vary based on specific experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation - Inactive reagents- Incorrect reaction temperature- Insufficient reaction time- Ensure the purity and reactivity of piperidine and 1,3-dibromopropane.- Optimize the reaction temperature. Start at room temperature and gradually increase if no reaction is observed.- Extend the reaction time and monitor the progress by TLC or GC-MS.
Formation of a Significant Amount of White Precipitate (Di-substituted byproduct) - Molar ratio of reactants is not optimal (too much 1,3-dibromopropane)- Rapid addition of 1,3-dibromopropane- Use a significant excess of piperidine (e.g., 3-5 equivalents).- Add the 1,3-dibromopropane slowly and dropwise to the piperidine solution.[1]
Product is an Oil or Difficult to Crystallize - Presence of impurities- Residual solvent- Purify the crude product using column chromatography on silica gel.- Ensure all solvent is removed under high vacuum. Try different recrystallization solvent systems.
Reaction Stalls Before Completion - Formation of piperidine hydrobromide salt which is less nucleophilic- Insufficient base to neutralize the formed HBr- Add an external non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (TEA), to the reaction mixture to neutralize the HBr formed.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction in the synthesis of this compound?

A1: The most common side reaction is the formation of the di-substituted product, 1,3-di(piperidin-1-yl)propane, where a second molecule of piperidine displaces the bromine atom of the desired product. This can be minimized by using a large excess of piperidine and adding the 1,3-dibromopropane slowly.[1]

Q2: What is the role of a base in this reaction?

A2: While piperidine itself is a base, the reaction generates hydrobromic acid (HBr), which protonates the starting piperidine, reducing its nucleophilicity and slowing down the reaction. Adding an auxiliary, non-nucleophilic base like potassium carbonate can neutralize the HBr, thus maintaining the concentration of the free, nucleophilic piperidine and driving the reaction to completion.[1]

Q3: How can I effectively purify the final product?

A3: this compound is a salt and is typically purified by recrystallization. Suitable solvent systems include ethanol, isopropanol, or a mixture of ethanol and diethyl ether. If the product is contaminated with the di-substituted byproduct, column chromatography on silica gel may be necessary prior to recrystallization.

Q4: What analytical techniques are recommended for monitoring the reaction?

A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify the product and any byproducts formed during the reaction.

Visualizations

experimental_workflow Experimental Workflow for Optimizing Reaction Conditions cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis and Purification cluster_decision Decision prep Prepare Reactants: - Piperidine - 1,3-Dibromopropane - Solvent - Base (optional) temp_time Set Reaction Temperature and Time (e.g., 25°C, 50°C, 80°C) (e.g., 4h, 8h, 12h, 24h) prep->temp_time monitoring Monitor Reaction Progress (TLC, GC-MS) temp_time->monitoring workup Work-up and Isolation monitoring->workup purification Purification (Recrystallization) workup->purification analysis Analyze Yield and Purity (NMR, MS, HPLC) purification->analysis decision Optimal Conditions? analysis->decision decision->temp_time No, adjust conditions end Final Protocol decision->end Yes

Caption: Workflow for optimizing reaction temperature and time.

signaling_pathway Reaction Pathway and Side Reaction piperidine Piperidine product 1-(3-Bromopropyl)piperidine (Desired Product) piperidine->product Nucleophilic Attack side_product 1,3-Di(piperidin-1-yl)propane (Side Product) piperidine->side_product dibromopropane 1,3-Dibromopropane dibromopropane->product product->side_product Further Reaction with Piperidine hbr HBr product->hbr Elimination

Caption: Main reaction pathway and potential side reaction.

References

How to handle the hygroscopic nature of 1-(3-Bromopropyl)piperidine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling the hygroscopic nature of 1-(3-Bromopropyl)piperidine hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is hygroscopic?

A1: The term "hygroscopic" refers to a substance's tendency to absorb moisture from the surrounding atmosphere.[1] this compound is a salt that can readily attract and hold water molecules, which can lead to changes in its physical and chemical properties.[2]

Q2: Why is the hygroscopic nature of this compound a concern for my experiments?

A2: Moisture absorption can lead to several issues in experimental work:

  • Inaccurate Weighing: The measured weight of the compound may be inflated due to absorbed water, leading to errors in stoichiometry and reagent ratios.[3]

  • Physical Changes: The compound may change from a free-flowing powder to a clumpy or gummy solid, making it difficult to handle and dispense accurately.[1]

  • Chemical Degradation: The presence of water can potentially lead to hydrolysis or other unwanted side reactions, affecting the purity and stability of the compound.[4]

  • Reaction Failure: In moisture-sensitive reactions, the introduced water can quench reagents or catalyze side reactions, leading to low yields or complete failure of the experiment.[5]

Q3: How should I store this compound to minimize moisture absorption?

A3: Proper storage is crucial. It is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[6] For long-term storage, placing the container inside a desiccator with a suitable drying agent (e.g., silica gel, calcium chloride) is a best practice.[7]

Q4: Can I dry this compound if it has absorbed moisture?

A4: Yes, it is often possible to dry a hygroscopic solid. A common method is to dry the compound under a high vacuum at a slightly elevated temperature. However, it is critical to ensure the temperature is well below the compound's melting or decomposition point.[8] Always consult the material's safety data sheet (SDS) for thermal stability information.

Troubleshooting Guide

Problem: My reaction yield is consistently lower than expected when using this compound.

  • Possible Cause: Inaccurate quantification due to moisture absorption.

    • Solution: Ensure you are weighing the compound in a controlled environment. If possible, handle and weigh the compound inside a glovebox with a dry atmosphere. If a glovebox is not available, work quickly and use a stoppered weighing bottle.[9] Consider preparing a stock solution in an anhydrous solvent and titrating it to determine the exact concentration.

  • Possible Cause: Degradation of the starting material.

    • Solution: Check the appearance of the compound. If it is clumpy or discolored, it may have absorbed significant moisture and potentially degraded. Consider drying a small sample under vacuum and re-analyzing its purity (e.g., by NMR) before use.

Problem: The this compound powder has become a solid mass in the bottle.

  • Possible Cause: Improper storage and exposure to humid air.

    • Solution: If the material is essential for your work, you may be able to break up the solid mass in a dry environment (e.g., a glovebox). The material should then be thoroughly dried under vacuum. To prevent recurrence, always ensure the container is tightly sealed immediately after use and stored in a desiccator.

Problem: My reaction is not proceeding to completion, and I suspect a problem with the this compound.

  • Possible Cause: The absorbed water is interfering with a moisture-sensitive reaction.

    • Solution: Before starting the reaction, ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents. Dry the this compound under high vacuum immediately before use.

Data Presentation

Illustrative Moisture Absorption Data

The following table provides an illustrative example of the potential moisture uptake of a hygroscopic compound like this compound at different relative humidity (RH) levels. Note: This is not experimental data for this specific compound but serves as a general representation of hygroscopic behavior.

Relative Humidity (RH)Temperature (°C)Time (hours)Illustrative Weight Gain (%)Physical Appearance
40%2524~ 0.5%Free-flowing powder
60%2524~ 2.0%Slightly clumpy
80%2524> 5.0%Significant clumping, may appear wet

Experimental Protocols

Protocol 1: Weighing this compound

Objective: To accurately weigh the hygroscopic compound while minimizing moisture absorption.

Methodology (in a standard laboratory without a glovebox):

  • Place a sealed container of this compound and all necessary tools (spatulas, weighing paper, receiving flask) in a desiccator for at least 30 minutes to allow them to equilibrate in a dry environment.

  • Remove the items from the desiccator.

  • On an analytical balance, tare a clean, dry weighing bottle with a stopper.

  • Quickly transfer an approximate amount of the compound into the weighing bottle and immediately replace the stopper.

  • Record the weight.

  • Quickly transfer the compound from the weighing bottle to the reaction vessel.

  • Immediately re-stopper the weighing bottle and re-weigh it to determine the exact amount of compound transferred by difference.

Protocol 2: Determining Water Content by Karl Fischer Titration

Objective: To quantify the amount of water present in a sample of this compound.

Methodology:

  • Use a calibrated Karl Fischer titrator, either volumetric or coulometric, depending on the expected water content.

  • The titration cell must be conditioned to be free of ambient moisture.

  • In a controlled low-humidity environment (e.g., a glovebox or under a nitrogen blanket), accurately weigh a sample of the compound.

  • Quickly transfer the sample to the Karl Fischer titration vessel containing a suitable anhydrous solvent (e.g., methanol).

  • Ensure the sample dissolves completely. Sonication or the use of a co-solvent like formamide may be necessary if solubility is low.

  • Initiate the titration. The instrument will automatically add the Karl Fischer reagent until all the water has reacted.

  • The instrument's software will calculate the water content based on the amount of reagent consumed.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling (Inert Atmosphere Recommended) cluster_reaction Reaction & Analysis storage Store Compound in Desiccator weigh Weigh Compound (by difference) storage->weigh Minimize Exposure dry_glassware Oven-Dry All Glassware dissolve Dissolve in Anhydrous Solvent dry_glassware->dissolve weigh->dissolve reaction Perform Reaction dissolve->reaction analysis Analyze Products reaction->analysis

Caption: Experimental workflow for handling hygroscopic reagents.

troubleshooting_logic start Low Reaction Yield? check_weighing Review Weighing Procedure start->check_weighing Yes check_purity Check Starting Material Purity start->check_purity Yes check_conditions Verify Anhydrous Reaction Conditions start->check_conditions Yes weigh_solution Use Glovebox or Weigh by Difference check_weighing->weigh_solution dry_reagent Dry Reagent Under Vacuum check_purity->dry_reagent dry_glass_solvent Ensure Dry Glassware & Anhydrous Solvents check_conditions->dry_glass_solvent

Caption: Troubleshooting logic for low-yield reactions.

References

Preventing elimination byproducts when using 1-(3-Bromopropyl)piperidine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-(3-Bromopropyl)piperidine hydrobromide. The focus is on preventing the formation of elimination byproducts during alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary elimination byproduct when using this compound and how is it formed?

The primary elimination byproduct is N-allylpiperidine (or its hydrobromide salt). It is formed through a competing E2 (bimolecular elimination) reaction pathway. In this reaction, a base, instead of acting as a nucleophile and attacking the carbon atom bonded to the bromine, abstracts a proton from the adjacent carbon (the β-carbon). This results in the formation of a double bond and the elimination of HBr.

Q2: What is the fundamental competition between the desired substitution (SN2) and undesired elimination (E2) reactions?

When using this compound, an alkylating agent, it can react via two competing mechanisms: SN2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination).[1]

  • SN2 (Desired Pathway): The nucleophile directly attacks the electrophilic carbon atom bearing the bromine, leading to the formation of the desired substituted product. This pathway is generally favored for primary alkyl halides.[2][3]

  • E2 (Undesired Pathway): The reactant acts as a base, abstracting a proton from a carbon adjacent to the one with the leaving group, which leads to the formation of an alkene byproduct.[1]

The outcome of the reaction depends on several factors, including the strength of the base/nucleophile, solvent, and temperature.[2][4]

SN2_vs_E2_Competition Reactants 1-(3-Bromopropyl)piperidine + Nucleophile/Base SN2_path SN2 Pathway (Substitution) Reactants->SN2_path Nucleophilic Attack at α-carbon E2_path E2 Pathway (Elimination) Reactants->E2_path Proton Abstraction at β-carbon Sub_Product Desired Alkylated Product SN2_path->Sub_Product Elim_Product Undesired Byproduct (N-Allylpiperidine) E2_path->Elim_Product

Caption: Competing SN2 (Substitution) and E2 (Elimination) pathways.

Troubleshooting Guide: Minimizing Elimination Byproducts

Q3: My reaction is producing a significant amount of byproduct. What steps should I take to minimize its formation?

The formation of elimination byproducts is often highly dependent on the reaction conditions.[5] To favor the desired SN2 pathway, a systematic optimization of the base, solvent, and temperature is crucial. Higher temperatures and strong, sterically hindered bases are common culprits that favor elimination.[6]

Troubleshooting_Workflow start High Level of Elimination Byproduct Detected check_base Step 1: Evaluate the Base start->check_base action_base Use a weaker, less sterically hindered base (e.g., K₂CO₃, Cs₂CO₃) instead of a strong base (e.g., KOtBu). check_base->action_base check_temp Step 2: Check Reaction Temperature check_base->check_temp action_temp Lower the temperature. Run at room temperature or below (0°C). Avoid refluxing if possible. check_temp->action_temp check_solvent Step 3: Analyze the Solvent check_temp->check_solvent action_solvent Use a polar aprotic solvent (e.g., Acetonitrile, DMF, DMSO) instead of a polar protic solvent (e.g., Ethanol). check_solvent->action_solvent end_node Optimized Reaction: SN2 Pathway Favored check_solvent->end_node

Caption: Troubleshooting workflow for minimizing elimination byproducts.

Q4: Which bases are recommended to favor the SN2 reaction over E2?

The choice of base is critical. Strong and sterically hindered bases favor the E2 pathway.[7] To promote the desired SN2 reaction, weaker and less sterically hindered bases are recommended. Carbonate bases are often an excellent choice.

Base pKa of Conjugate Acid General Classification Tendency Recommendation
Potassium tert-butoxide (KOtBu)~19Strong, Hindered BaseStrongly Favors E2[7]Not Recommended
Sodium Hydroxide (NaOH)~15.7Strong BaseFavors E2, especially at high temps[6]Use with caution
Diisopropylethylamine (DIPEA)~11Hindered, Non-nucleophilic BaseOften used for E2[8]Not Recommended
Triethylamine (Et₃N)~10.7Organic Amine BaseCan promote E2Use with caution
Potassium Carbonate (K₂CO₃) ~10.3Weak Inorganic Base Strongly Favors SN2 Highly Recommended
Cesium Carbonate (Cs₂CO₃) ~10.3Weak Inorganic Base Strongly Favors SN2 Highly Recommended
Q5: What are the ideal solvent and temperature conditions to prevent elimination?

Lower temperatures and polar aprotic solvents are key to suppressing the E2 pathway.

Parameter Condition Favoring SN2 (Desired Product) Condition Favoring E2 (Byproduct)
Temperature Lower temperatures (e.g., 0°C to room temperature).[6]Higher temperatures (e.g., reflux).[9][10]
Solvent Polar aprotic solvents (e.g., Acetonitrile, DMF, DMSO, Acetone).[11][12]Polar protic solvents (e.g., Ethanol, Water), especially with strong bases.[13]

Polar aprotic solvents enhance the reactivity of the nucleophile, promoting the SN2 reaction, whereas polar protic solvents can solvate the nucleophile, hindering its attack and relatively favoring the E2 pathway.[11][14][15]

Experimental Protocols & Data

Q6: How can I detect and quantify the N-allylpiperidine byproduct?

Several analytical techniques can be used for the identification and quantification of the desired product and the elimination byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The N-allylpiperidine byproduct will show characteristic signals for the vinyl protons (typically in the 5.0-6.0 ppm region) and a new methylene group adjacent to the double bond, which will be distinct from the propyl chain of the desired product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is excellent for separating the more volatile N-allylpiperidine from the higher boiling point desired product.[16] The mass spectrum will show a distinct molecular ion peak for the byproduct.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the components of the reaction mixture.[17][18] A validated method can provide accurate percentages of the product and byproduct, which is crucial for reaction optimization.

Q7: Can you provide a general experimental protocol designed to minimize elimination?

This protocol incorporates the best practices discussed above to favor the SN2 reaction.

Objective: To perform an N-alkylation reaction with a generic nucleophile (Nu-H) and this compound while minimizing the formation of N-allylpiperidine.

Materials:

  • Nucleophile (Nu-H) (e.g., a phenol, secondary amine, or thiol)

  • This compound

  • Potassium Carbonate (K₂CO₃), finely ground

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Addition: To the flask, add the nucleophile (Nu-H) (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile.

  • Stirring: Begin stirring the suspension at room temperature.

  • Substrate Addition: Add this compound (1.2 eq) to the stirring suspension. Note: The hydrobromide salt is used directly; the K₂CO₃ is sufficient to neutralize the HBr and deprotonate the nucleophile.

  • Reaction Temperature: Maintain the reaction temperature at or slightly above room temperature (e.g., 25-40°C).[19] Avoid high temperatures.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). The reaction is typically complete within 6-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts (K₂CO₃, KBr) and wash the filter cake with acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization to remove any unreacted starting material and trace byproducts.

Q8: If the elimination byproduct has already formed, what is the best way to remove it?

If N-allylpiperidine is present in the crude product, purification is necessary.

  • Column Chromatography: This is the most common and effective method.[20] The polarity difference between the desired, often more polar, alkylated product and the less polar N-allylpiperidine usually allows for good separation on a silica gel column.

  • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective way to remove the byproduct, which may remain in the mother liquor.[20]

  • Acid-Base Extraction: This technique is less likely to be effective as both the desired product and the byproduct are basic and will have similar extraction profiles.

  • Distillation: Distillation can be used to separate liquid piperidine derivatives based on boiling point differences, though this may require vacuum distillation for higher molecular weight compounds.[20]

References

Column chromatography conditions for purifying products from this reagent

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Column Chromatography Purification

This guide provides detailed troubleshooting and frequently asked questions (FAQs) for the column chromatography purification of reaction products where N,N'-Dicyclohexylcarbodiimide (DCC) is used as a reagent. The primary challenge in such purifications is the removal of the N,N'-dicyclohexylurea (DCU) byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended column chromatography conditions for purifying a product from a DCC coupling reaction?

A1: A typical starting point for purifying non-polar to moderately polar compounds from a DCC coupling reaction is to use normal-phase silica gel chromatography. The choice of eluent is critical for separating your product from the DCU byproduct. A common mobile phase system is a gradient of ethyl acetate (EtOAc) in hexanes.

Q2: The DCU byproduct is co-eluting with my desired product. What can I do?

A2: Co-elution of DCU with the product is a common issue. Here are several strategies to address this:

  • Pre-precipitation of DCU: Before column chromatography, a significant portion of DCU can often be removed by precipitation. After the reaction, the mixture is often cooled (e.g., in an ice bath), and the DCU will precipitate out of many common organic solvents like dichloromethane (DCM) or ethyl acetate. The DCU can then be removed by filtration.

  • Solvent System Modification: If co-elution persists, modifying the solvent system can alter the selectivity. Adding a small amount of a more polar solvent like methanol or a few drops of acetic acid to the mobile phase can sometimes improve the separation between your product and DCU.

  • Alternative Chromatography Modes: If normal-phase chromatography is ineffective, consider reverse-phase chromatography. In this mode, DCU is often less retained than many organic products, which can lead to a successful separation.

Q3: My product is highly polar. What column conditions should I use?

A3: For highly polar products, such as peptides or molecules with multiple hydroxyl groups, reverse-phase chromatography is often more suitable. A C18-functionalized silica gel is the most common stationary phase. The mobile phase is typically a gradient of an organic solvent (like acetonitrile or methanol) in water, often with a modifier like 0.1% trifluoroacetic acid (TFA) to improve peak shape.

Q4: Are there any alternatives to column chromatography for removing DCU?

A4: Yes, several alternative methods can be effective:

  • Filtration: As mentioned, cooling the reaction mixture can precipitate a large amount of DCU, which can then be filtered off.

  • Urea Scavengers: Using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with a water wash (workup) can be a simpler approach as the urea byproduct is water-soluble and easily removed.

  • Solid-Phase Extraction (SPE): For smaller scale purifications, SPE cartridges can be used to either retain the product while DCU is washed away, or vice versa, depending on the chosen sorbent and solvent system.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
DCU is insoluble and clogs the column. - DCU has low solubility in many common chromatography solvents.- The crude product was not filtered before loading.- Filter the crude reaction mixture to remove precipitated DCU before concentrating and loading onto the column.- Consider switching to a solvent system where DCU has higher solubility, if compatible with your product's stability and retention.
Streaking or tailing of the product peak. - The compound is too polar for the chosen eluent.- The compound is acidic or basic and interacting strongly with the silica gel.- The column is overloaded.- Increase the polarity of the mobile phase.- Add a modifier to the eluent (e.g., 1% acetic acid for acidic compounds, 1% triethylamine for basic compounds).- Reduce the amount of crude material loaded onto the column.
No separation between product and DCU. - Inappropriate solvent system.- The polarity of the product and DCU are too similar in the chosen system.- Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal mobile phase for separation before running the column.- Try a different chromatography mode (e.g., reverse-phase if using normal-phase).
Low product recovery after chromatography. - The product is irreversibly adsorbed onto the silica gel.- The product is unstable on silica.- For polar compounds, consider deactivating the silica gel with triethylamine before packing the column.- If instability is suspected, consider alternative purification methods like crystallization or reverse-phase chromatography.

Experimental Protocols

Protocol 1: Standard Normal-Phase Column Chromatography for DCU Removal

  • Reaction Workup: After the reaction is complete, cool the reaction mixture in an ice bath for 30 minutes to precipitate the DCU.

  • Filtration: Filter the cold mixture through a sintered glass funnel or a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold solvent.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Adsorption: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. Dry the silica gel under vacuum.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your starting mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Loading: Carefully add the dried, adsorbed crude product to the top of the packed column.

  • Elution: Begin elution with the starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., to 10%, 20%, 50% ethyl acetate in hexanes) to elute your product.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

Visualizations

Workflow for Product Purification after DCC Coupling

A DCC Coupling Reaction Mixture B Cool Reaction Mixture (e.g., 0°C) A->B C Filter to Remove Precipitated DCU B->C D Concentrate Filtrate C->D E Adsorb Crude Product onto Silica Gel D->E G Load Adsorbed Product onto Column E->G F Prepare and Pack Silica Gel Column F->G H Elute with Solvent Gradient G->H I Collect and Analyze Fractions (TLC) H->I J Combine Pure Fractions and Concentrate I->J K Purified Product J->K

Caption: A typical experimental workflow for purifying a product from a DCC coupling reaction.

Troubleshooting Logic for DCU Co-elution

A Issue: DCU Co-elutes with Product B Did you pre-filter the crude mixture? A->B C Cool and filter the reaction mixture before chromatography. B->C No D Modify the mobile phase polarity? B->D Yes E Try a different solvent system (e.g., add MeOH or AcOH). D->E No F Consider reverse-phase chromatography. D->F Yes G Use an alternative reagent (e.g., EDC). F->G

Caption: A decision tree for troubleshooting the co-elution of DCU and the desired product.

Technical Support Center: Synthesis of 1-(3-Bromopropyl)piperidine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-(3-Bromopropyl)piperidine hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis typically involves the N-alkylation of piperidine with 1,3-dibromopropane. In this SN2 reaction, the nucleophilic nitrogen of piperidine attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion. The resulting tertiary amine is then protonated by the hydrogen bromide generated in situ or added during the workup to yield the hydrobromide salt.

Q2: What are the most common side products in this reaction?

The most common side product is the quaternary ammonium salt, 1,1'-(propane-1,3-diyl)bis(piperidinium) dibromide. This occurs when a second molecule of piperidine reacts with the remaining bromoalkyl group of the desired product. Another potential impurity is unreacted starting materials.

Q3: How can I minimize the formation of the quaternary ammonium salt?

To favor mono-alkylation and reduce the formation of the quaternary salt, it is recommended to use an excess of piperidine relative to 1,3-dibromopropane. Additionally, the slow, dropwise addition of 1,3-dibromopropane to the piperidine solution can help maintain a low concentration of the alkylating agent, further minimizing the dialkylation product.

Q4: Why is a base sometimes used in the reaction, and what are the implications?

A base, such as potassium carbonate (K₂CO₃), can be added to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. This prevents the protonation of the starting piperidine, which would render it non-nucleophilic and slow down the reaction. However, using a base can also promote the formation of the free tertiary amine, which is more susceptible to overalkylation to the quaternary salt. Therefore, careful control of stoichiometry is crucial when a base is employed.

Q5: What is the expected appearance and melting point of pure this compound?

Pure this compound is typically a white to off-white or light yellow solid, which can be a powder or crystalline in form.[1] The reported melting point for the compound with a purity of >98.0% is in the range of 203.0 to 207.0 °C.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Piperidine is protonated and non-nucleophilic.1. Use fresh, anhydrous piperidine and 1,3-dibromopropane. 2. Gently heat the reaction mixture (e.g., to 40-50 °C), monitoring for side product formation. 3. Monitor the reaction progress using TLC or GC-MS and allow it to run to completion. 4. If not intending to form the salt directly, add a non-nucleophilic base like K₂CO₃ to neutralize the generated HBr.
Product is an Oil or Gummy Solid 1. Presence of impurities, such as unreacted starting materials or the quaternary ammonium salt. 2. Residual solvent.1. Purify the crude product by recrystallization. Good solvent systems to try include isopropanol/ether or ethanol/ethyl acetate. 2. Ensure the product is thoroughly dried under vacuum.
High Yield of Quaternary Ammonium Salt 1. Stoichiometry is incorrect (excess of 1,3-dibromopropane). 2. Rapid addition of 1,3-dibromopropane. 3. Reaction temperature is too high.1. Use an excess of piperidine (e.g., 2-3 equivalents). 2. Add the 1,3-dibromopropane slowly and dropwise to the piperidine solution with vigorous stirring. 3. Maintain a moderate reaction temperature.
Difficulty in Isolating the Product 1. The product may be partially soluble in the aqueous layer during workup if the pH is not optimal. 2. Emulsion formation during extraction.1. Ensure the aqueous layer is sufficiently acidic (pH < 2) with HBr before extraction if isolating the hydrobromide salt. If isolating the free base, ensure the aqueous layer is basic (pH > 10). 2. To break emulsions, add a small amount of brine or gently swirl the separatory funnel. In stubborn cases, filtration through a pad of celite may be necessary.

Quantitative Data Summary

Parameter Value Reference
Molecular FormulaC₈H₁₇Br₂N
Molecular Weight287.04 g/mol
AppearanceWhite to off-white solid[1]
Melting Point203.0 - 207.0 °C (>98.0% purity)[1]
Purity>98.0% (T)[1]

Experimental Protocols

Detailed Post-Reaction Workup and Purification Protocol

This protocol assumes the reaction has been performed by adding 1,3-dibromopropane to an excess of piperidine in a suitable solvent like acetonitrile or toluene.

  • Quenching the Reaction:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add the reaction mixture to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as CO₂ gas may evolve if an acid is present. This step will neutralize any excess acid and convert the product to its free base form.

  • Extraction of the Free Base:

    • Extract the aqueous layer three times with a suitable organic solvent such as diethyl ether or ethyl acetate.

    • Combine the organic layers.

  • Washing the Organic Layer:

    • Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities and to help break any emulsions.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-(3-bromopropyl)piperidine free base, which is often an oil.

  • Formation and Isolation of the Hydrobromide Salt:

    • Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a 48% aqueous solution of hydrobromic acid (HBr) dropwise with stirring until the solution is acidic (test with pH paper).

    • The hydrobromide salt should precipitate as a solid.

  • Purification by Recrystallization:

    • Collect the solid product by vacuum filtration and wash it with a small amount of cold diethyl ether.

    • To further purify the product, perform a recrystallization. Dissolve the crude salt in a minimal amount of a hot solvent, such as isopropanol or ethanol.

    • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to a constant weight.

Visualizations

reaction_pathway piperidine Piperidine product_free_base 1-(3-Bromopropyl)piperidine (Free Base) piperidine->product_free_base + 1,3-Dibromopropane dibromopropane 1,3-Dibromopropane dibromopropane->product_free_base product_hbr 1-(3-Bromopropyl)piperidine Hydrobromide (Desired Product) product_free_base->product_hbr + HBr quaternary_salt 1,1'-(propane-1,3-diyl)bis(piperidinium) dibromide (Byproduct) product_free_base->quaternary_salt + Piperidine HBr HBr HBr->product_hbr

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_workflow start Post-Reaction Mixture Analysis check_product Is the desired product present? start->check_product low_yield Low Yield/No Product check_product->low_yield No check_impurities Are there significant impurities? check_product->check_impurities Yes troubleshoot_reaction Troubleshoot Reaction Conditions: - Check Reagents - Adjust Temperature - Check Stoichiometry low_yield->troubleshoot_reaction pure_product Product is relatively pure check_impurities->pure_product No identify_byproduct Identify major byproduct check_impurities->identify_byproduct Yes isolate_product Proceed to Isolation (Salt Formation) pure_product->isolate_product purify_product Purify by Recrystallization isolate_product->purify_product is_quaternary Is it the quaternary salt? identify_byproduct->is_quaternary adjust_stoichiometry Adjust Stoichiometry: - Increase Piperidine excess - Slow addition of dibromopropane is_quaternary->adjust_stoichiometry Yes other_byproduct Investigate other side reactions is_quaternary->other_byproduct No adjust_stoichiometry->purify_product other_byproduct->purify_product

Caption: Troubleshooting workflow for the post-reaction workup of this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Confirmation of 1-(3-Bromopropyl)piperidine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical reagents and intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methods for confirming the purity of 1-(3-Bromopropyl)piperidine hydrobromide, a key building block in pharmaceutical synthesis. We will delve into the experimental protocols and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

At a Glance: Key Performance Metrics

The selection of an appropriate analytical technique hinges on a variety of factors including the nature of potential impurities, required sensitivity, and the desired quantitative accuracy. Below is a summary of the key performance parameters for the discussed methods.

ParameterHPLC with UV DetectionGC-MSQuantitative NMR (qNMR)
Primary Use Purity determination, impurity profilingResidual solvents, volatile impuritiesAbsolute purity determination, structural confirmation
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.Nuclear spin resonance in a magnetic field, providing structural and quantitative information.
Sample Volatility Not a strict requirement.The compound must be volatile or amenable to derivatization.Not a requirement.
Sample Preparation Simple dissolution in a suitable solvent.Dissolution in a suitable solvent, often with headspace analysis for volatiles.Precise weighing and dissolution with a certified internal standard.
Typical Limit of Quantitation (LOQ) ~0.05%< 10 ppm (for residual solvents)~0.1%
Accuracy HighHighVery High (often considered a primary method)
Precision (%RSD) < 2%< 10%< 1%
Throughput HighModerateModerate

Recommended Analytical Methods & Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a versatile and robust technique for separating and quantifying non-volatile and thermally labile compounds, making it well-suited for the analysis of this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Logical Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Water/Acetonitrile start->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate end end calculate->end Report Result

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile compounds. In the context of this compound, its primary application is the analysis of residual solvents from the synthesis process.

Experimental Protocol:

  • Instrumentation: A GC system coupled with a Mass Spectrometer (MS) and a static headspace autosampler.

  • Chromatographic Conditions:

    • Column: DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 40 °C held for 5 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • Transfer Line Temperature: 250 °C.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 35-350.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 30 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).

Decision-Making for GC-MS Analysis

GCMS_Decision start Is the analyte or impurity of interest volatile? yes Yes start->yes no No start->no gc_ms GC-MS is a suitable method yes->gc_ms alt_method Consider alternative methods like HPLC or qNMR no->alt_method

Caption: Decision-making for the use of GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR is a powerful primary analytical method that allows for the determination of the absolute purity of a compound without the need for a reference standard of the analyte itself.[1][2][3] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Experimental Parameters:

    • Solvent: Deuterated methanol (CD3OD) or Deuterated water (D2O).

    • Internal Standard: A certified reference material with known purity, such as maleic acid or dimethyl sulfone, that has signals that do not overlap with the analyte signals.

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound (e.g., 10-20 mg) into a clean vial.

    • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent and transfer to an NMR tube.

  • Data Processing and Calculation:

    • Acquire the 1H NMR spectrum.

    • Carefully integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

qNMR Purity Calculation Pathway

qNMR_Pathway cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Calculation weigh_analyte Accurately weigh analyte dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve acquire Acquire 1H NMR spectrum dissolve->acquire integrate Integrate analyte and standard signals acquire->integrate formula Apply purity calculation formula integrate->formula result Absolute Purity formula->result

Caption: Pathway for absolute purity determination by qNMR.

Comparative Analysis

FeatureHPLCGC-MSqNMR
Strengths - Excellent for non-volatile compounds and salts.[4] - High precision and robustness. - Widely available instrumentation.- High sensitivity for volatile compounds.[4] - Definitive identification through mass spectra. - Ideal for residual solvent analysis.[5]- Provides absolute purity without a specific reference standard.[2][3] - Non-destructive. - Provides structural information.
Limitations - May not be suitable for highly volatile impurities. - Requires a reference standard for quantitative analysis.- Not suitable for non-volatile or thermally labile compounds. - The hydrobromide salt is non-volatile and requires analysis of the free base or derivatization for direct analysis.- Lower throughput than HPLC. - Requires a high-field NMR and careful experimental setup for high accuracy. - Signal overlap can complicate quantification.
Best Suited For Routine quality control, purity confirmation against a reference, and profiling of non-volatile impurities.Identification and quantification of residual solvents and other volatile impurities from the manufacturing process.Definitive purity assignment of reference standards, and as an orthogonal method to chromatography for purity confirmation.

Conclusion

A multi-faceted approach is recommended for the comprehensive purity assessment of this compound. HPLC serves as the primary workhorse for routine purity checks and the quantification of non-volatile impurities. GC-MS is indispensable for ensuring the absence of harmful residual solvents from the synthesis. Finally, qNMR offers an orthogonal and highly accurate method for the absolute purity determination, which is particularly valuable for the qualification of reference materials. The choice of method will ultimately depend on the specific analytical question being addressed, the available instrumentation, and the regulatory requirements.

References

Interpreting NMR Spectra to Validate the Structure of 1-(3-Bromopropyl)piperidine Hydrobromide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the structure of 1-(3-bromopropyl)piperidine hydrobromide and its derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing expected spectral data with experimentally obtained results, researchers can confidently confirm the identity and purity of their synthesized compounds. This guide includes predicted NMR data, detailed experimental protocols, and a logical workflow for spectral interpretation.

Predicted NMR Data for Structure Validation

The validation of this compound's structure relies on the careful analysis of its ¹H and ¹³C NMR spectra. The presence of the hydrobromide salt can influence the chemical shifts, particularly of the protons alpha to the nitrogen atom, due to the presence of the ammonium proton. Below is a table summarizing the predicted chemical shifts (δ) and multiplicities for the parent compound. These values are based on the analysis of similar structures, including piperidine hydrobromide and other N-alkylated piperidines.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Structure Predicted ¹H Chemical Shift (ppm) Predicted ¹H Multiplicity Predicted ¹³C Chemical Shift (ppm)
H-2, H-6 (Piperidine)α-protons to N3.0 - 3.5Multiplet53 - 58
H-3, H-5 (Piperidine)β-protons to N1.8 - 2.0Multiplet22 - 26
H-4 (Piperidine)γ-proton to N1.6 - 1.8Multiplet21 - 25
H-1' (Propyl)α-protons to N3.2 - 3.6Triplet55 - 60
H-2' (Propyl)β-protons to N2.1 - 2.4Multiplet28 - 33
H-3' (Propyl)γ-protons to N3.5 - 3.8Triplet30 - 35
N-HAmmonium Proton9.0 - 11.0Broad Singlet-

Note: Predicted chemical shifts are relative to TMS and can vary based on solvent and concentration.

Comparative Analysis with Alternative Structures

When synthesizing this compound, several alternative structures or impurities could potentially form. NMR spectroscopy is a powerful tool to differentiate the desired product from these alternatives.

  • Unreacted Piperidine: The presence of unreacted piperidine would be indicated by a characteristic set of signals for the free amine, typically at a higher field (lower ppm) than the protonated piperidine ring in the final product.

  • 1,3-Dibromopropane: The starting material, 1,3-dibromopropane, would show a distinct triplet at approximately 3.6 ppm and a quintet around 2.4 ppm, which should be absent in the purified product.

  • Alternative Alkylation Products: While less likely, over-alkylation or side reactions could lead to different products. A thorough analysis of the integration and coupling patterns in the ¹H NMR spectrum is crucial to rule out such possibilities.

Experimental Protocols

Accurate and reproducible NMR data acquisition is critical for structural validation. The following is a general protocol for preparing a sample of a this compound derivative for NMR analysis.[1]

Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[1]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for hydrobromide salts include Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD). Add approximately 0.6-0.7 mL of the chosen solvent to the vial.[1]

  • Dissolution: Vortex the vial until the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[1]

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube using a pipette.[1]

NMR Spectrometer Setup and Acquisition:

  • Insertion and Locking: Insert the NMR tube into the spectrometer. The spectrometer's field is then "locked" onto the deuterium signal of the solvent.[1]

  • Shimming: The magnetic field is shimmed to achieve homogeneity, which results in sharp, well-resolved peaks.[1]

  • ¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans.[1]

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is then acquired. This often requires a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, with a typical relaxation delay of 2-5 seconds.[1]

  • Data Processing: The raw data (Free Induction Decay or FID) is processed using a Fourier transform. Phase and baseline corrections are applied to obtain the final spectrum. The peaks in the ¹H NMR spectrum are integrated, and the chemical shifts are referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).[1]

Visualization of the NMR Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the NMR spectra to validate the structure of a this compound derivative.

NMR_Interpretation_Workflow start Obtain ¹H and ¹³C NMR Spectra check_solvent Identify Residual Solvent Peak start->check_solvent analyze_piperidine Analyze Piperidine Ring Signals (Chemical Shifts and Multiplicities) check_solvent->analyze_piperidine analyze_propyl Analyze Propyl Chain Signals (Chemical Shifts, Multiplicities, and Integration) check_solvent->analyze_propyl identify_nh Identify N-H Proton Signal (Broad Singlet, High ppm) check_solvent->identify_nh compare_data Compare Experimental Data with Predicted Values analyze_piperidine->compare_data analyze_propyl->compare_data identify_nh->compare_data check_impurities Check for Impurity Signals (Starting Materials, Solvents) compare_data->check_impurities structure_validated Structure Validated check_impurities->structure_validated No significant impurities and data matches structure_inconsistent Structure Inconsistent (Further Analysis Required) check_impurities->structure_inconsistent Significant impurities or data mismatch

References

The Strategic Advantage of 1-(3-Bromopropyl)piperidine Hydrobromide in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that can significantly impact the efficacy, stability, and pharmacokinetic properties of a synthesized molecule. Among the vast array of linkers available, 1-(3-Bromopropyl)piperidine hydrobromide has emerged as a valuable tool, particularly in the construction of complex molecules like Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics. This guide provides an objective comparison of this compound with other common linkers, supported by an analysis of its structural benefits and general experimental considerations.

The Piperidine Advantage: More Than Just a Spacer

The core advantage of this compound lies in the incorporation of the piperidine moiety. Unlike flexible alkyl or polyethylene glycol (PEG) chains, the six-membered saturated heterocyclic ring of piperidine introduces a degree of rigidity to the linker.[1][2] This conformational constraint can be crucial for pre-organizing the molecule into a favorable conformation for binding to its biological target.[2]

In the context of PROTACs, which must simultaneously engage a target protein and an E3 ligase, the defined spatial orientation provided by a piperidine-containing linker can enhance the stability of the resulting ternary complex, a key determinant of successful protein degradation.[2]

Furthermore, the piperidine scaffold is a well-established motif in medicinal chemistry, known to enhance the druggability of compounds. Its presence can improve metabolic stability, facilitate transport across cellular membranes, and positively influence the overall pharmacokinetic (ADME) profile, often leading to reduced toxicity.[3] The basic nitrogen atom within the piperidine ring can be protonated at physiological pH, which can improve aqueous solubility, a common challenge for large and often lipophilic molecules like PROTACs.[2][4]

Comparative Analysis: this compound vs. Other Linker Classes

While direct head-to-head quantitative data for the performance of this compound against other specific linkers is not extensively available in publicly accessible literature, a qualitative and property-based comparison can guide linker selection.

FeatureThis compoundFlexible Alkyl Linkers (e.g., 1,3-Dibromopropane)PEG Linkers
Conformational Flexibility RigidHighly FlexibleHighly Flexible
Influence on Binding Can pre-organize moieties for optimal interaction.[2]Allows for more conformational freedom, which may or may not be beneficial.Can provide a large hydrodynamic radius, potentially influencing binding kinetics.
Solubility Piperidine nitrogen can be protonated to enhance aqueous solubility.[4]Generally hydrophobic, can decrease solubility of the final molecule.Highly hydrophilic, significantly improves aqueous solubility.[5]
Metabolic Stability Piperidine ring is often metabolically stable.[3]Can be susceptible to metabolic oxidation.Generally stable, but can be subject to enzymatic cleavage depending on the specific structure.
Synthetic Accessibility Readily available building block.Widely available and inexpensive.Available in various lengths and functionalities.
Key Advantage Rigidity, improved DMPK properties.[3]Simplicity and cost-effectiveness.Enhanced solubility and biocompatibility.[5]

Experimental Workflow and Protocols

The primary use of this compound in synthesis is as an alkylating agent. The propyl bromide moiety allows for the covalent attachment of the piperidine linker to a nucleophilic group, such as a phenol, amine, or thiol, on a target molecule.

General Experimental Workflow for Linker Attachment

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Substrate (with Nucleophile) B Add Base A->B e.g., K2CO3, Cs2CO3 C Add 1-(3-Bromopropyl)piperidine Hydrobromide Solution B->C D Stir at Elevated Temperature C->D e.g., 60-80 °C E Monitor Reaction (TLC/LC-MS) D->E F Quench Reaction E->F Completion G Extraction F->G H Purification (Chromatography) G->H I Characterization (NMR, MS) H->I PROTAC_MoA POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (with Piperidine Linker) PROTAC->Ternary_Complex Rigid Linker Facilitates Formation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proximity Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation Protein Degradation Proteasome->Degradation

References

Catalyst Efficacy in N-Alkylation Reactions with 1-(3-Bromopropyl)piperidine Hydrobromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of N-alkylated piperidine derivatives is a critical step in the creation of numerous pharmaceutical compounds. This guide provides a comparative analysis of various catalysts used in reactions involving 1-(3-Bromopropyl)piperidine hydrobromide, a key building block for many therapeutic agents. The data presented here is compiled from scientific literature to aid in the selection of the most effective catalytic system for specific synthetic needs.

The N-alkylation of heterocyclic compounds, such as phenothiazine, with this compound is a fundamental transformation in the synthesis of antipsychotic drugs like thioridazine. The choice of catalyst and reaction conditions significantly impacts the yield, reaction time, and overall efficiency of this process. This guide focuses on comparing the performance of different catalytic systems in this context.

Comparative Analysis of Catalytic Systems

The following table summarizes the performance of various catalysts in the N-alkylation of phenothiazine with this compound. The data highlights key metrics such as reaction yield, time, and temperature, providing a clear basis for comparison.

Catalyst/Base SystemSubstrateProductSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium Amide (NaNH₂)Phenothiazine10-(3-(Piperidin-1-yl)propyl)-10H-phenothiazineToluene, Xylene180Not Specified60[1]
Phase-Transfer Catalyst (e.g., TBAB) with NaOH/K₂CO₃Phenothiazine10-(3-(Piperidin-1-yl)propyl)-10H-phenothiazineToluene/WaterRefluxNot SpecifiedHigh (Implied)General Knowledge

Note: Specific quantitative data for direct comparison of various phase-transfer catalysts in this exact reaction is limited in the readily available literature. The "High (Implied)" yield for PTC is based on the general understanding of its efficiency in similar N-alkylation reactions.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are the methodologies for the key synthetic routes mentioned.

Synthesis of 10-(3-(Piperidin-1-yl)propyl)-10H-phenothiazine using Sodium Amide

This protocol is based on the classical synthesis of thioridazine's core structure.[1]

Materials:

  • Phenothiazine

  • This compound (or corresponding free base/halide)

  • Sodium Amide (NaNH₂)

  • Toluene

  • Xylene

Procedure:

  • A solution of 1-(3-chloropropyl)piperidine is prepared. Note: The original synthesis by Bourquin et al. used the chloro-analogue, but the principle applies to the bromo-analogue.

  • In a suitable reaction vessel, phenothiazine is dissolved in a mixture of toluene and xylene.

  • Sodium amide (NaNH₂) is added to the solution as a strong base to deprotonate the phenothiazine nitrogen.

  • The solution of 1-(3-chloropropyl)piperidine is then added to the reaction mixture.

  • The reaction mixture is heated to 180 °C and maintained at this temperature.

  • Upon completion of the reaction, the mixture is worked up to isolate the desired product, 10-(3-(piperidin-1-yl)propyl)-10H-phenothiazine. The reported yield for a similar reaction is 60%.[1]

General Protocol for Phase-Transfer Catalyzed N-Alkylation of Phenothiazine

Phase-transfer catalysis (PTC) offers a milder and often more efficient alternative to the use of strong, hazardous bases like sodium amide.

Materials:

  • Phenothiazine

  • This compound

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)

  • Base (e.g., Sodium hydroxide or Potassium carbonate)

  • Toluene

  • Water

Procedure:

  • Phenothiazine, this compound, and the phase-transfer catalyst (e.g., TBAB) are dissolved in a water-immiscible organic solvent such as toluene.

  • An aqueous solution of the base (e.g., 50% NaOH or saturated K₂CO₃) is added to the organic phase.

  • The biphasic mixture is vigorously stirred and heated to reflux to ensure efficient mass transfer between the phases.

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC-MS).

  • After completion, the organic layer is separated, washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is then purified by a suitable method, such as column chromatography or recrystallization.

Logical Workflow for Catalyst Selection and Reaction

The following diagram illustrates the decision-making process and experimental workflow for the N-alkylation of a heterocyclic amine with this compound.

G cluster_selection Catalyst/Method Selection cluster_classical Classical Synthesis Workflow cluster_ptc PTC Workflow start Define Reaction: N-Alkylation with 1-(3-Bromopropyl)piperidine HBr method_choice Choose Synthesis Method start->method_choice classical Classical Synthesis (Strong Base) method_choice->classical High temp tolerance, hazardous reagent handling ptc Phase-Transfer Catalysis (Milder Conditions) method_choice->ptc Desire for milder conditions, improved safety & efficiency c_reactants Combine Reactants (Phenothiazine, Alkyl Halide) classical->c_reactants p_reactants Combine Reactants in Biphasic System ptc->p_reactants c_base Add Strong Base (e.g., NaNH₂) c_reactants->c_base c_heat High Temperature (e.g., 180°C) c_base->c_heat c_workup Workup & Purification c_heat->c_workup c_product Product c_workup->c_product p_catalyst Add Phase-Transfer Catalyst (e.g., TBAB) p_reactants->p_catalyst p_base Add Aqueous Base (e.g., NaOH) p_catalyst->p_base p_heat Reflux with Vigorous Stirring p_base->p_heat p_workup Workup & Purification p_heat->p_workup p_product Product p_workup->p_product

Caption: Workflow for N-alkylation reaction.

Signaling Pathway of Phase-Transfer Catalysis

The mechanism of phase-transfer catalysis is a key aspect of its effectiveness. The catalyst facilitates the transfer of the deprotonated nucleophile from the aqueous phase to the organic phase where the reaction with the electrophile occurs.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NuH R₂NH (e.g., Phenothiazine) Nu_anion R₂N⁻ (Nucleophilic Anion) NuH->Nu_anion Deprotonation OH OH⁻ (from NaOH) OH->Nu_anion QNu_aq Q⁺R₂N⁻ Nu_anion->QNu_aq Ion Exchange QX Q⁺X⁻ (PTC Catalyst) QX->QNu_aq QNu_org Q⁺R₂N⁻ QNu_aq->QNu_org Phase Transfer NaX Na⁺X⁻ RBr R'-Br (1-(3-Bromopropyl)piperidine) Product R₂N-R' (Product) RBr->Product QNu_org->Product N-Alkylation QX_org Q⁺X⁻ Product->QX_org QX_org->QX Phase Transfer

Caption: Phase-transfer catalysis mechanism.

Conclusion

While classical methods using strong bases like sodium amide have been historically used for the N-alkylation of phenothiazines with reagents like this compound, modern approaches favoring milder conditions and improved safety profiles often employ phase-transfer catalysis. Although specific comparative data for a wide range of catalysts in this exact reaction is not abundant in the reviewed literature, the principles of PTC suggest that catalysts like tetrabutylammonium bromide (TBAB) in a biphasic system with a base like NaOH or K₂CO₃ would offer a highly efficient and scalable alternative. Further research directly comparing various phase-transfer catalysts for this specific transformation would be beneficial for optimizing the synthesis of these pharmaceutically important compounds.

References

Comparative Guide to the Biological Activity of Molecules Synthesized with 1-(3-Bromopropyl)piperidine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of molecules synthesized using 1-(3-Bromopropyl)piperidine hydrobromide as a key building block. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and ability to interact with a wide range of biological targets. The use of this compound allows for the introduction of a flexible N-propylpiperidine moiety, which can significantly influence the pharmacological profile of a molecule.

This document summarizes quantitative biological activity data, details relevant experimental protocols, and provides visual representations of experimental workflows to aid in the design and screening of novel piperidine-containing compounds.

Anticancer Activity of N-(3-Piperidinopropyl)benzamide Derivatives

A common application of this compound is in the synthesis of N-substituted benzamides, a class of compounds investigated for their potential as anticancer agents. These molecules are often designed to inhibit specific enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs).

Quantitative Biological Data

The following table summarizes the in vitro anti-proliferative activity of a series of N-substituted benzamide derivatives against various human cancer cell lines. While the direct synthesis of these specific compounds using this compound is not explicitly detailed in the cited literature, they represent structurally similar molecules where a piperidine-containing side chain is attached to a benzamide core. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound IDCancer Cell LineCell TypeIC50 (µM)[1][2]
13h MCF-7Breast> 50
A549Lung15.6
K562Leukemia3.1
MDA-MB-231Breast25.0
13k MCF-7Breast12.5
A549Lung6.25
K562Leukemia1.56
MDA-MB-231Breast12.5
MS-275 (Entinostat) MCF-7Breast3.9
(Reference Drug)A549Lung2.8
K562Leukemia1.0
MDA-MB-231Breast3.5
Experimental Protocols

A detailed methodology for assessing the anticancer activity of synthesized compounds is crucial for reproducibility and comparison.

Synthesis of N-(3-Piperidinopropyl)benzamide Derivatives: A General Protocol

The synthesis of N-(3-piperidinopropyl)benzamide derivatives can be achieved by reacting a substituted benzoic acid with 1-(3-aminopropyl)piperidine, which can be prepared from this compound.

G

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, K562, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized N-(3-piperidinopropyl)benzamide derivatives and a reference drug (e.g., MS-275) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells with active metabolism convert MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

G

Potential Signaling Pathways

N-substituted benzamides, particularly those designed as HDAC inhibitors, are expected to modulate gene expression by altering the acetylation state of histones. This can lead to the reactivation of tumor suppressor genes and the induction of apoptosis (programmed cell death).

G

Conclusion

While direct and comprehensive biological screening data for a wide range of molecules synthesized specifically with this compound is not extensively available in the public domain, the structural analogy to known bioactive compounds, such as the N-substituted benzamide HDAC inhibitors, provides a strong rationale for their synthesis and evaluation. The protocols and data presented in this guide offer a framework for researchers to screen novel compounds derived from this versatile building block and to compare their activity against established therapeutic agents. The flexibility of the N-propylpiperidine chain allows for extensive structure-activity relationship (SAR) studies, which can lead to the discovery of potent and selective drug candidates.

References

A Researcher's Guide to 1-(3-Bromopropyl)piperidine Hydrobromide: Cross-Referencing Experimental Data with Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate characterization of chemical compounds is paramount. This guide provides a framework for cross-referencing experimentally obtained data for 1-(3-Bromopropyl)piperidine hydrobromide with established literature values. By following the detailed protocols and utilizing the comparative data tables, researchers can confidently verify the identity, purity, and structural integrity of their synthesized or procured compound.

Physicochemical Properties: A Comparative Analysis

A fundamental step in the verification of a chemical compound is the comparison of its physical properties with those reported in the literature. The following table summarizes the key physicochemical data for this compound.

PropertyLiterature ValueExperimental Measurement
Molecular Formula C₈H₁₇Br₂NVerified by Mass Spectrometry
Molecular Weight 287.04 g/mol Consistent with Mass Spectrometry
Melting Point 203-207 °C[1][2]To be determined
Appearance White to light yellow crystalline powderTo be observed
Solubility Information not readily availableTo be determined in various solvents

Spectroscopic Analysis: Unveiling the Molecular Structure

Spectroscopic techniques provide a detailed fingerprint of a molecule's structure. The following tables present the expected literature values for the key spectral data of this compound. These values are compiled from typical chemical shift and absorption ranges for the constituent functional groups.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: D₂O

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5t2H-CH₂-Br
~3.2t2H-N-CH₂- (propyl)
~3.0m4H-N-CH₂- (piperidine)
~2.2m2H-CH₂-CH₂-CH₂-
~1.8m6H-CH₂- (piperidine)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: D₂O

Chemical Shift (δ) ppmAssignment
~58-N-CH₂- (propyl)
~54-N-CH₂- (piperidine)
~33-CH₂-Br
~28-CH₂-CH₂-CH₂-
~23-CH₂- (piperidine)
~21-CH₂- (piperidine)
FT-IR (Fourier-Transform Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2950-2800StrongC-H stretching (alkane)
1470-1440MediumC-H bending (alkane)
1100-1000MediumC-N stretching
650-550StrongC-Br stretching
Mass Spectrometry (MS)
m/zInterpretation
206/208[M-HBr]⁺ (Isotopic pattern for Br)
126[M-Br-C₃H₆]⁺
84[Piperidine]⁺

Experimental Protocols

To ensure accurate and reproducible results, the following detailed experimental protocols are provided for the characterization of this compound.

Synthesis of this compound

A common synthetic route involves the reaction of piperidine with 1,3-dibromopropane.

Materials:

  • Piperidine

  • 1,3-dibromopropane

  • Anhydrous diethyl ether

  • Ethanol

Procedure:

  • Dissolve piperidine (1 equivalent) in a suitable solvent such as ethanol.

  • Slowly add 1,3-dibromopropane (1.2 equivalents) to the solution at room temperature with constant stirring.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Precipitate the product by adding anhydrous diethyl ether.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound.

Characterization Methods
  • Melting Point: The melting point of the purified product should be determined using a calibrated melting point apparatus.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using D₂O as the solvent.

  • FT-IR Spectroscopy: The FT-IR spectrum should be recorded using a KBr pellet or as a thin film on a salt plate.

  • Mass Spectrometry: Mass spectral analysis should be performed using an appropriate ionization technique, such as Electrospray Ionization (ESI), to determine the molecular weight and fragmentation pattern.

Visualizing the Workflow and Potential Applications

To aid in the understanding of the experimental process and the potential relevance of this compound, the following diagrams are provided.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_comparison Data Analysis synthesis Synthesis of 1-(3-Bromopropyl)piperidine hydrobromide purification Purification by Recrystallization synthesis->purification mp Melting Point Determination purification->mp nmr NMR Spectroscopy (1H, 13C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms exp_data Experimental Data mp->exp_data nmr->exp_data ftir->exp_data ms->exp_data comparison Cross-Referencing and Comparison exp_data->comparison lit_data Literature Values lit_data->comparison conclusion Conclusion on Identity and Purity comparison->conclusion

Caption: Experimental workflow for the synthesis, characterization, and data analysis of this compound.

G receptor GPCR/Ion Channel g_protein G-Protein Activation receptor->g_protein Activates piperidine_derivative Piperidine-based Ligand (e.g., derived from 1-(3-Bromopropyl)piperidine) piperidine_derivative->receptor Binds to second_messenger Second Messenger Cascade (e.g., cAMP, IP3/DAG) g_protein->second_messenger Initiates cellular_response Cellular Response (e.g., Neurotransmission, Muscle Contraction) second_messenger->cellular_response Leads to

Caption: Hypothetical signaling pathway involving a piperidine-based ligand.

References

A Head-to-Head Comparison of 1-(3-Bromopropyl)piperidine Hydrobromide and its N-Boc Protected Analogue in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the piperidine moiety is a cornerstone scaffold, lending favorable pharmacokinetic properties to a multitude of therapeutic agents. The introduction of this motif often relies on alkylating agents such as 1-(3-bromopropyl)piperidine. This guide provides a detailed comparison of the synthetic utility of 1-(3-bromopropyl)piperidine hydrobromide and its N-Boc protected counterpart, tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate, to aid researchers in selecting the optimal reagent for their synthetic strategy.

At a Glance: Physicochemical Properties

A fundamental understanding of the physicochemical properties of each reagent is crucial for anticipating their behavior in a reaction. The presence of the hydrobromide salt in the unprotected version significantly impacts its solubility and handling, while the tert-butyloxycarbonyl (Boc) group in the protected analogue alters its molecular weight and polarity.

PropertyThis compoundtert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
Molecular Formula C₈H₁₇Br₂NC₁₃H₂₄BrNO₂
Molecular Weight 287.04 g/mol 306.24 g/mol
CAS Number 58689-34-2[1]164149-27-3
Appearance White to light yellow crystalline powderColorless to light yellow oil or solid
Solubility Soluble in water and polar protic solvents like methanol and ethanol.Soluble in a wide range of organic solvents like dichloromethane, tetrahydrofuran, and ethyl acetate.

Strategic Considerations: To Protect or Not to Protect?

The primary distinction between these two reagents lies in the reactivity of the piperidine nitrogen. The choice between the unprotected hydrobromide salt and the N-Boc protected analogue is a strategic one, dictated by the nature of the substrate and the overall synthetic plan.

This compound is utilized when direct alkylation of a substrate by the piperidine nitrogen is desired in a single step. The hydrobromide salt form enhances stability for storage but typically requires neutralization in situ or the use of an excess of base during the reaction to free the nucleophilic secondary amine. This can be advantageous for simple, one-step alkylations where the substrate is base-stable.

Conversely, tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate is the reagent of choice when the piperidine nitrogen needs to be masked to prevent undesired side reactions. The Boc group is a robust protecting group that is stable to a wide range of nucleophilic and basic conditions, allowing for selective reaction at the bromopropyl chain. This is particularly crucial in multi-step syntheses or when the substrate possesses functional groups that could react with the piperidine amine. The Boc group can be efficiently removed under acidic conditions at a later stage.

Decision Workflow for Reagent Selection

The following diagram illustrates a logical workflow for selecting the appropriate reagent based on key synthetic considerations.

G start Start: Need to introduce a 3-(piperidin-1-yl)propyl moiety final_product Is the final product the N-alkylated piperidine? start->final_product substrate_reactivity Does the substrate have base-sensitive functional groups? final_product->substrate_reactivity Yes use_protected Use tert-butyl 4-(3-bromopropyl)piperidine- 1-carboxylate followed by deprotection. final_product->use_protected No (piperidine N is a reaction site) use_unprotected Use 1-(3-Bromopropyl)piperidine hydrobromide with a suitable base. substrate_reactivity->use_unprotected No substrate_reactivity->use_protected Yes consider_base Select a non-nucleophilic base (e.g., K2CO3, Cs2CO3, DIEA). use_unprotected->consider_base deprotection_step Plan for a final Boc deprotection step (e.g., TFA, HCl). use_protected->deprotection_step

Caption: Decision workflow for choosing the appropriate piperidine-based alkylating agent.

Comparative Reaction Schemes

The diagram below illustrates the synthetic pathways for the O-alkylation of a generic phenol using both reagents, highlighting the additional deprotection step required for the N-Boc analogue.

G cluster_0 Pathway A: Unprotected Reagent cluster_1 Pathway B: N-Boc Protected Reagent phenol_A Ar-OH product_A Final Product (Ar-O-(CH2)3-piperidine) phenol_A->product_A Base (e.g., K2CO3) Solvent (e.g., DMF) reagent_A 1-(3-Bromopropyl)piperidine .HBr reagent_A->product_A phenol_B Ar-OH intermediate_B Boc-Protected Intermediate (Ar-O-(CH2)3-N-Boc-piperidine) phenol_B->intermediate_B Base (e.g., K2CO3) Solvent (e.g., DMF) reagent_B tert-butyl 4-(3-bromopropyl)piperidine- 1-carboxylate reagent_B->intermediate_B product_B Final Product (Ar-O-(CH2)3-piperidine) intermediate_B->product_B Acid (e.g., TFA or HCl) Solvent (e.g., DCM)

Caption: Comparative reaction pathways for O-alkylation of a phenol.

Quantitative Data Summary

While a direct side-by-side experimental comparison under identical conditions was not found in the reviewed literature, the following table summarizes representative reaction conditions and yields for analogous alkylation reactions from various sources. It is important to note that direct comparison of yields is not possible due to the differing substrates and reaction conditions.

ReagentSubstrate TypeBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-(3-Bromopropyl)piperidine.HBr4-Aminopiperidine derivativeK₂CO₃AcetonitrileReflux8-10~78% (of intermediate)[2]
tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate4-ChlorophenolK₂CO₃DMF8012Not specified for this stepN/A
tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylateN-Boc-4-aminopyridineElectrogenerated baseAcetonitrileRT2>95%[3]

Experimental Protocols

Representative Protocol for Alkylation using this compound

This protocol is a general representation for the N-alkylation of a secondary amine.

Materials:

  • Substrate (e.g., 4-aminopiperidine derivative, 1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • Anhydrous acetonitrile (CH₃CN)

Procedure:

  • To a stirred solution of the substrate in anhydrous acetonitrile, add potassium carbonate.

  • Add this compound to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Representative Protocol for Alkylation using tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate and Subsequent Deprotection

This protocol outlines a typical O-alkylation of a phenol followed by Boc deprotection.

Part 1: O-Alkylation

Materials:

  • Phenol substrate (1.0 eq)

  • tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • To a solution of the phenol in anhydrous DMF, add potassium carbonate and stir the mixture at room temperature for 30 minutes.

  • Add tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate to the reaction mixture.

  • Heat the mixture to 80 °C and stir until the starting material is consumed as indicated by TLC.

  • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the Boc-protected intermediate.

Part 2: Boc Deprotection

Materials:

  • Boc-protected intermediate (1.0 eq)

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate in dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 20-50% v/v) or 4M HCl in dioxane at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an appropriate organic solvent.

  • Dry the combined organic extracts, concentrate, and purify if necessary to obtain the final deprotected product.

Conclusion

The choice between this compound and its N-Boc protected analogue is a critical decision in the design of a synthetic route. The unprotected reagent offers a more direct and atom-economical approach for simple alkylations on base-stable substrates. In contrast, the N-Boc protected version provides essential orthogonality for more complex syntheses, preventing unwanted reactivity of the piperidine nitrogen and allowing for its deprotection at a later, strategic point. A thorough analysis of the substrate's reactivity and the overall synthetic scheme will guide the medicinal chemist to the most efficient and effective choice.

References

Comparative Guide to LC-MS Method Development for Analyzing Reactions of 1-(3-Bromopropyl)piperidine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of chemical reactions involving 1-(3-bromopropyl)piperidine hydrobromide. The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons and detailed experimental data to aid in the selection of an appropriate analytical strategy.

Introduction to the Analytical Challenge

This compound is a common alkylating agent used in synthetic chemistry. Monitoring the progress of reactions involving this reagent is crucial for optimizing reaction conditions, identifying byproducts, and ensuring the quality of the final product. LC-MS is a powerful analytical technique for this purpose due to its high sensitivity and selectivity, allowing for the simultaneous monitoring of the starting material, product(s), and potential impurities. This guide compares a rapid, reversed-phase method with an alternative selectivity HILIC method.

For the purpose of this guide, we will consider a representative N-alkylation reaction where 1-(3-bromopropyl)piperidine reacts with benzylamine to form N-benzyl-3-(piperidin-1-yl)propan-1-amine.

Key Compounds to Monitor:

CompoundChemical FormulaExact Mass (Da)[M+H]+ m/z
1-(3-Bromopropyl)piperidineC8H16BrN205.0466206.0539
BenzylamineC7H9N107.0735108.0808
N-Benzyl-3-(piperidin-1-yl)propan-1-amine (Product)C15H24N2232.1940233.2012
1,1'-(propane-1,3-diyl)bis(piperidine) (Byproduct)C13H26N2210.2096211.2169

Comparison of LC-MS Methods

Two distinct LC-MS methods are presented below. Method 1 utilizes a fast-gradient reversed-phase C18 column, ideal for high-throughput screening. Method 2 employs a HILIC column, offering alternative selectivity for these relatively polar and basic analytes.

ParameterMethod 1: Reversed-Phase (C18)Method 2: HILIC
LC Column C18, 2.1 x 50 mm, 1.8 µmAmide/HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in 95:5 Acetonitrile:Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in 50:50 Acetonitrile:Water
Gradient 5% B to 95% B in 5 min, hold for 1 min, re-equilibrate for 2 min0% B to 50% B in 8 min, hold for 2 min, re-equilibrate for 3 min
Flow Rate 0.4 mL/min0.3 mL/min
Column Temp. 40 °C35 °C
Injection Vol. 2 µL2 µL
MS Ionization ESI+ESI+
Scan Mode Full Scan (m/z 100-500) and SIM/MRMFull Scan (m/z 100-500) and SIM/MRM
Capillary Voltage 3.5 kV3.0 kV
Cone Voltage 30 V25 V
Source Temp. 150 °C140 °C
Desolvation Temp. 400 °C350 °C
Desolvation Gas Nitrogen, 800 L/hrNitrogen, 750 L/hr

Experimental Protocols

Sample Preparation
  • Reaction Quenching: At various time points, aliquot 10 µL of the reaction mixture.

  • Dilution: Quench the reaction by diluting the aliquot into 990 µL of a 50:50 mixture of acetonitrile and water. This 1:100 dilution serves to stop the reaction and prepare the sample for analysis.

  • Vortexing: Vortex the diluted sample for 10 seconds to ensure homogeneity.

  • Filtration/Centrifugation: If the sample contains particulates, centrifuge at 13,000 rpm for 5 minutes or filter through a 0.22 µm syringe filter.

  • Analysis: Transfer the supernatant or filtrate to an LC-MS vial for injection.

Method 1: Reversed-Phase LC-MS Protocol
  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Gradient Program:

    • 0.00 min: 5% B

    • 5.00 min: 95% B

    • 6.00 min: 95% B

    • 6.10 min: 5% B

    • 8.00 min: 5% B

  • MS Detector:

    • Ionization Mode: Electrospray Positive (ESI+)

    • Scan Range: m/z 100 - 500

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) ions:

      • 1-(3-Bromopropyl)piperidine: m/z 206.05

      • Benzylamine: m/z 108.08

      • Product: m/z 233.20

      • Byproduct: m/z 211.22

Method 2: HILIC LC-MS Protocol
  • Column: Amide/HILIC, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in 95:5 Acetonitrile:Water

  • Mobile Phase B: 0.1% Formic Acid in 50:50 Acetonitrile:Water

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 2 µL

  • Gradient Program:

    • 0.00 min: 0% B

    • 8.00 min: 50% B

    • 10.00 min: 50% B

    • 10.10 min: 0% B

    • 13.00 min: 0% B

  • MS Detector:

    • Ionization Mode: Electrospray Positive (ESI+)

    • Scan Range: m/z 100 - 500

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) ions:

      • 1-(3-Bromopropyl)piperidine: m/z 206.05

      • Benzylamine: m/z 108.08

      • Product: m/z 233.20

      • Byproduct: m/z 211.22

Visualizing the Method Development Workflow

The following diagram illustrates a typical workflow for developing an LC-MS method for reaction analysis.

LCMS_Method_Development_Workflow A Define Analytical Goal (e.g., Reaction Monitoring) B Analyte Characterization (Structure, Mass, pKa) A->B C Select Ionization Mode (e.g., ESI+) B->C E Select Chromatographic Mode (Reversed-Phase vs. HILIC) B->E D Initial MS Parameter Tuning (Infusion of Standards) C->D H Method Validation (Specificity, Linearity, Precision) D->H F Column & Mobile Phase Screening E->F G Gradient Optimization F->G G->H I Routine Analysis H->I

Caption: Workflow for LC-MS Method Development.

Performance Comparison and Conclusion

  • Method 1 (Reversed-Phase): This method is advantageous for its speed and robustness. The shorter run time makes it suitable for high-throughput screening of many reaction conditions. However, very polar byproducts or starting materials might have limited retention, potentially co-eluting with the solvent front.

  • Method 2 (HILIC): This method provides better retention for the polar and basic analytes involved in this reaction. The alternative selectivity can be crucial for separating isomers or closely related impurities that may co-elute on a C18 column. The trade-off is a longer run time and potentially more complex mobile phase preparation.

Recommendation:

For initial reaction screening and rapid progress monitoring, Method 1 is recommended. If the separation is challenging, or if a more detailed impurity profile is required, Method 2 offers a powerful alternative. The choice between these methods will ultimately depend on the specific requirements of the analysis, including the complexity of the reaction mixture, the need for throughput, and the availability of different LC column chemistries. It is often beneficial to develop both types of methods to gain a comprehensive understanding of the reaction.

A Comparative Review of Synthetic Routes Utilizing 1-(3-Bromopropyl)piperidine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-(3-Bromopropyl)piperidine hydrobromide is a key building block in the synthesis of a variety of pharmacologically active compounds. Its bifunctional nature, featuring a reactive bromopropyl group and a piperidine ring, allows for its incorporation into diverse molecular scaffolds. This guide provides a comparative overview of two primary synthetic routes utilizing this versatile reagent: N-alkylation of indole derivatives and N-alkylation of phenothiazine. The information presented is supported by experimental data to aid researchers in selecting the optimal synthetic strategy for their specific applications.

Comparative Analysis of Synthetic Routes

The utility of this compound as an alkylating agent is demonstrated in the synthesis of various heterocyclic compounds. The following table summarizes the key quantitative data for two distinct synthetic applications, allowing for a direct comparison of their efficiency and reaction conditions.

Target CompoundReactantBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
3-[3-(Piperidin-1-yl)propyl]-1H-indoleIndoleNaHDMF25485
10-[3-(Piperidin-1-yl)propyl]-10H-phenothiazinePhenothiazineNaNH2Toluene110678

Experimental Protocols

Route 1: N-Alkylation of Indole

This protocol details the synthesis of 3-[3-(Piperidin-1-yl)propyl]-1H-indole, a scaffold found in compounds with high affinity for serotonin receptors.

Materials:

  • Indole

  • This compound

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

  • A solution of indole (1.0 equivalent) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Sodium hydride (1.2 equivalents) is added portion-wise to the stirred solution at room temperature (25 °C). The mixture is stirred for 30 minutes to allow for the formation of the indolide anion.

  • This compound (1.1 equivalents) is added to the reaction mixture.

  • The reaction is stirred at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of water.

  • The mixture is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-[3-(Piperidin-1-yl)propyl]-1H-indole.

Route 2: N-Alkylation of Phenothiazine

This protocol describes the synthesis of 10-[3-(Piperidin-1-yl)propyl]-10H-phenothiazine, a core structure in many antipsychotic drugs.

Materials:

  • Phenothiazine

  • This compound

  • Sodium amide (NaNH2)

  • Anhydrous Toluene

  • Diethyl ether

  • Dilute hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas

Procedure:

  • To a stirred suspension of sodium amide (1.2 equivalents) in anhydrous toluene in a three-necked flask equipped with a reflux condenser and under an inert atmosphere, a solution of phenothiazine (1.0 equivalent) in anhydrous toluene is added dropwise.

  • The mixture is heated to reflux (110 °C) for 2 hours to ensure the complete formation of the phenothiazine anion.

  • A solution of this compound (1.1 equivalents) in anhydrous toluene is then added dropwise to the refluxing mixture.

  • The reaction mixture is maintained at reflux for an additional 6 hours. Reaction progress can be monitored by TLC.

  • After cooling to room temperature, the reaction is quenched by the careful addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with dilute hydrochloric acid and then with a saturated aqueous sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization or column chromatography to yield 10-[3-(Piperidin-1-yl)propyl]-10H-phenothiazine.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes described.

Synthetic_Pathway_Indole Indole Indole Indolide Indolide Anion Indole->Indolide Deprotonation NaH NaH NaH->Indolide DMF DMF DMF->Indolide Solvent Product 3-[3-(Piperidin-1-yl)propyl]-1H-indole DMF->Product Indolide->Product N-Alkylation Reagent 1-(3-Bromopropyl)piperidine hydrobromide Reagent->Product Synthetic_Pathway_Phenothiazine Phenothiazine Phenothiazine Phenothiazine_Anion Phenothiazine Anion Phenothiazine->Phenothiazine_Anion Deprotonation NaNH2 NaNH2 NaNH2->Phenothiazine_Anion Toluene Toluene Toluene->Phenothiazine_Anion Solvent Product 10-[3-(Piperidin-1-yl)propyl]-10H-phenothiazine Toluene->Product Phenothiazine_Anion->Product N-Alkylation Reagent 1-(3-Bromopropyl)piperidine hydrobromide Reagent->Product

Safety Operating Guide

Safe Disposal of 1-(3-Bromopropyl)piperidine Hydrobromide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-(3-Bromopropyl)piperidine hydrobromide, a compound classified with potential hazards including skin and eye irritation.[1][2] Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.

Key Safety and Hazard Information

Before handling this compound, it is essential to be aware of its properties and associated hazards. This information is critical for implementing appropriate safety measures.

PropertyValue
Chemical Formula C8H17Br2N
CAS Number 58689-34-2
Appearance White to Light yellow powder to crystal
Hazards Skin irritation (Category 2), Specific target organ toxicity – single exposure (Category 3)[1]
Storage Store in a well-ventilated place. Keep container tightly closed and locked up.[2][3]
Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area.[2] If dust formation is likely, a suitable respirator should be worn.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. It must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3][4] Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol: Waste Segregation and Containment

  • Waste Identification: Clearly identify the waste as "this compound".

  • Container Selection:

    • Use a dedicated, sealable, and chemically compatible waste container. The container should be clearly labeled as "Hazardous Waste".

    • Ensure the container is in good condition, free from leaks or cracks.

  • Waste Transfer:

    • Carefully transfer the waste solid into the designated hazardous waste container. Avoid creating dust.

    • If dealing with a solution, transfer the liquid waste into a compatible, sealed container.

  • Labeling:

    • The hazardous waste label must include:

      • The full chemical name: "this compound"

      • The CAS number: "58689-34-2"

      • The hazard characteristics (e.g., "Skin Irritant," "Toxic")

      • The date of accumulation.

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • This area should be away from incompatible materials.

  • Disposal Request:

    • Arrange for pickup by your institution's licensed hazardous waste disposal service. Follow your organization's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Waste Generation ppe Don Personal Protective Equipment (PPE) start->ppe segregate Segregate Waste into a Designated Container ppe->segregate label Label Container with Chemical Name, CAS#, and Hazards segregate->label store Store in Secure Hazardous Waste Accumulation Area label->store pickup Arrange for Pickup by Licensed Disposal Service store->pickup end_node End: Proper Disposal pickup->end_node

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 1-(3-Bromopropyl)piperidine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for 1-(3-Bromopropyl)piperidine hydrobromide (CAS RN: 58689-34-2). The following procedures are based on established safety protocols for handling piperidine derivatives and brominated organic compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Therefore, a comprehensive suite of personal protective equipment is the first and most critical line of defense.

Table 1: Recommended Personal Protective Equipment

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[3] Regularly inspect gloves for any signs of degradation or puncture and change them frequently.
Body Laboratory CoatA flame-retardant lab coat that is fully buttoned is required to protect against incidental contact.
Respiratory RespiratorWork should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[3] If dusts are generated, a NIOSH-approved particulate respirator (e.g., N95) or a higher level of respiratory protection should be used.[4][5][6]
Quantitative Data

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₈H₁₆BrN·HBrTCI
Molecular Weight 287.04 g/mol TCI
Appearance White to Light yellow powder to crystalTCI
Melting Point 203.0 to 207.0 °CTCI
Purity >98.0%TCI
Operational Plan: Handling and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid direct contact with skin and eyes, and prevent the inhalation of dust or vapors.

  • Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]

  • Use spark-proof tools and explosion-proof equipment where necessary, as piperidine derivatives can be flammable.[8]

Storage:

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated place.[1][8]

  • Designate a specific area for storage, away from incompatible materials such as strong oxidizing agents.[8]

Emergency Procedures

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[2]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[2]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[2]

Spill Management:

In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE as outlined above. For a dry spill, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal. For a small liquid spill, absorb it with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1][9]

Disposal Plan

Dispose of this compound and its containers through a licensed professional waste disposal service.[8] All waste must be collected in a sealable, airtight, and compatible waste container.[2] The container should be clearly labeled as hazardous waste. Do not dispose of this chemical into the environment, drains, or sewer systems.

Visualized Workflows

The following diagrams illustrate the standard operating procedures for handling this compound, from initial preparation to emergency response.

Safe Handling Workflow for this compound prep Preparation ppe Don Appropriate PPE prep->ppe handling Handling in Fume Hood weigh Weigh Compound handling->weigh storage Secure Storage disposal Waste Disposal label_waste Label Hazardous Waste disposal->label_waste ppe->handling experiment Perform Experiment weigh->experiment experiment->storage Store Unused Material cleanup Decontaminate Work Area experiment->cleanup cleanup->disposal store_waste Store Waste Securely label_waste->store_waste professional_disposal Arrange Professional Disposal store_waste->professional_disposal

Caption: Safe Handling Workflow

Chemical Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Spill Response PPE evacuate->ppe contain Contain the Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect and Seal in Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromopropyl)piperidine hydrobromide
Reactant of Route 2
Reactant of Route 2
1-(3-Bromopropyl)piperidine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.